molecular formula C8H8N2O B1589788 6-Methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-53-5

6-Methoxy-1H-pyrrolo[2,3-b]pyridine

货号: B1589788
CAS 编号: 896722-53-5
分子量: 148.16 g/mol
InChI 键: LNEHZEFKSUBWTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHZEFKSUBWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469459
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896722-53-5
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Methoxy-1H-pyrrolo[2,3-b]pyridine fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, also known as 6-Methoxy-7-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of the 7-azaindole scaffold, it serves as a "privileged structure" and a crucial bioisostere for indole and purine nucleobases. This modification can enhance physicochemical properties such as solubility and bioavailability, while also providing unique hydrogen bonding capabilities that are critical for molecular recognition at biological targets.[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and therapeutic applications of this compound, with a focus on its role as a core fragment in the development of kinase inhibitors. Detailed protocols, mechanistic insights, and data are presented to support researchers and drug development professionals in leveraging this versatile molecule.

Core Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. Its core properties are summarized below.

Physical and Chemical Identifiers
PropertyValueReference
Systematic Name This compound-
Common Name 6-Methoxy-7-azaindole-
CAS Number 896722-53-5[Sigma-Aldrich]
Molecular Formula C₈H₈N₂O[Sigma-Aldrich]
Molecular Weight 148.16 g/mol [Sigma-Aldrich]
Physical Form Solid[Sigma-Aldrich]
Melting Point 88-89 °C[Sigma-Aldrich]
SMILES COc1ccc2cc[nH]c2n1[Sigma-Aldrich]
InChIKey LNEHZEFKSUBWTA-UHFFFAOYSA-N[Sigma-Aldrich]
Computed Properties for Drug Design

Computational modeling is essential in modern drug discovery for predicting a compound's behavior. The following table outlines key computed properties that inform its potential as a drug candidate.

DescriptorValueSignificance in Drug Discovery
XLogP3 1.6Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 37.9 ŲSuggests good potential for oral bioavailability and cell permeability (typically <140 Ų).
Hydrogen Bond Donors 1The pyrrole N-H group can engage in crucial hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2The pyridine nitrogen and methoxy oxygen can act as H-bond acceptors.
Rotatable Bonds 1Low number of rotatable bonds indicates conformational rigidity, which is often favorable for binding affinity.
Spectroscopic Characterization

While a comprehensive public spectral database for this specific compound is limited, data for the parent 7-azaindole scaffold and its derivatives are well-documented. The expected spectral characteristics are as follows:

  • ¹H NMR: Protons on the pyridine and pyrrole rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy group would present as a sharp singlet around δ 3.9-4.1 ppm. The pyrrole N-H proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is solvent-dependent.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methoxy carbon would be observed around δ 55 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₈N₂O with a predicted exact mass of 148.0637 Da. The [M+H]⁺ ion would be the prominent peak in ESI positive mode at m/z 149.0709.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1650 cm⁻¹), and C-O stretching for the methoxy group (around 1050-1250 cm⁻¹).

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The following diagram outlines a logical and field-proven workflow for synthesizing the target compound.

G cluster_prep Starting Material Preparation cluster_coupling Core Assembly via Larock Annulation cluster_final Final Deprotection A 2-Amino-5-methoxypyridine B 2-Amino-3-iodo-5-methoxypyridine A->B Iodination (e.g., NIS, TFA) D Coupling & Cyclization (Pd Catalyst, Base) B->D C Terminal Alkyne (e.g., Trimethylsilylacetylene) C->D E This compound (Protected) D->E Annulation F This compound (Final Product) E->F Deprotection (e.g., TBAF)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established Larock indole synthesis methodologies.

Step 1: Iodination of 2-Amino-5-methoxypyridine

  • To a stirred solution of 2-Amino-5-methoxypyridine (1.0 eq) in trifluoroacetic acid (TFA), cool the mixture to 0 °C.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 2-Amino-3-iodo-5-methoxypyridine.

Step 2: Palladium-Catalyzed Annulation

  • To a degassed solution of 2-Amino-3-iodo-5-methoxypyridine (1.0 eq) and trimethylsilylacetylene (1.5 eq) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6-8 hours.

  • After cooling, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) to the reaction mixture to effect in-situ desilylation and cyclization. Stir for an additional 2 hours at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the final product, this compound.

Causality Behind Choices:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and robust choice for Sonogashira coupling, which is the initial step of this domino reaction. Palladium facilitates the oxidative addition to the aryl iodide, while copper acts as a co-catalyst to facilitate the transmetalation with the alkyne.

  • Base: Triethylamine acts as a base to neutralize the HI generated during the reaction, preventing catalyst deactivation and driving the reaction forward.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.

  • Protecting Group: Trimethylsilyl (TMS) is used on the alkyne to prevent self-coupling (Glaser coupling) and is easily removed with a fluoride source like TBAF to trigger the final cyclization.

Reactivity and Strategic Functionalization

The 7-azaindole core possesses distinct reactive sites, allowing for selective functionalization. The pyrrole ring is π-electron-rich and susceptible to electrophilic attack (primarily at C3), while the pyridine ring is π-electron-deficient, making it amenable to nucleophilic substitution, especially after activation (e.g., halogenation).[4]

G cluster_main cluster_nodes s This compound N1 N1 N1->s Protection (SEM, Boc) Alkylation C3 C3 C3->s Electrophilic Substitution (Halogenation, Formylation) C4 C4/C5 C4->s Metal-Catalyzed Cross-Coupling (after halogenation)

Caption: Key functionalization sites on the 6-Methoxy-7-azaindole scaffold.

  • N1-Position: The pyrrole nitrogen is acidic and can be readily deprotonated. It is often protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) to prevent side reactions and direct reactivity to other positions.[5]

  • C3-Position: As the most electron-rich carbon, C3 is the primary site for electrophilic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.[4]

  • C2, C4, C5-Positions: These positions are less reactive towards direct substitution but can be functionalized effectively using modern cross-coupling strategies. This typically involves an initial halogenation (bromination or iodination) followed by Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce aryl, alkyl, or amino substituents.[6][7]

Role in Medicinal Chemistry: A Kinase Inhibitor Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form key hydrogen bonds within the ATP-binding pocket of many kinases.

Mechanism of Action: FGFR Inhibition

Derivatives of this scaffold are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[8][9] Co-crystal structures (e.g., PDB: 3C4F) reveal the binding mode.[10]

G cluster_kinase FGFR1 Kinase Domain hinge Hinge Region (Glu562, Ala564) pocket Hydrophobic Pocket d641 Asp641 scaffold 1H-Pyrrolo[2,3-b]pyridine Core scaffold->hinge Forms two H-bonds (Pyrrole N-H, Pyridine N) methoxy Methoxyphenyl Group methoxy->pocket Occupies pocket (van der Waals) methoxy->d641 Forms H-bond (Methoxy O)

Caption: Binding interactions of a 1H-pyrrolo[2,3-b]pyridine inhibitor with the FGFR1 kinase.

As shown in the diagram, the core scaffold acts as the "hinge-binder".[10]

  • The pyrrole N-H donates a hydrogen bond to the backbone carbonyl of a glutamate residue (E562).[10]

  • The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone N-H of an alanine residue (A564).[10]

  • Substituents, such as a methoxyphenyl group, can then occupy adjacent hydrophobic pockets and form additional interactions, like a hydrogen bond with Aspartate 641, to enhance potency and selectivity.[10]

Applications Across Kinase Families

The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a wide range of targets beyond FGFR.

Target Kinase FamilyTherapeutic AreaRepresentative Derivative IC₅₀Reference
FGFR1-3 Oncology7-25 nM (Compound 4h)[9][10]
SIK2 Oncology, Metabolic DiseaseData in patent literature[WO2015087116A1]
JAK3 Immunology, Transplant RejectionPotent activity demonstrated[Biol. Pharm. Bull. 2015]
SGK-1 Renal & Cardiovascular DiseaseData in patent literature[11]
PDE4B (Enzyme) CNS, Inflammatory Disease0.11-1.1 µM[12]

Safety and Handling

Based on commercially available safety data sheets:

  • Hazard Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a high-value molecular scaffold with a unique combination of physicochemical properties that make it exceptionally well-suited for drug discovery. Its ability to act as a bioisosteric replacement for indole, coupled with its proven role as a kinase hinge-binding element, has cemented its importance in the development of targeted therapeutics. The synthetic accessibility and numerous sites for strategic functionalization ensure that this core will continue to be a foundational building block for creating novel and potent inhibitors for a diverse range of biological targets. This guide provides the fundamental knowledge base for researchers to effectively utilize this powerful chemical entity in their programs.

References

Introduction: The Strategic Importance of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Prepared by: Gemini, Senior Application Scientist

This compound, commonly known in medicinal chemistry as 6-methoxy-7-azaindole, is a heterocyclic scaffold of significant interest to researchers in drug development. As a bioisosteric analog of both indole and purine systems, it offers a unique constellation of properties. The strategic replacement of a carbon atom in the indole ring with a nitrogen atom to form the azaindole core can profoundly modulate a molecule's physicochemical and pharmacological profile.[1] This substitution can enhance aqueous solubility, introduce a hydrogen bond acceptor to improve target binding, and fine-tune metabolic stability—all critical parameters in the optimization of a lead compound.[1][2]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just fundamental data but also the underlying scientific principles and validated experimental protocols necessary for its effective application in a research setting. We will delve into its structural, spectroscopic, and solution-based properties, providing the causal insights behind experimental choices to ensure both technical accuracy and practical utility.

Section 1: Core Physicochemical and Structural Data

A compound's fundamental properties are the bedrock upon which its potential as a therapeutic agent is built. The data presented below have been aggregated from predictive models and available experimental data for the 1H-pyrrolo[2,3-b]pyridine scaffold.

Molecular Structure and Identity

The structure consists of a fused pyridine and pyrrole ring system with a methoxy substituent on the pyridine ring.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties
PropertyValue / DescriptionSignificance in Drug Discovery
IUPAC Name This compoundStandardized chemical nomenclature.
Synonyms 6-methoxy-7-azaindoleCommon name used in medicinal chemistry literature.
Molecular Formula C₈H₈N₂ODetermines exact mass and elemental composition.[3]
Molecular Weight 148.16 g/mol Essential for stoichiometric calculations and molarity-based solution preparation.
Predicted XlogP 1.6Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.[3]
Hydrogen Bond Donors 1 (Pyrrole N-H)The pyrrole nitrogen can act as a hydrogen bond donor, crucial for target interaction.
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)The pyridine nitrogen is a key hydrogen bond acceptor, influencing solubility and binding.
Predicted pKa ~4-5 (for the protonated pyridine ring)Governs the ionization state at physiological pH, impacting solubility, cell permeability, and receptor binding.

Section 2: Spectroscopic Profile for Structural Verification

Unambiguous structural elucidation is paramount in chemical research. The following spectroscopic techniques provide a detailed "fingerprint" of this compound, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution.[4][5]

  • ¹H NMR: The proton spectrum will show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methoxy group's protons. The chemical shifts and coupling constants (J-values) between adjacent protons provide definitive evidence of the substitution pattern. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to heteroatoms (N, O) appearing further downfield.

  • 2D NMR (COSY, HSQC, HMBC): For absolute certainty, 2D NMR techniques are employed.[6][7]

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, confirming which protons are adjacent in the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons that are two or three bonds away, allowing the entire molecular framework to be pieced together like a puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key expected absorptions are:

  • ~3100-3400 cm⁻¹ (N-H stretch): A characteristic peak for the pyrrole N-H group.

  • ~2850-3000 cm⁻¹ (C-H stretch): Signals from the aromatic and methoxy C-H bonds.

  • ~1500-1600 cm⁻¹ (C=C and C=N stretch): Aromatic ring stretching vibrations.

  • ~1250 cm⁻¹ (C-O-C stretch): Asymmetric stretching of the aryl-ether bond of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The predicted monoisotopic mass is 148.06366 Da.[3]

Section 3: Key Physicochemical Parameters and Their Determination

Understanding a compound's behavior in solution is critical for any biological application. This section details the core physicochemical properties and provides authoritative, step-by-step protocols for their experimental determination.

Solubility

Solubility dictates a compound's bioavailability and is a primary consideration in formulation development. It is typically assessed in both aqueous (e.g., phosphate-buffered saline, PBS) and organic solvents (e.g., DMSO).

Causality Behind Experimental Choice: Two primary types of solubility are measured: thermodynamic and kinetic.

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound. It is the "gold standard" for pre-formulation studies as it represents the maximum concentration achievable under equilibrium, which is most relevant to in vivo dissolution.[8]

  • Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock (usually in DMSO). While higher-throughput, it can overestimate solubility by forming supersaturated solutions or precipitating metastable forms.[9]

For definitive characterization, the thermodynamic shake-flask method is essential.

This protocol is based on the well-established method by Higuchi and Connors.[8]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microscopic solids.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Validation: It is critical to visually inspect the remaining solid in the vial to ensure that the compound has not undergone any changes in its crystalline form (polymorphic transition) during the experiment.

cluster_0 Thermodynamic Solubility Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h at 25°C) A->B C Centrifuge to Separate Phases B->C D Quantify Supernatant (HPLC/UV-Vis) C->D E Calculate Solubility (e.g., µg/mL) D->E

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the most relevant pKa is associated with the protonation of the pyridine nitrogen, which acts as a base. This value is a critical determinant of how the molecule will behave in different pH environments, such as the stomach (low pH) versus the intestine (higher pH).

Causality Behind Experimental Choice: Potentiometric titration is a robust and direct method for determining pKa.[10] It relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is found at the midpoint of the titration curve's buffer region, providing a direct measure of the compound's acid-base equilibrium.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a solution of known ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). If solubility is low, a co-solvent system (e.g., water-methanol) may be required, and the apparent pKa (pKa') is determined.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Since the pyridine nitrogen is basic, the compound will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[11] This can be determined precisely by calculating the first derivative of the titration curve.

Neutral Neutral Form (Base) (Pyrrolo-Pyridine) Protonated Protonated Form (Acid) (Pyrrolo-Pyridinium) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ (pKa ≈ 4-5)

Caption: Acid-base equilibrium of the pyridine nitrogen in 6-methoxy-7-azaindole.

Melting Point

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A pure crystalline solid will typically have a sharp, well-defined melting point range of 0.5-1.0°C.[12] Impurities depress and broaden this range.

Causality Behind Experimental Choice: The capillary method is the standard technique for melting point determination due to its simplicity, reproducibility, and requirement for only a small amount of sample.[13][14]

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals using a mortar and pestle.[13]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end, aiming for a sample height of about 3 mm.[15]

  • Measurement: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.[12]

  • Accurate Determination: For the second measurement, set the heating rate to be slow (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ – T₂.

Conclusion

The physicochemical characteristics of this compound define its potential and limitations within a drug discovery context. Its moderate lipophilicity, hydrogen bonding capabilities, and the basicity of its pyridine nitrogen are key levers that medicinal chemists can use to optimize molecular properties. A thorough and accurate characterization using the validated protocols described in this guide is the first and most critical step in harnessing the full potential of this privileged scaffold. By understanding not just the "what" but also the "how" and "why" of these properties, researchers are empowered to make more informed, data-driven decisions in the complex journey of developing novel therapeutics.

References

The 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindole, has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged" fragment, particularly in the design of highly selective and potent kinase inhibitors. This guide provides a comprehensive technical overview of the biological significance of this core, delving into its structure-activity relationships, its impact on pharmacokinetic profiles, and its successful application in the development of clinical candidates for a range of therapeutic areas, including oncology and inflammatory diseases. Detailed synthetic protocols, mechanistic insights into its biological targets, and a forward-looking perspective on its future applications are presented to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, making it an excellent hinge-binding motif for a multitude of protein kinases.[1] The introduction of a methoxy group at the 6-position of this scaffold is not a trivial modification; it imparts a unique combination of properties that have been strategically exploited to enhance biological activity, selectivity, and drug-like characteristics.

The this compound core offers several key advantages:

  • Bioisosteric Replacement: It serves as a bioisostere for the indole nucleus, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving target engagement and modulating physicochemical properties such as solubility.[2]

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group influences the electron density of the bicyclic system, which can impact target binding affinity and metabolic stability.

  • Vector for Further Functionalization: The core provides multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.

This guide will explore the multifaceted biological significance of this core, with a focus on its role in the development of targeted therapeutics.

Biological Activities and Therapeutic Targets

The versatility of the this compound core is evident in the diverse range of biological targets it has been shown to modulate. Its most prominent application to date has been in the realm of kinase inhibition.

Kinase Inhibition: A Dominant Theme

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold has proven to be a highly effective platform for the design of inhibitors targeting several key kinase families.

Table 1: Representative Kinase Inhibitors Incorporating the this compound Core

Compound/SeriesTarget Kinase(s)Reported Potency (IC50)Therapeutic AreaReference(s)
RWJ 68354p38 MAPK23 nMInflammatory Diseases[3]
FGFR Inhibitor SeriesFGFR1, FGFR2, FGFR37 nM (FGFR1)Cancer[4]
SIK2 Inhibitor SeriesSIK2Not specifiedCancer, Metabolic Disorders[5]
Melatonin AgonistsMT1/MT2 ReceptorsKi = 0.13 nM (MT1)Neuroscience[2]
Case Study: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, and its inhibition has been a long-sought-after strategy for the treatment of diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The this compound core has been successfully incorporated into potent and selective p38 MAPK inhibitors.

Mechanism of Action: p38 MAPK inhibitors containing this scaffold typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This, in turn, leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][6][7]

Signaling Pathway Diagram: p38 MAPK Inhibition

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Stress TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Inhibitor 6-Methoxy-1H-pyrrolo [2,3-b]pyridine Inhibitor Inhibitor->p38 Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors Activation mRNA Pro-inflammatory mRNA Transcription_Factors->mRNA Transcription Cytokines TNF-α, IL-6 mRNA->Cytokines Translation

Caption: Inhibition of the p38 MAPK signaling cascade.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of cancers, including bladder, lung, and breast cancer. The this compound scaffold has been instrumental in the development of potent and selective FGFR inhibitors.[4]

Mechanism of Action: Similar to their action on p38 MAPK, these inhibitors compete with ATP for binding to the FGFR kinase domain. This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor cell proliferation and survival.[8][9][10]

Signaling Pathway Diagram: FGFR Inhibition

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Inhibitor 6-Methoxy-1H-pyrrolo [2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition of Autophosphorylation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Inhibition of the FGFR signaling cascade.

The Role of the 6-Methoxy Group: A Structure-Activity Relationship (SAR) Perspective

The seemingly simple methoxy group at the 6-position plays a profound role in defining the biological and physicochemical properties of these molecules. While a comprehensive understanding requires detailed computational and experimental studies for each target, several general principles have emerged from various SAR campaigns.

  • Enhancing Potency through Hydrogen Bonding: In some kinase targets, the oxygen atom of the 6-methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the ATP-binding pocket. This additional binding interaction can significantly enhance the potency of the inhibitor.

  • Modulating Lipophilicity and Solubility: The methoxy group can influence the overall lipophilicity of the molecule. This is a critical parameter in drug design, as it affects solubility, permeability, and metabolic stability. Strategic placement of the methoxy group can help to achieve an optimal balance of these properties, leading to improved pharmacokinetic profiles.[2]

  • Blocking Metabolic Hotspots: In some cases, the 6-position of the azaindole core can be susceptible to metabolic oxidation. The introduction of a methoxy group can block this metabolic hotspot, leading to increased metabolic stability and a longer in vivo half-life.

Synthesis of the this compound Core: A Representative Protocol

The efficient and scalable synthesis of the this compound core is crucial for its widespread use in drug discovery. Several synthetic routes have been reported, often starting from commercially available substituted pyridines. The following is a representative, multi-step protocol that highlights key chemical transformations.

Experimental Workflow: Synthesis of this compound

synthesis_workflow cluster_steps Synthetic Steps Start 2-Amino-5-methoxypyridine Step1 Iodination Start->Step1 Intermediate1 2-Amino-3-iodo-5-methoxypyridine Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Intermediate2 Alkynyl Pyridine Derivative Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product This compound Step3->Product

Caption: A general synthetic workflow for the core.

Step-by-Step Methodology:

Step 1: Iodination of 2-Amino-5-methoxypyridine

  • To a solution of 2-amino-5-methoxypyridine in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-3-iodo-5-methoxypyridine.

Step 2: Sonogashira Coupling with a Protected Alkyne

  • To a solution of 2-amino-3-iodo-5-methoxypyridine and a suitable protected alkyne (e.g., trimethylsilylacetylene) in a solvent mixture (e.g., triethylamine and tetrahydrofuran), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection and Cyclization

  • To a solution of the protected alkynyl pyridine derivative in a suitable solvent (e.g., methanol), add a base (e.g., potassium carbonate) to remove the silyl protecting group.

  • Upon completion of the deprotection, add a catalyst for the cyclization (e.g., a copper(I) salt) and heat the reaction mixture.

  • Monitor the reaction for the formation of the this compound.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Disclaimer: This is a representative protocol and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when performing chemical syntheses.

Pharmacokinetic and ADME Considerations

A key driver for the adoption of the this compound core is its potential to impart favorable pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties to drug candidates.

Table 2: General ADME Profile and Physicochemical Properties

ParameterGeneral Observation for the CoreRationale/Causality
Aqueous Solubility Generally improved compared to indole counterparts.The pyridine nitrogen can act as a hydrogen bond acceptor, increasing polarity and interaction with water.[2]
Permeability Can be modulated by overall molecular properties.Lipophilicity can be fine-tuned through substitution on the core to achieve optimal permeability.
Metabolic Stability Often exhibits good metabolic stability.The pyridine nitrogen can alter the metabolic profile compared to indole. The 6-methoxy group can block a potential site of metabolism.
Plasma Protein Binding Variable, dependent on the specific substituents.Can be optimized by modifying peripheral groups to reduce non-specific binding.
In vivo Half-life Can be extended through structural modifications.Improved metabolic stability and reduced clearance contribute to a longer half-life.[11][12]

Future Perspectives and Conclusion

The this compound core has firmly established itself as a privileged scaffold in modern drug discovery, particularly in the competitive landscape of kinase inhibitor development. Its unique combination of a bioisosteric relationship with purines, tunable electronic properties, and favorable impact on pharmacokinetic parameters makes it an attractive starting point for the design of novel therapeutics.

Future research in this area is likely to focus on:

  • Expansion to New Target Classes: While kinase inhibition has been the dominant application, the scaffold's versatility suggests it could be applied to other target classes, such as G-protein coupled receptors (GPCRs) and epigenetic targets.

  • Development of Covalent Inhibitors: The strategic placement of reactive groups on the core could lead to the development of highly potent and selective covalent inhibitors, offering a prolonged duration of action.

  • Application in PROTACs and Molecular Glues: The scaffold could serve as a warhead or a linker component in the design of proteolysis-targeting chimeras (PROTACs) and molecular glues, opening up new avenues for therapeutic intervention.

References

Navigating the Chemical Landscape of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prominent member of this class. Its structural resemblance to endogenous purines and indoles allows it to function as a bioisostere, effectively mimicking the hydrogen bonding patterns required for binding to numerous enzymes, particularly protein kinases. The strategic placement of a nitrogen atom in the six-membered ring enhances solubility, modulates pKa, and provides an additional vector for developing novel intellectual property.[1][2]

This guide focuses on a specific, high-value derivative within this family: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine . The introduction of a methoxy group at the 6-position of the 7-azaindole core imparts distinct physicochemical properties and offers a unique handle for synthetic elaboration. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, reactivity, and structure-activity relationships (SAR) pertinent to the exploration of the chemical space around this promising scaffold.

I. Synthesis of the Core Scaffold: Establishing the Foundation

The construction of the 6-methoxy-7-azaindole core is a critical first step that dictates the feasibility and efficiency of subsequent diversification efforts. While various methods exist for the synthesis of azaindoles, the Bartoli indole synthesis offers a convergent and effective approach for accessing substituted 7-azaindoles from readily available nitropyridine precursors.[3][4]

The Bartoli Reaction: A Mechanistic Perspective

The Bartoli reaction involves the reaction of a nitroaromatic compound with an excess of a vinyl Grignard reagent to form an indole. The causality behind this choice of reaction lies in its tolerance for various functional groups and its ability to construct the bicyclic ring system in a single, albeit mechanistically complex, step.

The proposed workflow for the synthesis of this compound is outlined below:

start 2-Chloro-5-methoxypyridine nitration Nitration (HNO3/H2SO4) start->nitration nitro_pyridine 2-Chloro-5-methoxy-3-nitropyridine nitration->nitro_pyridine bartoli Bartoli Reaction (Vinylmagnesium Bromide) nitro_pyridine->bartoli Key Cyclization Step core This compound bartoli->core

Caption: Synthetic workflow for this compound via the Bartoli reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted azaindoles.[3][4]

Step 1: Nitration of 2-Chloro-5-methoxypyridine

  • To a stirred solution of 2-chloro-5-methoxypyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methoxy-3-nitropyridine.

Step 2: Bartoli Cyclization

  • Dissolve 2-chloro-5-methoxy-3-nitropyridine in dry tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C.

  • Add vinylmagnesium bromide (1.0 M solution in THF, 3-4 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to warm slowly to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound. A typical yield for this type of reaction is in the range of 20-30%.[3][4]

This self-validating protocol includes in-process checks (e.g., temperature control) and a final purification step to ensure the identity and purity of the core scaffold, which is essential for the reliability of subsequent reactions.

II. Exploring the Chemical Space: Strategies for Functionalization

The 6-methoxy-7-azaindole core offers several positions for chemical modification, each with the potential to modulate the biological activity and physicochemical properties of the resulting derivatives. The electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic substitution reactions, while the pyrrole and pyridine rings offer distinct reactivity profiles.

cluster_core Functionalization Sites cluster_reactions Reaction Types Core This compound N1_pos N1 C2_pos C2 C3_pos C3 C4_pos C4 C5_pos C5 N1 N1-Alkylation/ Arylation C2 C2-Arylation (Suzuki) C3 C3-Halogenation/ Formylation C4 C4-Amination (Buchwald-Hartwig) C5 C5-Electrophilic Substitution N1_pos->N1 Pyrrole Nitrogen C2_pos->C2 Pyrrole Ring C3_pos->C3 Pyrrole Ring C4_pos->C4 Pyridine Ring C5_pos->C5 Pyridine Ring

Caption: Key functionalization points on the this compound scaffold.

A. N1-Position: Modulating Physicochemical Properties

The pyrrole nitrogen (N1) is a common site for modification. Alkylation or arylation at this position can significantly impact solubility, lipophilicity, and metabolic stability. Furthermore, introducing specific functional groups at N1 can provide additional interaction points with the biological target.

Protocol: N1-Alkylation

  • To a solution of this compound in a suitable solvent such as dimethylformamide (DMF) or THF, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

  • Stir the mixture for 30 minutes to generate the corresponding anion.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography to yield the N1-alkylated product.

The choice of base and solvent is critical and should be tailored to the reactivity of the specific alkylating agent.

B. C2 and C3-Positions: Introducing Diversity

The C2 and C3 positions on the pyrrole ring are amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions. Halogenation at C3, for instance, provides a versatile handle for subsequent cross-coupling reactions.

Protocol: C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol assumes a pre-functionalized C2-iodo or C2-bromo derivative, which can be prepared via electrophilic halogenation of a suitably protected 7-azaindole.

  • To a degassed mixture of the C2-halo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, an arylboronic acid (1.2 eq.), and a base such as potassium carbonate (3 eq.) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq.).

  • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the C2-arylated product.[5]

C. C4 and C5-Positions: Targeting the Pyridine Ring

Functionalization of the pyridine ring, particularly at the C4 and C5 positions, is crucial for fine-tuning interactions with the hinge region of kinases and other ATP-binding proteins. Buchwald-Hartwig amination at the C4 position, often starting from a C4-chloro precursor, is a powerful method for introducing diverse amine functionalities.[5]

III. Biological Applications and Structure-Activity Relationships (SAR)

The 6-methoxy-7-azaindole scaffold has been incorporated into a variety of biologically active compounds, with a particular emphasis on kinase inhibitors. The methoxy group can influence activity through direct interactions with the target protein, by modifying the electronic properties of the ring system, or by impacting the overall conformation and physicochemical properties of the molecule.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6][7] The 7-azaindole core typically acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.

Compound IDR1 (C3-position)R2 (C5-position)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h 3,5-dimethoxyphenylCF37925
4a 3-methoxyphenylCF32845110
4c 4-fluorophenylCF35589150

Data adapted from a study on FGFR inhibitors.[6][7]

The data suggests that substitution at the C3-position with a 3,5-dimethoxyphenyl group (as in compound 4h ) significantly enhances potency against FGFR1/2/3 compared to other substitutions.[6][7] While this data is for a 5-trifluoromethyl analog, it highlights the importance of substitution patterns around the core. The 6-methoxy group in our target scaffold would likely occupy a similar vector to the 5-trifluoromethyl group and would be expected to influence binding and selectivity.

B. Other Kinase Targets

The versatility of the 7-azaindole scaffold has led to its exploration as an inhibitor of numerous other kinases, including:

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Important in cancer and inflammatory diseases.[8]

  • Salt-Inducible Kinase 2 (SIK2): A target in oncology and metabolic diseases.[9][10]

  • Phosphodiesterase 4B (PDE4B): Implicated in inflammatory and central nervous system disorders.[11]

In many of these cases, the 7-azaindole core provides the primary anchor to the ATP-binding site, while substituents at various positions are optimized to achieve potency and selectivity. The 6-methoxy group can play a crucial role in this optimization by influencing the electronic nature of the pyridine ring and potentially forming beneficial interactions with the solvent-exposed regions of the kinase.

Conclusion: A Scaffold with Significant Potential

The this compound core represents a highly promising starting point for the design of novel therapeutics. Its synthesis is achievable through established methodologies, and the scaffold offers multiple avenues for chemical diversification. The inherent biological relevance of the 7-azaindole family, combined with the unique properties imparted by the 6-methoxy substituent, makes this a compelling area of exploration for drug discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively navigate and exploit the rich chemical space surrounding this valuable heterocyclic core.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active agents, particularly in the realm of kinase inhibition. This in-depth technical guide focuses on the discovery and development of derivatives and analogs of this core, with a particular emphasis on the strategic incorporation of a 6-methoxy substituent. We will delve into the rationale behind the selection of this scaffold, explore key synthetic pathways, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The 1H-pyrrolo[2,3-b]pyridine Core: A Foundation for Therapeutic Innovation

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change has profound implications for the molecule's physicochemical properties and its ability to interact with biological targets. The pyridine nitrogen introduces a hydrogen bond acceptor, enhancing the molecule's ability to form crucial interactions within protein binding sites. Furthermore, the electronic nature of the pyridine ring can influence the acidity of the pyrrole N-H, modulating its hydrogen bonding capabilities.[1]

The versatility of the 7-azaindole framework has led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways.[2] A notable area of success has been in the development of kinase inhibitors, where the scaffold has proven to be an excellent hinge-binding motif.[1][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core can form key hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor and a foundation for building selectivity and potency through modifications at other positions of the scaffold.

Strategic Significance of the 6-Methoxy Substituent

While the 1H-pyrrolo[2,3-b]pyridine core provides a robust anchor, the substituents on the scaffold are critical for fine-tuning the pharmacological profile of the resulting derivatives. The introduction of a methoxy group at the 6-position of the pyridine ring can have several strategic advantages:

  • Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and solubility of the molecule, which are critical parameters for drug-likeness and pharmacokinetic properties.

  • Electronic Effects: As an electron-donating group, the 6-methoxy substituent can modulate the electron density of the pyridine ring, potentially influencing the binding affinity of the molecule to its target.

  • Metabolic Stability: The position and nature of substituents can affect the metabolic stability of a compound. A methoxy group at the 6-position may block a potential site of metabolism, leading to an improved pharmacokinetic profile.

  • Direct Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and enhancing binding affinity.

The exploration of 6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives has led to the discovery of potent biological modulators, including melatonin agonists.[4]

Synthetic Strategies for this compound Analogs

The construction and functionalization of the this compound scaffold can be achieved through various synthetic routes. A common strategy involves the initial synthesis of a substituted pyridine precursor followed by the formation of the fused pyrrole ring.

A key starting material for many of these syntheses is This compound . The functionalization of this core often involves leveraging modern cross-coupling reactions to introduce diversity at various positions.

Below is a generalized workflow for the synthesis of this compound analogs, often employed in drug discovery campaigns.

G cluster_0 Core Synthesis & Functionalization A Starting Material: This compound B Protection of Pyrrole N-H (e.g., SEM-Cl, Boc-anhydride) A->B C Halogenation at C3 or C4 (e.g., NBS, NIS) B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Introduction of Side Chain (Aryl, Heteroaryl, etc.) D->E F Deprotection E->F G Final Analog F->G

Caption: Generalized workflow for the synthesis of this compound analogs.

Key Synthetic Reactions and Protocols

The synthesis of diverse libraries of this compound analogs relies on a toolbox of robust and versatile chemical reactions. Below are representative protocols for key transformations.

Protocol 1: N-Protection of this compound

Rationale: The pyrrole nitrogen is nucleophilic and can interfere with subsequent reactions. Protection is often necessary to ensure regioselective functionalization. The choice of protecting group is critical and should be stable to the reaction conditions and readily cleavable.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the protecting group reagent (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is crucial for exploring the structure-activity relationship of different aromatic moieties at a specific position.[5]

Step-by-Step Methodology:

  • To a reaction vessel, add the N-protected halo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., 3-iodo-6-methoxy-1-(SEM)-1H-pyrrolo[2,3-b]pyridine, 1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Biological Activities and Structure-Activity Relationships (SAR)

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored as an inhibitor of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinases (JAKs).[6][7][8] The following sections will discuss the SAR of these derivatives, with a focus on the impact of substituents, including methoxy groups where data is available.

FGFR Inhibition

Abnormal activation of FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][9]

Key SAR Insights:

  • Hinge Binding: The 1H-pyrrolo[2,3-b]pyridine core consistently acts as a hinge binder, forming two crucial hydrogen bonds with the backbone of the kinase hinge region.[9]

  • Substituents at the 5-position: Introduction of a trifluoromethyl group at the 5-position can enhance activity by forming a hydrogen bond with Gly485 in the FGFR1 active site.[9]

  • Aromatic Substituents: The nature and substitution pattern of the aromatic group attached to the core significantly impact potency. For instance, a 3,5-dimethoxyphenyl group has been shown to occupy a hydrophobic pocket and form a hydrogen bond with Asp641, leading to potent FGFR inhibition.[9]

Compound IDCore ScaffoldR1R2FGFR1 IC₅₀ (nM)
1 1H-pyrrolo[2,3-b]pyridineH3-methoxyphenyl1900[9]
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineH3,5-dimethoxyphenyl7[9]

Table 1: Representative SAR data for 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR1 inhibitors.[9]

GSK-3β Inhibition

GSK-3β is a key enzyme implicated in the pathogenesis of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors.[10]

Key SAR Insights:

  • Substitutions at the 4- and 5-positions: The introduction of specific substituents at the 4- and 5-positions of the pyrrolo[2,3-b]pyridine ring is crucial for high-affinity binding to GSK-3β.

  • Selectivity: Judicious selection of substituents can lead to high selectivity for GSK-3β over other kinases.

Compound IDCore ScaffoldModificationsGSK-3β IC₅₀ (nM)
41 pyrrolo[2,3-b]pyridineSpecific substitutions at C4 and C50.22[10]
46 pyrrolo[2,3-b]pyridineSpecific substitutions at C4 and C50.26[10]
54 pyrrolo[2,3-b]pyridineSpecific substitutions at C4 and C50.24[10]

Table 2: Potent GSK-3β inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.[10]

Signaling Pathways and Experimental Workflows

The development of this compound derivatives as therapeutic agents requires a thorough understanding of their mechanism of action and a robust set of experimental workflows for their evaluation.

Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism by which a 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor can block downstream signaling pathways.

G cluster_0 Kinase Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase (e.g., FGFR) A->B E Phosphorylation B->E H Inhibition C ATP C->E D This compound Derivative (Inhibitor) D->B Binds to ATP pocket F Downstream Signaling (e.g., RAS-MEK-ERK) E->F G Cell Proliferation, Survival, etc. F->G H->E

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Experimental Workflow for Inhibitor Evaluation

A typical workflow for the discovery and evaluation of novel this compound-based kinase inhibitors is outlined below.

G cluster_0 Drug Discovery Workflow A Library Synthesis of This compound Analogs B High-Throughput Screening (Biochemical Kinase Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Cellular Assays (Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Development F->G

Caption: A typical drug discovery workflow for the development of this compound-based inhibitors.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The strategic incorporation of substituents, such as the 6-methoxy group, offers a powerful approach to modulate the pharmacological properties of these derivatives and to develop potent and selective inhibitors for a range of biological targets. Future research in this area will likely focus on the exploration of novel substitutions and functionalizations of the 7-azaindole core, the development of inhibitors with improved selectivity profiles, and the application of these privileged scaffolds to a broader range of disease targets. The detailed synthetic protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

An In-depth Technical Guide: The Strategic Role of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases, constituting one of the largest and most functionally diverse gene families, are pivotal regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. The design of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry, with the inhibitor's core scaffold playing a decisive role in its biological activity. Among the "privileged" scaffolds, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has emerged as a versatile and highly effective hinge-binding motif. This technical guide provides an in-depth exploration of the 7-azaindole framework, with a specific focus on the nuanced and strategic role of the 6-methoxy substituent. We will dissect its impact on binding affinity, kinase selectivity, and pharmacokinetic properties, supported by structural insights, case studies, and detailed experimental protocols for synthesis and evaluation.

The Kinase Challenge: A Quest for Specificity

The human kinome comprises over 500 members, each playing a critical role in signal transduction pathways that govern cell proliferation, differentiation, and survival. Most small-molecule kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding site located in a deep cleft between the N- and C-terminal lobes of the kinase catalytic domain.[1][2] The central challenge lies in achieving selectivity for a specific kinase, as off-target inhibition can lead to toxicity and undesirable side effects. This is where the architecture of the inhibitor, particularly its core scaffold, becomes paramount.

A successful scaffold must orient its functional groups to form key interactions with the target kinase, primarily with the "hinge region" that connects the two lobes.[3] These interactions anchor the inhibitor in the ATP-binding pocket, forming the foundation for its inhibitory activity.

cluster_kinase Kinase Active Site N-Lobe N-Lobe Hinge Hinge Region N-Lobe->Hinge C-Lobe C-Lobe Signal_Out_On Cell Proliferation (Active Kinase) C-Lobe->Signal_Out_On Normal Signaling Hinge->C-Lobe ATP ATP ATP->Hinge Binds & Phosphorylates Substrate Inhibitor Kinase Inhibitor Inhibitor->Hinge Competitively Blocks ATP Binding Signal_Out_Off Signal Blocked (Inhibited Kinase) Signal_In Upstream Signal Signal_In->N-Lobe

Figure 1: Mechanism of ATP-competitive kinase inhibition.

The 7-Azaindole Scaffold: A Premier Hinge Binder

The 7-azaindole scaffold has been identified as a "kinase privileged fragment" due to its intrinsic ability to act as an excellent hinge-binding motif.[1][3] Its structure is bioisosteric to the natural purine core of ATP and the indole framework found in many biological molecules.

The key to its success lies in its unique arrangement of hydrogen bond donors and acceptors. The pyrrole -NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[1] This configuration allows the 7-azaindole core to form a highly stable, bidentate (two-point) hydrogen bond interaction with the backbone of the kinase hinge region, effectively anchoring the inhibitor.[1][3] This robust interaction is a recurring theme in many potent kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[4][5]

Start Start Reactants Combine Reactants: - Brominated Azaindole - Boronic Acid - Palladium Catalyst - Base Start->Reactants End End Solvent Add Degassed Dioxane/Water Reactants->Solvent Heat Heat to Reflux (90-100 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Extract with Ethyl Acetate, Wash & Dry Monitor->Workup Complete Purify Purify by Flash Chromatography Workup->Purify Characterize Confirm Structure (NMR, HRMS) Purify->Characterize Characterize->End Start Start Assay Dilute Prepare Serial Dilution of Inhibitor Start->Dilute End IC50 Value Plate Add Inhibitor & Kinase to Assay Plate Dilute->Plate Preinc Pre-incubate 15 min Plate->Preinc Initiate Initiate Reaction with ATP/Substrate Mix Preinc->Initiate Incubate Incubate 60 min at 30°C Initiate->Incubate Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop Detect Generate Luminescence (Kinase Detection Reagent) Stop->Detect Read Read Plate with Luminometer Detect->Read Analyze Normalize Data & Plot Dose-Response Curve Read->Analyze Analyze->End

References

initial synthesis routes for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, represents a "privileged structure" in medicinal chemistry. As a bioisostere of the endogenous indole nucleus, it offers a unique scaffold that can modulate physicochemical properties and create novel intellectual property space for drug candidates. The introduction of a nitrogen atom into the indole's benzene ring alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacological profiles.[1][2]

The 6-methoxy substituted variant, this compound, is of particular interest. The methoxy group can serve as a key interaction point within biological targets and influence the molecule's overall electronics and solubility. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core initial synthetic routes to this valuable heterocyclic core, focusing on the strategic and mechanistic considerations behind each approach.

Route 1: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a robust and widely adopted method, particularly in industrial settings, due to its often high yields and mild reaction conditions.[3] The strategy hinges on the construction of a reactive enamine from an ortho-nitrotoluene precursor, which then undergoes a reductive cyclization to form the pyrrole ring.[4]

Strategic Overview

The key to applying this synthesis to this compound is the preparation of a suitable nitropyridine starting material. The logic is to use the inherent acidity of a methyl group positioned ortho to a nitro group on a pyridine ring. The synthesis proceeds in two main stages:

  • Enamine Formation: The starting material, 5-methoxy-3-methyl-2-nitropyridine, is condensed with a dimethylformamide acetal. The acetal serves as a one-carbon electrophile, and the reaction is driven by the elimination of methanol to form a stable, highly conjugated nitroenamine intermediate.[3] These intermediates are often intensely colored (red or purple) due to their extended π-system.[3]

  • Reductive Cyclization: The nitro group of the enamine is reduced to an amine. This newly formed aniline derivative spontaneously cyclizes onto the enamine's carbon-carbon double bond. The final step is the elimination of a secondary amine (e.g., dimethylamine or pyrrolidine) to yield the aromatic 7-azaindole ring.[3][5]

Leimgruber-Batcho Synthesis Start 5-Methoxy-3-methyl- 2-nitropyridine Intermediate Nitroenamine Intermediate Start->Intermediate Condensation Reagent1 DMF-DMA, Pyrrolidine Reagent1->Intermediate Product 6-Methoxy-1H-pyrrolo [2,3-b]pyridine Intermediate->Product Reductive Cyclization Reagent2 Reduction (e.g., H2, Raney Ni) Reagent2->Product

Caption: Leimgruber-Batcho pathway to 6-methoxy-7-azaindole.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step A: Enamine Formation

  • To a solution of 5-methoxy-3-methyl-2-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude nitroenamine, often a dark red solid, can be purified by crystallization or column chromatography, though it is frequently carried forward without purification.[3][4]

Step B: Reductive Cyclization

  • Dissolve the crude nitroenamine intermediate from Step A in a suitable solvent such as methanol or ethanol.

  • Add a slurry of Raney Nickel (approx. 10-20% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by the portion-wise addition of hydrazine hydrate (3-5 eq), which decomposes in the presence of Raney Ni to produce hydrogen in situ.[3] The latter method is often preferred for its operational simplicity.

  • Stir the reaction vigorously at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • After completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield this compound.

Causality and Field Insights
  • Why Pyrrolidine? While DMF-DMA alone can form the N,N-dimethyl enamine, the addition of a more nucleophilic secondary amine like pyrrolidine can accelerate the initial condensation by forming a more reactive Vilsmeier-Haack type reagent in situ.[3]

  • Choice of Reducing Agent: A variety of reducing agents can effect the cyclization, including catalytic hydrogenation (H₂, Pd/C), stannous chloride (SnCl₂), or iron in acetic acid.[3] Raney Nickel with hydrazine is popular because the reaction is often clean and the byproducts (nitrogen gas and water) are easily removed.[3]

Route 2: The Fischer Indole Synthesis

The Fischer synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to indoles from hydrazines and carbonyl compounds under acidic conditions.[6] Its application to the azaindole series can be challenging due to the electron-deficient nature of the pyridine ring. However, the presence of an electron-donating group (EDG), such as the 6-methoxy substituent in our target, significantly facilitates the key cyclization step, making this a viable and efficient route.[7][8]

Strategic Overview

This pathway involves the acid-catalyzed reaction between a pyridylhydrazine and a two-carbon aldehyde or ketone equivalent.

  • Hydrazone Formation: The starting 5-methoxypyridin-2-ylhydrazine is condensed with a carbonyl compound, typically an α-hydroxy aldehyde or its acetal equivalent like 2,2-dimethoxyethanal, to form a pyridylhydrazone intermediate.

  • [9][9]-Sigmatropic Rearrangement: Under acidic catalysis, the hydrazone tautomerizes to its enamine form. This intermediate undergoes the critical[9][9]-sigmatropic rearrangement (an electrocyclic reaction) to break the N-N bond and form a new C-C bond at the pyridine C3 position.[6][10] The electron-donating methoxy group is crucial for stabilizing the positive charge that develops on the pyridine ring during this step.[8]

  • Cyclization and Aromatization: The resulting di-imine intermediate rapidly cyclizes and eliminates ammonia under the acidic conditions to furnish the final aromatic 7-azaindole product.[6]

Fischer Indole Synthesis Start 5-Methoxypyridin- 2-ylhydrazine Intermediate Pyridylhydrazone Start->Intermediate Condensation Reagent1 Carbonyl (e.g., Glyoxal acetal) Reagent1->Intermediate Product 6-Methoxy-1H-pyrrolo [2,3-b]pyridine Intermediate->Product [3,3]-Rearrangement & Cyclization Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Catalyst->Product

Caption: Fischer indole pathway to 6-methoxy-7-azaindole.

Experimental Protocol: Fischer Indole Synthesis
  • Prepare a solution of the acid catalyst. Polyphosphoric acid (PPA) is a common choice, as is a solution of sulfuric acid in an alcohol (e.g., 4% H₂SO₄ in ethanol).

  • Dissolve the 5-methoxypyridin-2-ylhydrazine (1.0 eq) in the acidic medium.

  • Add the carbonyl component (1.1 eq), such as pyruvaldehyde dimethyl acetal or 2,2-dimethoxyethanal, to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C depending on the solvent and catalyst) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by silica gel column chromatography to obtain the target compound.

Causality and Field Insights
  • Acid Choice: The choice of acid is critical. Brønsted acids like H₂SO₄ or p-toluenesulfonic acid are effective, but polyphosphoric acid (PPA) or Eaton's reagent can be superior as they act as both catalyst and solvent, often leading to higher yields at lower temperatures.[6]

  • Regioselectivity: When using unsymmetrical ketones, the Fischer synthesis can lead to mixtures of regioisomers. For the synthesis of the parent 7-azaindole core, a symmetrical two-carbon unit like glyoxal or its protected form is used to avoid this issue.

Route 3: Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry offers powerful tools for heterocycle construction through metal-catalyzed cross-coupling reactions.[1] These methods provide a modular and flexible approach, allowing for the late-stage introduction of diversity. The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is particularly well-suited for building the 7-azaindole scaffold.[2]

Strategic Overview

This approach constructs the pyrrole ring onto a pre-functionalized pyridine core in a two-step sequence.

  • Sonogashira Coupling: A suitably substituted pyridine, such as 2-amino-3-iodo-5-methoxypyridine, is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI).[1][2] The trimethylsilyl (TMS) group is a convenient choice as it prevents self-coupling of the alkyne and is easily removed in the next step.

  • Cyclization: The resulting 2-amino-3-alkynylpyridine intermediate is then subjected to a cyclization reaction. This is typically achieved by first removing the silyl protecting group (e.g., with a fluoride source or base) and then inducing ring closure using a strong base (like KOtBu) or a transition metal catalyst (often copper or gold salts) to form the pyrrole ring.[2]

Sonogashira Coupling Route Start 2-Amino-3-iodo- 5-methoxypyridine Intermediate 2-Amino-3-alkynyl- pyridine Start->Intermediate Sonogashira Coupling Reagent1 TMS-acetylene, Pd/Cu catalyst Reagent1->Intermediate Product 6-Methoxy-1H-pyrrolo [2,3-b]pyridine Intermediate->Product Cyclization Reagent2 Base or Metal Catalyst (e.g., KOtBu) Reagent2->Product

Caption: Sonogashira coupling and cyclization route.

Experimental Protocol: Sonogashira Coupling and Cyclization

Step A: Sonogashira Coupling

  • To a degassed solution of 2-amino-3-iodo-5-methoxypyridine (1.0 eq) in a solvent mixture like triethylamine and THF, add copper(I) iodide (0.05 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting aryl iodide is consumed.

  • Once complete, dilute the reaction with an organic solvent and filter through Celite to remove catalyst residues.

  • Concentrate the filtrate and purify by column chromatography to isolate the coupled product.

Step B: Deprotection and Cyclization

  • Dissolve the TMS-protected alkynylpyridine from Step A in a solvent like methanol.

  • Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature to remove the TMS group.

  • After deprotection is complete, remove the solvent.

  • Dissolve the crude terminal alkyne in an anhydrous solvent like DMF or NMP.

  • Add a strong base, such as potassium tert-butoxide (KOtBu) (1.2 eq), and heat the mixture (e.g., to 100 °C) to induce cyclization.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify by column chromatography to yield this compound.

Causality and Field Insights
  • Catalyst System: The combination of a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the alkyne activation is standard for the Sonogashira reaction.[1]

  • One-Pot Procedures: In some cases, the Sonogashira coupling and cyclization can be combined into a one-pot or tandem reaction, which improves operational efficiency.[2] This often involves carefully selecting catalysts and conditions that are compatible with both transformations.

Comparative Analysis of Synthetic Routes

FeatureLeimgruber-BatchoFischer IndolePalladium-Catalyzed (Sonogashira)
Starting Materials Substituted nitropyridinesSubstituted pyridylhydrazinesHalogenated aminopyridines
Key Transformation Reductive cyclization of a nitroenamineAcid-catalyzed[9][9]-sigmatropic rearrangementC-C bond formation followed by cyclization
Scalability Generally excellent; widely used in industryGood, but can be limited by acidic conditionsModerate; catalyst cost can be a factor
Conditions Mild to moderate (heating, catalytic reduction)Often harsh (strong acid, high temperature)Generally mild, but requires inert atmosphere
Flexibility Good for pyridine ring substitutionModerate; depends on hydrazine availabilityExcellent; modular approach allows for diversity
Key Advantage High yields, operational simplicityClassic, well-understood, uses simple precursorsHigh functional group tolerance and flexibility
Potential Drawback Availability of specific nitropyridine precursorsPotential for regioisomers, harsh conditionsCost of catalysts/ligands, multi-step precursors

Conclusion

The synthesis of this compound can be effectively achieved through several distinct and strategic pathways. The choice of route is ultimately dictated by factors such as the availability of starting materials, the desired scale of the synthesis, and the need for downstream functionalization. The Leimgruber-Batcho synthesis offers a reliable and high-yielding route well-suited for large-scale production. The Fischer synthesis , enabled by the activating methoxy group, provides a classic and direct approach from simple precursors. Finally, palladium-catalyzed methods like the Sonogashira coupling offer unparalleled flexibility and modularity, making them ideal for medicinal chemistry programs where rapid analog synthesis is required. A thorough understanding of the mechanistic underpinnings and practical considerations of each of these core routes empowers the research scientist to make informed and strategic decisions in the synthesis of this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide to the spectroscopic properties of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 6-methoxy-7-azaindole). As a key heterocyclic scaffold, the pyrrolo[2,3-b]pyridine core is prevalent in numerous pharmacologically active compounds, making a thorough understanding of its structural characterization essential for researchers in medicinal chemistry and drug development.[1][2] This guide synthesizes foundational spectroscopic principles with expert analysis to provide a robust framework for identifying and validating this specific molecule.

Given the limited availability of fully assigned, published spectra for this particular analog, this guide establishes a reliable set of expected data points. These predictions are derived from the well-documented spectra of the parent compound, 1H-pyrrolo[2,3-b]pyridine, and grounded in the established chemical principles of substituent effects.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a fused pyrrole and pyridine ring system. The methoxy group at the C6 position significantly influences the electronic properties and, consequently, the spectroscopic signature of the molecule.

Key Properties:

  • Molecular Formula: C₈H₈N₂O[3]

  • Molecular Weight: 148.16 g/mol [4][5]

  • Monoisotopic Mass: 148.0637 Da[3]

The standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine scaffold is critical for unambiguous spectral assignment and is presented below.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework. The predicted chemical shifts are based on the known values for the parent 7-azaindole scaffold, modulated by the electron-donating effect of the C6-methoxy group.[6][7] The methoxy group is expected to increase electron density at the ortho (C5) and para (N7, C7a) positions, leading to upfield (lower ppm) shifts for the associated protons and carbons compared to the unsubstituted parent compound.

Recommended Experimental Protocol

A self-validating protocol ensures data integrity and unambiguous assignment.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expertise & Experience: DMSO-d₆ is the solvent of choice as its polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature slows the exchange rate of the N-H proton, allowing it to be observed as a distinct, often broad, signal.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full magnetization recovery of all protons, including the potentially slowly relaxing N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum, typically using a spectral width of 0-200 ppm. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for quaternary carbons (C3a, C6, C7a).

  • 2D NMR for Validation:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, specifically identifying the H2-H3 and H4-H5 spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing the fragments together. For instance, the methoxy protons (H9) should show a strong correlation to C6.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
1 ~11.5 br s - Pyrrole N-H, exchangeable.
5 ~7.8 d J ≈ 8.5 Aromatic proton ortho to N7.
4 ~6.7 d J ≈ 8.5 Aromatic proton ortho to methoxy group, shielded.
3 ~7.4 t J ≈ 3.0 Pyrrole proton, coupled to H1 and H2.
2 ~6.4 t J ≈ 3.0 Pyrrole proton, coupled to H1 and H3.

| 9 | ~3.8 | s | - | Methoxy protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Assignment Rationale
C6 ~160 Aromatic carbon attached to electron-donating oxygen.
C7a ~148 Quaternary carbon at ring junction, influenced by N7.
C2 ~128 Pyrrole carbon alpha to N-H.
C3a ~125 Quaternary carbon at ring junction.
C4 ~115 Aromatic carbon ortho to methoxy group, shielded.
C5 ~105 Aromatic carbon ortho to N7.
C3 ~100 Pyrrole carbon beta to N-H.

| C9 | ~55 | Methoxy carbon. |

H9 H9 (~3.8 ppm) C6 C6 (~160 ppm) H9->C6 ³J (strong) H4 H4 (~6.7 ppm) H4->C6 ²J C5 C5 (~105 ppm) H4->C5 ³J C3a C3a (~125 ppm) H4->C3a ²J H5 H5 (~7.8 ppm) C7a C7a (~148 ppm) H5->C7a ³J C4 C4 (~115 ppm) H5->C4 ²J H2 H2 (~6.4 ppm) H2->C7a ³J H2->C3a ³J

Caption: Key expected HMBC correlations for structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's composition and fragmentation, which acts as a structural fingerprint.

Recommended Experimental Protocol
  • Ionization: Use both Electron Ionization (EI) for fragmentation analysis and a soft ionization technique like Electrospray Ionization (ESI) for clear molecular ion confirmation.

  • Analysis: Perform High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass of the molecular ion.

    • Trustworthiness: HRMS provides the elemental formula (e.g., C₈H₈N₂O), which is a definitive confirmation of the compound's identity, distinguishing it from any potential isomers or impurities. The calculated exact mass for [M+H]⁺ is 149.07094.[3]

Predicted Mass Spectrum Data

Table 3: Predicted ESI-MS Adducts and HRMS Confirmation

Adduct Predicted m/z Formula Calculated Exact Mass
[M+H]⁺ 149.071 C₈H₉N₂O⁺ 149.07094

| [M+Na]⁺ | 171.053 | C₈H₈N₂NaO⁺ | 171.05288 |

EI Fragmentation: The fragmentation pattern in EI-MS is driven by the stability of the 7-azaindole core. The primary fragmentations are expected to involve the methoxy group.

cluster_notes Interpretation M [M]⁺˙ m/z = 148 M_CH3 [M - •CH₃]⁺ m/z = 133 M->M_CH3 - •CH₃ M_CH2O [M - CH₂O]⁺˙ m/z = 118 M->M_CH2O - CH₂O PyridoPyrimidinium Pyridopyrimidinium-type ion m/z = 133 M_CH3->PyridoPyrimidinium Loss of methyl radical gives a stable oxonium ion M_CH2O_HCN [M - CH₂O - HCN]⁺˙ m/z = 91 M_CH2O->M_CH2O_HCN - HCN Azaindole 7-Azaindole radical cation m/z = 118 M_CH2O->Azaindole Loss of formaldehyde yields the parent scaffold radical cluster_synthesis Synthesis cluster_purification Purification & QC cluster_analysis Spectroscopic Analysis cluster_validation Final Validation synthesis_node synthesis_node purification_node purification_node analysis_node analysis_node validation_node validation_node start 6-Bromo-1H-pyrrolo[2,3-b]pyridine + Sodium Methoxide reaction Palladium-Catalyzed Buchwald-Hartwig Amination start->reaction workup Aqueous Workup & Extraction reaction->workup flash Silica Gel Flash Chromatography workup->flash tlc TLC/LCMS Purity Check flash->tlc ms HRMS (ESI) Confirm Molecular Formula tlc->ms If pure nmr NMR (¹H, ¹³C, COSY, HSQC, HMBC) Elucidate C-H Framework tlc->nmr ir FTIR (ATR) Confirm Functional Groups tlc->ir final Structure Confirmed: This compound ms->final nmr->final ir->final

References

Unlocking the Therapeutic Potential of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide to Core Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal starting point for the design of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for derivatives of this scaffold, with a focus on oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanistic rationale behind target selection, provide detailed experimental protocols for target validation, and present key structure-activity relationship (SAR) data to guide future drug discovery efforts.

Introduction: The Versatility of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, making it a highly effective hinge-binding motif for a multitude of protein kinases.[1] The introduction of a methoxy group at the 6-position can further enhance binding affinity and modulate the physicochemical properties of the molecule, improving its drug-like characteristics.[2] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscoring the scaffold's therapeutic versatility.[3][4]

This guide will explore the key molecular targets that have been successfully modulated by this compound derivatives, providing researchers and drug development professionals with a robust foundation for their own discovery programs.

Key Therapeutic Targets and Mechanistic Rationale

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets. The following sections will detail the most promising of these targets.

Protein Kinases: The Dominant Therapeutic Landscape

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 7-azaindole scaffold is an excellent bioisostere of the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases.

Mechanistic Rationale: The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[6] Aberrant activation of FGFRs, through mutations or amplifications, is a known driver of various cancers.[7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, demonstrating significant antitumor activity.[6][7]

Experimental Validation:

  • In Vitro Kinase Inhibition Assay: A primary biochemical assay to determine the potency of a compound against a specific kinase.

  • Cell-Based Proliferation Assays: Assessing the ability of the compound to inhibit the growth of cancer cell lines with known FGFR alterations.

  • Western Blot Analysis: To confirm the inhibition of FGFR signaling by measuring the phosphorylation status of downstream effectors like ERK and AKT.

Table 1: Representative FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell LineCell Proliferation IC50 (nM)Reference
4h 79254T1 (Breast Cancer)Not Reported[6]
1 >2000Not ReportedNot ReportedNot ReportedNot Reported[7]

Mechanistic Rationale: CDK8 is a key transcriptional regulator and has been identified as a colorectal oncogene.[8] Inhibition of CDK8 presents a promising therapeutic strategy for colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent and selective type II CDK8 inhibitor.[8]

Experimental Validation:

  • CDK8 Kinase Assay: To determine the IC50 value of the compound against CDK8.

  • Colorectal Cancer Cell Line Proliferation Assays: Using cell lines such as HCT116 and SW620 to assess antiproliferative activity.

  • In Vivo Xenograft Models: To evaluate the antitumor efficacy of the compound in a living organism.

Table 2: In Vitro Activity of a CDK8 Inhibitor

Compound IDCDK8 IC50 (nM)HCT116 IC50 (µM)SW620 IC50 (µM)Reference
22 48.60.230.31[8]

The versatility of the 7-azaindole scaffold extends to a range of other kinases implicated in disease:

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): Involved in the regulation of electrolyte balance and cell proliferation, making it a target for renal and cardiovascular diseases.[9]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: A critical regulator of the DNA damage response, with inhibitors showing potential as chemosensitizers in cancer therapy.[10]

  • Janus Kinases (JAKs): Key mediators of cytokine signaling, making them attractive targets for inflammatory and autoimmune diseases.[11]

  • c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis.[2]

  • CDK9/CyclinT and Haspin: Both are considered oncology drug targets, and dual inhibitors based on the 7-azaindole scaffold have been identified.[5]

Beyond Kinases: Exploring Novel Mechanisms of Action

While kinase inhibition is a dominant theme, this compound derivatives have shown promise against other target classes.

Mechanistic Rationale: HNE is a serine protease involved in various inflammatory pathologies, particularly those affecting the respiratory system.[12] Inhibitors of HNE could offer therapeutic benefit in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of HNE.[12]

Experimental Validation:

  • HNE Enzyme Inhibition Assay: A biochemical assay using a chromogenic or fluorogenic substrate to measure the inhibitory activity of the compounds.

  • Neutrophil-Based Assays: Assessing the ability of the compounds to inhibit HNE release or activity in primary human neutrophils.

Mechanistic Rationale: NOX2 is an enzyme that generates reactive oxygen species (ROS) and is implicated in the progression of neurodegenerative and cardiovascular diseases.[13] A derivative of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine has shown promise as a NOX2 inhibitor with neuroprotective effects.[13]

Experimental Validation:

  • NOX2 Activity Assays: Measuring ROS production in cells or isolated membranes.

  • Cell-Based Oxidative Stress Models: Using cellular models of diseases like Alzheimer's to evaluate the protective effects of the compounds.

Experimental Protocols: A Guide to Target Validation

The following protocols provide a framework for the initial characterization and validation of this compound derivatives against their putative targets.

General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a generic method for assessing the binding affinity of a test compound to a kinase of interest.

Materials:

  • Kinase of interest (e.g., FGFR1, CDK8)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, Eu-labeled antibody, and the kinase.

  • Incubate for 15 minutes at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the compound concentration to determine the IC50 value.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. These features have led to the incorporation of the 7-azaindole core into a multitude of biologically active molecules, including potent kinase inhibitors. The targeted functionalization of the 7-azaindole ring is a critical aspect of drug discovery, enabling the fine-tuning of pharmacological properties.

This document provides a comprehensive guide for the synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents. The protocol herein focuses on the strategic implementation of the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and scientifically grounded approach to the synthesis of this important molecule.

Strategic Approach: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] The general mechanism involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.

For the synthesis of this compound, the strategy involves the coupling of a halogenated 7-azaindole precursor, specifically 6-bromo-1H-pyrrolo[2,3-b]pyridine, with a suitable methoxy-containing boronic acid derivative.

Visualization of the Synthetic Strategy

Suzuki_Miyaura_Synthesis cluster_conditions Reaction Conditions Reactant1 6-Bromo-1H-pyrrolo[2,3-b]pyridine Product This compound Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Methoxyboronic Acid Derivative Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., SPhos, XPhos) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/Water)

Figure 1: General workflow for the synthesis of this compound.

Part 1: Synthesis of the Starting Material: 6-Bromo-1H-pyrrolo[2,3-b]pyridine

The successful synthesis of the target molecule hinges on the availability of the key starting material, 6-bromo-1H-pyrrolo[2,3-b]pyridine. This section outlines a common and reliable method for its preparation.

Protocol for the Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol involves the bromination of the commercially available 7-azaindole. Due to the electron-rich nature of the pyrrole ring, direct bromination can lead to a mixture of products. Therefore, a protection-bromination-deprotection sequence is often employed to achieve regioselectivity.

Step 1: N-Protection of 7-Azaindole

The acidic N-H proton of the pyrrole ring can interfere with subsequent reactions and can be protected with a suitable protecting group, such as a benzoyl or tosyl group. The choice of protecting group is crucial as it must be stable to the bromination conditions and easily removable.

  • Materials:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • Benzoyl chloride or Tosyl chloride

    • Pyridine or Triethylamine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine or triethylamine (1.2 equivalents).

    • Add benzoyl chloride or tosyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-protected 7-azaindole.

Step 2: Bromination of N-Protected 7-Azaindole

With the pyrrole nitrogen protected, bromination can be directed to the pyridine ring.

  • Materials:

    • N-Protected 1H-pyrrolo[2,3-b]pyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-protected 7-azaindole in acetonitrile or DCM.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the N-protected 6-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 3: Deprotection to Yield 6-Bromo-1H-pyrrolo[2,3-b]pyridine

The final step is the removal of the protecting group to yield the desired starting material.

  • Materials:

    • N-Protected 6-bromo-1H-pyrrolo[2,3-b]pyridine

    • Sodium hydroxide (for benzoyl group) or a suitable deprotecting agent for the chosen protecting group

    • Methanol or Ethanol

  • Procedure (for Benzoyl Group):

    • Dissolve the N-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine in methanol.[3]

    • Add a solution of sodium hydroxide in water.

    • Stir the mixture at room temperature for 1-2 hours.[3]

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 6-bromo-1H-pyrrolo[2,3-b]pyridine.[3]

Part 2: Suzuki-Miyaura Coupling Protocol

This section details the core synthetic step: the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromo-1H-pyrrolo[2,3-b]pyridine with a methoxyboronic acid derivative. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Key Reaction Parameters and Considerations
  • N-Protection: The acidic N-H of the pyrrole ring in 7-azaindole can interfere with the catalytic cycle of the Suzuki-Miyaura reaction.[4] While some protocols for unprotected azaindoles exist, N-protection is often advisable to ensure reproducibility and high yields, especially when working with electron-rich heterocycles.[5][6] Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or p-methoxybenzyl (PMB).[5]

  • Palladium Catalyst: The choice of the palladium source is crucial. Pre-catalysts such as those based on biarylphosphine ligands (e.g., XPhos Pd G2, SPhos Pd G2) are often highly effective for cross-coupling reactions involving nitrogen-containing heterocycles.[4] Traditional catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be employed, often in combination with a specific ligand.[5]

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated excellent performance in the Suzuki-Miyaura coupling of challenging heteroaryl halides.[4][5]

  • Base: An appropriate base is required to facilitate the transmetalation step of the catalytic cycle.[1] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5] Cesium carbonate is often favored for its high solubility in organic solvents and its ability to promote challenging couplings.

  • Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include 1,4-dioxane/water, toluene/ethanol, or DME/water.[5][7] Degassing the solvent mixture is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

Recommended Protocol

The following protocol is a generalized procedure that may require optimization for specific substrates and scales.

  • Materials:

    • N-Protected 6-bromo-1H-pyrrolo[2,3-b]pyridine

    • 4-Methoxyphenylboronic acid or 2-Methoxy-5-pyridinylboronic acid (or their corresponding pinacol esters) (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, 2-3 equivalents)

    • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add the N-protected 6-bromo-1H-pyrrolo[2,3-b]pyridine, the methoxyboronic acid derivative, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific catalyst and substrates used.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-protected this compound.

Deprotection of N-Protected this compound

The final step is the removal of the N-protecting group to yield the target molecule. The deprotection conditions will depend on the specific protecting group used. For a tosyl group, for example, basic hydrolysis can be employed.

Data Presentation

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
6-chloro-3-iodo-N-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol6085[5]
4-chloro-7-azaindolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/Water10091[4]
5-bromo-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/Water80High[7]
3,4,5-tribromo-2,6-dimethylpyridineo-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water100-[8]

Table 1: Summary of representative Suzuki-Miyaura coupling conditions for related heterocyclic systems.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (6-bromo-7-azaindole) to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Ensure that the reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The choice of base can also significantly impact the yield; switching to a stronger base like Cs₂CO₃ may be beneficial.

  • Side Reactions: Protodeborylation of the boronic acid and hydrodehalogenation of the starting material are common side reactions. These can be minimized by carefully controlling the reaction temperature and ensuring the absence of excess water or acidic impurities.

  • N-H Reactivity: If working with an unprotected 7-azaindole, competitive N-arylation can occur. The use of bulky phosphine ligands can often mitigate this issue. If problems persist, N-protection is the most reliable solution.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient pathway for the synthesis of this compound. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can achieve high yields of this valuable building block for drug discovery and development. The protocols and insights provided in this document offer a solid foundation for the successful implementation of this synthetic strategy.

References

Buchwald-Hartwig amination for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functionalization of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1] Its structural resemblance to both indole and the adenine fragment of ATP allows it to serve as a potent bioisostere in drug design, potentially modulating potency, improving physicochemical properties, and creating novel intellectual property. Derivatives of this scaffold are central to numerous therapeutics, particularly as kinase inhibitors in oncology.[1][2] Marketed drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature the 7-azaindole core, highlighting its significance in drug development.

The 6-methoxy substituted 7-azaindole, in particular, offers a key point for diversification. The introduction of amine functionalities via C-N cross-coupling reactions is a critical strategy for expanding structure-activity relationships (SAR). The Buchwald-Hartwig amination has emerged as the premier method for forging these C(sp²)-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and yield inconsistent results with heteroaromatic substrates.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to functionalize the this compound core, aimed at researchers, chemists, and drug development professionals.

Mechanistic Cornerstone: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudo-halide) and an amine in the presence of a base. The reaction proceeds through a well-established catalytic cycle, the efficiency of which is highly dependent on the choice of ligand, palladium precursor, base, and solvent.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition : A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide (Ar-X) bond. This is often the rate-determining step and forms a Pd(II) intermediate.[6][7] The reactivity order for the halide is typically Ar-I > Ar-Br > Ar-Cl, although modern catalyst systems can efficiently activate even robust aryl chlorides.[8]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex, releasing the halide anion.[7][9]

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]

A competing side reaction, β-hydride elimination, can occur, particularly with primary aliphatic amines, leading to hydrodehalogenation of the starting material.[3][10][11] The development of sterically hindered and electron-rich phosphine ligands has been crucial in promoting the desired reductive elimination over this unproductive pathway.[3][12]

BHA_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR¹R²) Amido_Complex->Product HX_Salt [Base-H]⁺X⁻ Amido_Complex->HX_Salt ArX Aryl Halide (Ar-X) (e.g., Halo-7-azaindole) ArX->OA_Complex Amine Amine (HNR¹R²) Amine->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application Notes for 7-Azaindole Functionalization

The 7-azaindole scaffold presents unique challenges and considerations due to its electronic nature and the presence of a potentially reactive N-H proton on the pyrrole ring.[5]

  • Substrate Reactivity : The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[5] This electronic dichotomy can influence the reactivity of halogens at different positions.

  • The N-H Proton : The pyrrole N-H is acidic and can interfere with the catalytic cycle by reacting with the strong bases used or coordinating to the palladium center.[5] While protocols for unprotected halo-7-azaindoles exist, they often require careful optimization.[13] For robust and scalable reactions, N-protection (e.g., with SEM, benzyl, or sulfonyl groups) is often employed to prevent side reactions, though this adds steps to the overall synthesis.[5][14]

  • Ligand Selection : Heteroaromatic substrates like 7-azaindoles often require specialized, sterically hindered, and electron-rich biaryl phosphine ligands. These ligands promote the formation of the active monoligated palladium species, enhance the rate of reductive elimination, and suppress catalyst deactivation.[3][12]

  • Base Compatibility : Strong, non-nucleophilic bases are required to deprotonate the amine without causing unwanted side reactions with the substrate. Sodium tert-butoxide (NaOt-Bu) is common, but alkali metal carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) may be necessary for base-sensitive functional groups.[8][15]

Optimizing Reaction Parameters

The success of the amination hinges on the synergistic effect of all reaction components. The following table provides guidance on selecting the optimal parameters for functionalizing a halo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

ParameterRecommended OptionsRationale & Field-Proven Insights
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd-Ligand Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3)Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective sources of Pd(0) (the latter is reduced in situ).[9] Pre-formed precatalysts offer superior air/moisture stability, precise ligand:Pd stoichiometry, and often lead to more reproducible results and higher activity, which is crucial for challenging heteroaromatic substrates.[16]
Ligand Biaryl Monophosphines: XPhos, RuPhos, BrettPhos, JohnPhos. Bidentate: Xantphos, BINAP.For heteroaromatic amines, bulky biaryl monophosphines are the gold standard.[12] They accelerate the rate-limiting oxidative addition and final reductive elimination steps.[3] Xantphos is a good choice for coupling with amides or when chelation is desired to prevent β-hydride elimination.[5][17]
Base NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃Strong alkoxides like NaOt-Bu are highly effective but can be too harsh for substrates with sensitive functional groups.[8] K₃PO₄ and Cs₂CO₃ are milder alternatives that are often effective, particularly with more electron-rich aryl halides. LHMDS is a strong, non-nucleophilic base useful for unprotected N-H substrates.[13]
Solvent Toluene, 1,4-Dioxane, tert-Butanol (t-BuOH)Aprotic, non-polar to moderately polar solvents are preferred. Toluene and dioxane are the most common choices.[17] tert-Butanol can be beneficial, especially when using phosphate bases.[7] The solvent choice can significantly impact catalyst solubility and reactivity.[15]
Temperature 80–110 °CMost Buchwald-Hartwig reactions require heating to achieve a reasonable reaction rate.[8] Temperatures are typically maintained between 80-110 °C. Microwave irradiation can sometimes be used to accelerate the reaction, but requires careful optimization to avoid decomposition.

Experimental Protocol: Amination of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol provides a robust starting point for the coupling of a secondary amine with a model 7-azaindole substrate. Optimization may be required for different amines or substitution patterns.

Workflow Overview

BHA_Workflow A 1. Reagent Preparation B 2. Glovebox/Schlenk Line Setup A->B Degas Solvents C 3. Reaction Assembly B->C Establish Inert Atmosphere D 4. Reaction & Monitoring C->D Heat to Target Temp. E 5. Work-up & Extraction D->E TLC/LC-MS Check F 6. Purification E->F Isolate Crude Product G 7. Characterization F->G e.g., Column Chromatography

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials & Reagents
ReagentM.W.Moles (mmol)EquivalentsAmount
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine227.061.01.0227 mg
Secondary Amine (e.g., Morpholine)87.121.21.2105 mg (104 µL)
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)18.3 mg
XPhos476.620.0480.048 (4.8 mol%)22.9 mg
Sodium tert-butoxide (NaOt-Bu)96.101.41.4135 mg
Anhydrous Toluene---5 mL
Step-by-Step Methodology

Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst and phosphine ligands are air-sensitive. NaOt-Bu is corrosive and moisture-sensitive. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).

  • Vessel Preparation : Add a magnetic stir bar to a flame-dried Schlenk tube or reaction vial equipped with a screw cap and PTFE septum.

  • Reagent Addition (in a glovebox or under a positive flow of inert gas) : To the reaction vessel, add in the following order:

    • 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (227 mg, 1.0 mmol).

    • Sodium tert-butoxide (135 mg, 1.4 mmol).

    • XPhos (22.9 mg, 0.048 mmol).

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol).

  • Seal and Purge : Seal the vessel and, if not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition : Through the septum via syringe, add anhydrous, degassed toluene (5 mL), followed by the secondary amine (104 µL, 1.2 mmol).

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting aryl bromide.

  • Work-up :

    • Once the reaction is complete, cool the vessel to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure aminated product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidation); Insufficiently strong base; Low reaction temperature.Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[9] Switch to a stronger base (e.g., LHMDS).[13] Increase temperature in 10 °C increments (up to 120 °C). Consider using a more active precatalyst (e.g., XPhos Pd G3).
Formation of Hydrodehalogenated Byproduct β-Hydride elimination is competing with reductive elimination; Presence of water.Switch to a bulkier ligand (e.g., BrettPhos) to sterically disfavor the β-hydride elimination pathway.[12] Ensure rigorously dry conditions.
Decomposition of Starting Material Base is too strong or temperature is too high for the substrate's stability.Switch to a milder base like K₃PO₄ or Cs₂CO₃.[7] Reduce the reaction temperature and accept a longer reaction time.
Inconsistent Results Impurities in starting materials; Poor quality catalyst/ligand; Variations in inert atmosphere technique.Purify starting materials before use. Use high-purity, commercially available catalysts and ligands. Ensure consistent and rigorous inert atmosphere technique. Use of a precatalyst can improve reproducibility.[16]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of functionalized this compound derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can overcome the challenges associated with this privileged heteroaromatic scaffold. The protocols and insights provided herein serve as a robust foundation for the efficient and reproducible synthesis of novel aryl amines, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols for the Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a "privileged structure" in modern medicinal chemistry.[1] Its unique arrangement as a bioisostere of indole allows it to mimic the natural substrate in various biological pathways while offering improved physicochemical properties such as enhanced solubility and superior bioavailability.[2] This has led to the incorporation of the 7-azaindole core into numerous clinically significant molecules, including kinase inhibitors for oncology (e.g., Vemurafenib, Pexidartinib) and agents targeting neurodegenerative and inflammatory diseases.[1][2]

The 6-methoxy substitution on this scaffold provides a key handle for modulating electronic properties and creating specific hydrogen bond interactions with target proteins. This guide provides a detailed, experience-driven protocol for the synthesis of the core 6-Methoxy-1H-pyrrolo[2,3-b]pyridine structure and outlines robust strategies for the subsequent generation of diverse chemical analogs, intended for researchers in drug discovery and development.

Strategic Overview: Constructing the 7-Azaindole Core

The construction of the pyrrolo[2,3-b]pyridine core is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer high functional group tolerance and predictable outcomes. The most prevalent and versatile strategy involves a Sonogashira coupling followed by an intramolecular cyclization. This approach builds the pyrrole ring onto a pre-functionalized pyridine starting material.

An alternative, the Larock indole synthesis, provides a powerful method for generating 2,3-disubstituted analogs in a single step.[3][4] This guide will focus primarily on the Sonogashira approach due to its modularity, which is ideal for creating a library of analogs.

G General Synthetic Workflow A Starting Material (e.g., 2-Amino-3-iodo-5-methoxypyridine) C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Terminal Alkyne (R-C≡CH) B->C D Alkynylated Pyridine Intermediate C->D E Intramolecular Cyclization (Base or Acid-Mediated) D->E F Core Scaffold (this compound) E->F G Analog Diversification (e.g., Buchwald-Hartwig, Suzuki) F->G H Functionalized Analogs G->H

Caption: Overall workflow for synthesizing 6-methoxy-7-azaindole analogs.

Part 1: Synthesis of the Core Scaffold (this compound)

This protocol details a two-step, one-pot procedure starting from a commercially available or readily synthesized aminohalopyridine. The key steps are a palladium/copper-catalyzed Sonogashira coupling followed by a base-mediated intramolecular cyclization.

Mechanistic Rationale

The Sonogashira reaction is a robust C-C bond formation method coupling a terminal alkyne with an aryl halide.[5][6] The catalytic cycle involves a palladium(0) species undergoing oxidative addition into the aryl halide (C-I) bond. A copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide, which then transmetalates to the palladium center. Reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.[7] Following the coupling, a strong base is used to deprotonate the amino group, which then undergoes a nucleophilic attack on the proximal carbon of the alkyne (a 5-endo-dig cyclization), forming the pyrrole ring.

Detailed Experimental Protocol

Reaction: Synthesis of 2-(Trimethylsilyl)-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Reagent Preparation & Setup:

    • To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-iodo-5-methoxypyridine (1.0 eq, 2.50 g, 10.0 mmol).

    • Add Copper(I) iodide (CuI) (0.05 eq, 95 mg, 0.5 mmol) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq, 210 mg, 0.3 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed Triethylamine (Et₃N) (20 mL) and anhydrous, degassed DMF (20 mL) via syringe.

  • Sonogashira Coupling:

    • To the stirring suspension, add Ethynyltrimethylsilane (1.2 eq, 1.68 mL, 12.0 mmol) dropwise via syringe at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The starting iodopyridine should be consumed, and a new, less polar spot corresponding to the coupled intermediate should appear.

  • Intramolecular Cyclization:

    • After the coupling is complete (as determined by monitoring), cool the mixture to room temperature.

    • Carefully add Potassium tert-butoxide (KOtBu) (3.0 eq, 3.37 g, 30.0 mmol) portion-wise. Note: This is an exothermic addition.

    • Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours.

    • Self-Validation: Monitor the disappearance of the coupled intermediate and the appearance of a new, more polar product spot (the cyclized azaindole).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl) solution (50 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% EtOAc in Hexanes) to yield the silyl-protected azaindole.

  • Deprotection (if required):

    • To obtain the N-H free core, dissolve the purified silyl-protected azaindole in Methanol (20 mL).

    • Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor by TLC until the starting material is consumed.

    • Concentrate the mixture, add water, and extract with EtOAc. The combined organic layers are dried and concentrated to yield this compound.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A stable, reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Cu Co-catalyst CuIActivates the terminal alkyne for efficient transmetalation.[8]
Base (Coupling) Et₃NActs as both a base to neutralize the generated HX and as a solvent.
Base (Cyclization) KOtBuA strong, non-nucleophilic base required to deprotonate the amine for the cyclization step.[7]
Solvent DMF/Et₃NA polar aprotic solvent system that effectively solubilizes the reagents and intermediates.
Temperature 60 °C (Coupling), 110 °C (Cyclization)Optimized to ensure reasonable reaction rates without significant side product formation.
Protecting Group Trimethylsilyl (TMS)Prevents side reactions of the terminal alkyne proton and is easily removed under mild basic conditions.

Part 2: Synthesis of Analogs - Diversification Strategies

With the core scaffold in hand, a multitude of analogs can be generated by modifying the synthetic route or by post-synthesis functionalization.

Strategy A: Variation of the Alkyne Coupling Partner

The most straightforward method to generate diversity at the 2-position is to vary the terminal alkyne used in the Sonogashira coupling. This allows for the introduction of aryl, alkyl, and other functional groups.

G Analog Generation via Alkyne Variation cluster_0 Inputs cluster_1 2-Substituted Analogs A 2-Amino-3-iodo-5-methoxypyridine C Sonogashira Coupling & Cyclization Protocol A->C B1 Phenylacetylene B1->C B2 Propyne B2->C B3 3-Butyn-1-ol B3->C D1 2-Phenyl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine C->D1 D2 2-Methyl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine C->D2 D3 (6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol C->D3

Caption: Modular synthesis of 2-position analogs.

Expert Insight: When using alkynes with electron-donating groups (like -OCH₃), reaction yields are often higher compared to those with electron-withdrawing groups.[7] For alkynes containing sensitive functional groups (e.g., alcohols), protection may be necessary, or milder reaction conditions should be employed.

Strategy B: Post-Cyclization Functionalization via C-H Activation or Cross-Coupling

For diversification at other positions, a halogenated 6-methoxy-7-azaindole intermediate is required. For instance, starting with 2-amino-3,5-dibromopyridine and performing a selective methoxylation followed by the Sonogashira/cyclization sequence can yield a brominated azaindole. This intermediate is a versatile precursor for further cross-coupling reactions.

Protocol Example: Buchwald-Hartwig Amination of a Halo-Azaindole

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[9][10] It is particularly useful for coupling amines with heteroaryl halides, a transformation that is often challenging with classical methods.[11][12]

  • Reagent Preparation & Setup:

    • In a glovebox or under an inert atmosphere, add bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), a Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 eq) to a vial.

    • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction:

    • Seal the vial and heat the mixture to 80-110 °C for 12-24 hours.

    • Self-Validation: Monitor by LC-MS for the consumption of the starting halide and the formation of the desired amine product.

  • Work-up and Purification:

    • Cool the reaction, dilute with a suitable solvent like EtOAc, and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography or preparative HPLC.

ParameterConditionRationale
Catalyst System Pd Precatalyst + Bulky Biaryl Phosphine Ligand (e.g., XPhos, RuPhos)These advanced catalyst systems are highly active and prevent catalyst decomposition, enabling the coupling of a wide range of amines, including those with free N-H bonds.[11][13][14]
Base NaOtBu (for neutral amines), K₃PO₄ (for sensitive substrates)The choice of base is critical and substrate-dependent. Strong bases like NaOtBu are common, but weaker bases may be required to avoid side reactions.[13]
Solvent Toluene or DioxaneAprotic solvents with high boiling points are typically used.

References

Mastering the Purification of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Challenges of a Privileged Scaffold

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives are integral to the development of therapeutics targeting a wide array of diseases, most notably as potent kinase inhibitors in oncology.[1][2] The introduction of the methoxy group at the 6-position, coupled with the inherent basicity of the pyridine ring and the hydrogen-bonding capability of the pyrrole moiety, imparts a unique physicochemical profile to these molecules. This profile, while beneficial for biological activity, presents distinct challenges during purification.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of field-proven purification techniques for this important class of compounds. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a strategic framework for tackling the purification of both polar and nonpolar derivatives of the 6-methoxy-7-azaindole core.

The Physicochemical Landscape: Understanding What Drives Separation

The purification strategy for any this compound derivative is fundamentally dictated by its unique physicochemical properties. The interplay of the electron-donating methoxy group, the basic pyridine nitrogen (pKa of the parent 7-azaindole is approximately 4.6), and the acidic pyrrole N-H (pKa ≈ 16-17) governs the molecule's polarity, solubility, and chromatographic behavior. The nature and position of additional substituents further modulate these properties, necessitating a flexible and informed approach to purification.[1]

The pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and, in some cases, irreversible adsorption.[3] Conversely, highly polar derivatives may exhibit poor retention on reversed-phase media. Understanding these potential interactions is the first step in designing a robust purification workflow.

A Strategic Approach to Purification

A successful purification strategy often involves a multi-step approach, beginning with an initial work-up to remove bulk impurities, followed by a primary chromatographic step, and potentially culminating in a final polishing step like recrystallization or preparative HPLC.

graph TD { A[Crude Reaction Mixture] --> B{Initial Work-up}; B --> C[Aqueous Wash / Acid-Base Extraction]; C --> D{Primary Purification}; D --> E[Flash Column Chromatography]; D --> F[Preparative HPLC]; E --> G{Purity Check (TLC, LC-MS)}; F --> G; G -- Impure --> D; G -- Pure --> H[Final Product]; H --> I[Characterization]; D --> J[Recrystallization]; J --> G; } Caption: A general workflow for the purification of this compound derivatives.

Part 1: Initial Work-up and Acid-Base Extraction

Following a synthesis, the initial work-up is crucial for removing inorganic salts, acidic or basic reagents, and highly polar byproducts. For this compound derivatives, which possess a basic pyridine nitrogen, acid-base extraction is a powerful tool.

Causality in Acid-Base Extraction

This technique leverages the ability to modulate the solubility of the target compound by changing the pH of the aqueous phase. By treating an organic solution of the crude product with an aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen is protonated, forming a water-soluble salt. This salt partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic phase. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate the pyridinium salt, causing the neutral, water-insoluble product to precipitate or be extracted back into an organic solvent.

Protocol: Acid-Base Extraction for a Moderately Polar Derivative

Objective: To separate a this compound derivative from non-basic organic impurities.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)).

  • 1M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH).

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (if using DCM) into a clean flask. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Back-Extraction (Optional): To remove any remaining non-basic impurities, wash the aqueous layer with a fresh portion of DCM. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add saturated NaHCO₃ solution or 1M NaOH with stirring until the pH is >8 (confirm with pH paper). The neutral product should precipitate if it is a solid or can be extracted.

  • Extraction of Product: Extract the basified aqueous solution with three portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the partially purified product.

Part 2: Chromatographic Purification

Chromatography is the most powerful and widely used technique for purifying this compound derivatives. The choice between normal-phase and reversed-phase chromatography depends on the overall polarity of the molecule.

Normal-Phase Flash Chromatography

Normal-phase chromatography, typically using silica gel as the stationary phase, is well-suited for derivatives of moderate to low polarity.

Causality in Mobile Phase Selection:

The key to successful normal-phase chromatography of these basic heterocycles is to mitigate the interaction between the pyridine nitrogen and the acidic silanol groups on the silica surface. This is achieved by adding a basic modifier to the mobile phase.

  • Triethylamine (TEA): A small amount of TEA (0.1-1%) in the mobile phase will compete with the pyridine nitrogen for binding to the acidic sites on the silica, resulting in improved peak shape and reduced tailing.[4]

  • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a polar component in the mobile phase to achieve a similar effect.

Table 1: Recommended Solvent Systems for Normal-Phase Flash Chromatography

Polarity of DerivativeNon-Polar SolventPolar SolventModifier (Optional)
Low to MediumHexanes or HeptaneEthyl Acetate (EtOAc)0.1-1% Triethylamine
Medium to HighDichloromethane (DCM)Methanol (MeOH)0.1-1% Triethylamine
HighDichloromethane (DCM)7N NH₃ in MethanolNone

Protocol: Normal-Phase Flash Chromatography of a Substituted Derivative

Objective: To purify a moderately polar this compound derivative.

Materials:

  • Silica gel (230-400 mesh).

  • Flash chromatography system (manual or automated).

  • Selected solvent system (e.g., Hexane/EtOAc with 0.5% TEA).

  • Crude product from work-up.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give the desired product an Rf value of 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a flash column with silica gel, equilibrating with the initial mobile phase (e.g., 95:5 Hexane/EtOAc with 0.5% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column. This "dry loading" technique often leads to better resolution than liquid loading.

  • Elution: Begin elution with the initial mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% to 50% EtOAc in Hexane), is often most effective for separating complex mixtures.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified compound.

Reversed-Phase Chromatography (Preparative HPLC)

For highly polar derivatives that are not well-retained on silica gel, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Causality in Mobile Phase and Stationary Phase Selection:

In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. Polar compounds have weaker interactions with the stationary phase and elute earlier.

  • Mobile Phase Additives: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase is crucial.[6] This protonates the basic pyridine nitrogen, ensuring good peak shape and consistent retention.

  • Solvent Choice: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). ACN is often preferred due to its lower viscosity and UV transparency.

Table 2: Typical Conditions for Preparative RP-HPLC

Stationary PhaseMobile Phase AMobile Phase BModifierGradient Example
C18 Silica (5-10 µm)WaterAcetonitrile0.1% TFA10-90% B over 20 min
C18 Silica (5-10 µm)WaterMethanol0.1% Formic Acid20-100% B over 25 min

Protocol: Preparative RP-HPLC for a Polar Derivative

Objective: To purify a highly polar or water-soluble this compound derivative.

Materials:

  • Preparative HPLC system with a C18 column.

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid.

  • Crude or partially purified product.

Methodology:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system to determine the optimal gradient and mobile phase composition.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or dimethyl sulfoxide (DMSO). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and run the optimized gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Analysis and Work-up: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions.

  • Solvent Removal: Remove the organic solvent (ACN or MeOH) under reduced pressure. The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to obtain the final product, often as a TFA salt.

Part 3: Recrystallization - The Final Polish

Recrystallization is an excellent final purification step for solid compounds, capable of yielding highly pure crystalline material.

Causality in Solvent Selection:

The success of recrystallization hinges on the choice of solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[7][8] For this compound derivatives, which have a moderate polarity, solvent systems like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes are often effective.[4]

Protocol: Recrystallization of a Crystalline Derivative

Objective: To obtain a highly pure, crystalline solid.

Materials:

  • Purified solid from chromatography.

  • A suitable recrystallization solvent or solvent pair.

  • Erlenmeyer flask and hot plate.

  • Filtration apparatus (Buchner funnel).

Methodology:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the compound in various solvents to find a suitable one.

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask in an ice bath can further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing in Normal-Phase Chromatography Strong interaction of the basic pyridine nitrogen with acidic silica.Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[4]
Compound Insoluble for Column Loading High crystallinity or polarity of the compound.Use a stronger solvent (e.g., DCM/MeOH) for dissolution, then adsorb onto silica for dry loading.
"Oiling Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent.Re-dissolve the oil in more hot solvent and allow for slower cooling. Alternatively, choose a lower-boiling solvent.[9]
No Crystal Formation Solution is not supersaturated; compound is too soluble.Slowly evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.[9]

Conclusion

The purification of this compound derivatives, while presenting certain challenges, can be systematically and efficiently achieved through a logical application of fundamental separation principles. By understanding the physicochemical properties of this privileged scaffold and its derivatives, researchers can strategically select and optimize a combination of acid-base extraction, chromatography, and recrystallization to obtain highly pure materials essential for advancing drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for tackling the purification of this important class of molecules.

References

Application of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Targeting FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in a multitude of cancers, making it a prime target for therapeutic intervention.[2] A key strategy in designing potent and selective kinase inhibitors is the identification of privileged scaffolds that can effectively interact with the ATP-binding site of the target kinase. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a versatile and highly effective scaffold in this regard.[3]

The 7-azaindole core is particularly adept at forming critical hydrogen bond interactions with the hinge region of the kinase domain, a feature essential for potent inhibition.[3] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a bidentate interaction that mimics the binding of the adenine region of ATP.[3] This application note details the use of a substituted 7-azaindole, 6-Methoxy-1H-pyrrolo[2,3-b]pyridine , as a key starting material for the synthesis of a novel class of potent FGFR inhibitors. We will provide a detailed synthetic protocol, structure-activity relationship (SAR) insights, and data on the biological activity of the resulting compounds.

The selection of the 6-methoxy substitution on the 7-azaindole scaffold is a strategic choice aimed at exploring the chemical space around the core and potentially enhancing interactions with the kinase domain or improving pharmacokinetic properties. The methoxy group, being an electron-donating group, can also influence the reactivity of the azaindole ring system in subsequent synthetic transformations.

The FGFR Signaling Pathway: A Target for Cancer Therapy

Activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events that drive cell proliferation and survival.[1][4] Understanding this pathway is critical for appreciating the mechanism of action of FGFR inhibitors. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of several key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1][4]

Figure 1: Simplified FGFR Signaling Pathway.

FGFR inhibitors developed from the this compound scaffold act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the FGFR kinase domain and preventing the autophosphorylation and subsequent activation of these downstream pathways.

Synthetic Strategy: From this compound to Potent FGFR Inhibitors

The synthetic route to the target FGFR inhibitors is a robust and efficient two-step process, adapted from the methodology reported by Jin et al.[5] This approach involves an initial aldol condensation reaction followed by a reduction. The starting material, this compound, is commercially available from suppliers such as Sigma-Aldrich and BLDpharm, ensuring the practicality of this synthetic scheme for research and development.[6]

Synthetic_Workflow Start This compound (Commercially Available) Step1 Step 1: Aldol Condensation - R-CHO (Substituted Aldehyde) - KOH, Methanol - 50 °C, 5h Start->Step1 Intermediate Intermediate Vinyl-Azaindole (Analogous to compounds 3a-3k) Step1->Intermediate Step2 Step 2: Reduction - Triethylsilane - Trifluoroacetic Acid - Acetonitrile, Reflux, 2h Intermediate->Step2 Final Final Product: Potent FGFR Inhibitor (Analogous to compounds 4a-4l) Step2->Final

Figure 2: General Synthetic Workflow.
Protocol 1: General Procedure for the Synthesis of Intermediate Vinyl-Azaindoles

This protocol is adapted from a general method for the synthesis of related compounds and should be optimized for the specific 6-methoxy analog.[2]

  • To a solution of this compound (1.0 mmol) in methanol (7 mL), add the desired substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the intermediate vinyl-azaindole.

Protocol 2: General Procedure for the Synthesis of Final FGFR Inhibitors

This protocol is also adapted from a general method and may require optimization.[2]

  • To a solution of the intermediate vinyl-azaindole (0.3 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final FGFR inhibitor.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of the synthesized compounds is assessed through in vitro kinase assays against FGFR1, FGFR2, and FGFR3, as well as antiproliferative assays against cancer cell lines with known FGFR aberrations. The following table presents representative data for analogous compounds synthesized from a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine starting material, which provides valuable insights into the SAR of this scaffold.[2][5]

Compound IDR-group on Phenyl RingFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4a 3-methoxy100--
4h 3,5-dimethoxy7925
4i 3-ethoxy-5-methoxy152038
4j 3-isopropoxy-5-methoxy232545
4k 3-benzyloxy-5-methoxy303550
Data adapted from Jin et al., RSC Advances, 2021. The compounds in this table were synthesized from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This data is presented to illustrate the structure-activity relationship of the broader class of inhibitors.[2][5]

The data suggests that:

  • The 1H-pyrrolo[2,3-b]pyridine core is a highly effective hinge-binding motif for FGFR.

  • The substitution pattern on the phenyl ring significantly impacts potency. The introduction of a second methoxy group at the 5-position of the phenyl ring (compound 4h ) leads to a substantial increase in inhibitory activity against FGFR1, 2, and 3.[5]

  • This suggests that the hydrophobic pocket of the FGFR kinase domain can accommodate and favorably interact with these substitutions.

Conclusion and Future Directions

This application note demonstrates the utility of This compound as a valuable starting material for the synthesis of potent FGFR inhibitors. The straightforward and efficient two-step synthetic protocol, coupled with the commercial availability of the starting material, makes this an attractive approach for researchers in drug discovery and development. The provided protocols and SAR insights offer a solid foundation for the synthesis and optimization of novel FGFR inhibitors based on the 7-azaindole scaffold. Future work could involve further exploration of substituents on both the 7-azaindole core and the appended phenyl ring to enhance potency, selectivity, and pharmacokinetic properties.

References

Application Note & Protocols: Design of CSF1R Inhibitors Using a 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage and monocyte cell lineages, making it a compelling therapeutic target for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] Overexpression or inappropriate activation of CSF1R signaling is implicated in the progression of these diseases, primarily through the modulation of tumor-associated macrophages (TAMs) and other myeloid cells within the tumor microenvironment.[4][5][6] This guide provides a detailed framework for the design, synthesis, and evaluation of novel CSF1R inhibitors based on the privileged 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. We will delve into the rationale for scaffold selection, provide step-by-step protocols for chemical synthesis and biological characterization, and discuss the interpretation of key experimental data.

Introduction: The Rationale for Targeting CSF1R

CSF1R, a member of the class III receptor tyrosine kinase family, and its ligands, CSF-1 and IL-34, are pivotal for the survival, proliferation, and differentiation of mononuclear phagocytes.[3][7] In oncology, CSF1R signaling is instrumental in recruiting and polarizing TAMs towards an immunosuppressive M2 phenotype, which fosters tumor growth, angiogenesis, and metastasis while dampening anti-tumor immune responses.[4][6][8] Consequently, inhibiting the CSF1/CSF1R axis is a promising strategy to reprogram the tumor microenvironment, reduce the number of immunosuppressive macrophages, and enhance the efficacy of other cancer therapies like chemotherapy and immunotherapy.[4][5]

The CSF1R Signaling Cascade

Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation of several tyrosine residues within its cytoplasmic domain.[7][9] This creates docking sites for various effector proteins, initiating downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which regulate crucial cellular functions like proliferation, survival, and migration.[9][10]

Diagram: Simplified CSF1R Signaling Pathway This diagram illustrates the activation of CSF1R and its principal downstream signaling pathways, PI3K/AKT and RAS/MEK/ERK, which are central to its function in cell survival and proliferation.

cluster_membrane Cell Membrane CSF1R_inactive CSF1R (Monomer) CSF1R_dimer Dimerized CSF1R (Autophosphorylated) CSF1R_inactive->CSF1R_dimer Dimerization PI3K PI3K CSF1R_dimer->PI3K pY RAS RAS CSF1R_dimer->RAS pY via Grb2/Sos Ligand CSF-1 / IL-34 Ligand->CSF1R_inactive Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: CSF1R activation and downstream signaling pathways.

The this compound Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "hinge-binder" in kinase inhibitor design. Its nitrogen atoms can form crucial hydrogen bond interactions with the backbone residues of the kinase hinge region, a key anchoring point for many Type I and Type II inhibitors.[11] Specifically for CSF1R, this scaffold can form hydrogen bonds with residues like Cys666 in the hinge region.[3] The methoxy group at the 6-position can provide additional beneficial interactions, potentially through hydrogen bonding or by favorably influencing the electronic properties of the aromatic system.[12]

Part 1: Design and Synthesis Workflow

The design of novel inhibitors will leverage structure-activity relationship (SAR) data from existing pyrrolopyridine-based kinase inhibitors. The general strategy involves the synthesis of a core scaffold followed by diversification at key positions to optimize potency, selectivity, and pharmacokinetic properties.

Diagram: General Synthesis and Evaluation Workflow This chart outlines the iterative process of inhibitor development, from initial design and synthesis to comprehensive biological testing and optimization.

A Scaffold Design & Virtual Screening B Synthesis of Core Scaffold A->B C Chemical Diversification (e.g., Suzuki, Buchwald-Hartwig) B->C D Purification & Structural Characterization (HPLC, NMR, MS) C->D E Biochemical Assay (CSF1R IC50) D->E F Cell-Based Assays (p-CSF1R, Proliferation) E->F H Lead Optimization (ADME Properties) E->H SAR Data G Selectivity Profiling (Kinase Panel) F->G F->H SAR Data G->H Selectivity Data H->C Iterative Design I In Vivo Studies H->I

Caption: Iterative workflow for CSF1R inhibitor development.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general route for synthesizing derivatives using a Suzuki cross-coupling reaction, a common method for creating C-C bonds.[13]

Materials:

  • Starting Material: 2-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)[13]

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent: 1,4-Dioxane/Water mixture

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography, HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 ratio). Add the palladium catalyst (0.05 eq) under the inert atmosphere.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Biological Evaluation

Protocol 2: CSF1R Biochemical Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. It is a robust method for determining the IC50 value of an inhibitor.[14]

Materials:

  • Recombinant human CSF1R enzyme (kinase domain)

  • Poly(Glu, Tyr) 4:1 substrate[15]

  • ATP

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)[14]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer.

    • Add the kinase/substrate solution to the wells containing the compounds.

    • Prepare an ATP solution and add it to the wells to initiate the reaction.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add the Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 3: Cellular Activity Assessment

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Protocol 3: Western Blot for CSF1R Autophosphorylation

This protocol assesses the direct inhibition of CSF1R activation in a cellular environment.[12][15]

Materials:

  • Cell line expressing CSF1R (e.g., RAW 264.7 macrophages or THP-1 human monocytic cells)[12][16]

  • Cell culture media and supplements

  • Recombinant human CSF-1 ligand

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells and allow them to adhere.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test inhibitor (or vehicle control) for 1-2 hours.[15]

  • Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 100 ng/mL) for 5-10 minutes to induce CSF1R autophosphorylation.[15]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-CSF1R primary antibody overnight at 4 °C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total-CSF1R antibody to confirm equal protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the inhibition of CSF1R phosphorylation relative to the stimulated vehicle control.

Protocol 4: Cell Proliferation Assay (M-NFS-60)

This functional assay measures the inhibitor's effect on CSF-1 dependent cell growth. The M-NFS-60 cell line is a murine myeloid line whose proliferation is dependent on CSF-1.[16][17]

Materials:

  • M-NFS-60 cells

  • RPMI-1640 media with supplements and recombinant murine CSF-1

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear-bottom plates

Procedure:

  • Cell Plating: Seed M-NFS-60 cells in a 96-well plate in media containing a sub-maximal concentration of CSF-1.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "no CSF-1" control and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence).

  • Data Analysis: Calculate the percent inhibition of proliferation and determine the EC50 value by fitting the data to a dose-response curve.

Data Interpretation and Key Considerations

A successful CSF1R inhibitor should exhibit a clear SAR, with chemical modifications leading to predictable changes in activity.

Data Summary Table (Hypothetical Data)

Compound IDR-Group (at C2)CSF1R IC50 (nM)p-CSF1R EC50 (nM)M-NFS-60 EC50 (nM)c-Kit IC50 (nM)
REF-01 Phenyl5015020025
DEV-01 4-Fluorophenyl2580110500
DEV-02 3-Aminophenyl103555>1000
DEV-03 2-Pyridyl154570850

Interpretation:

  • Potency: A potent inhibitor will have low nanomolar IC50 and EC50 values. In the table, DEV-02 is the most potent compound.

  • Structure-Activity Relationship (SAR): The data suggests that adding a fluorine atom (DEV-01) improves potency and selectivity over c-Kit compared to the parent phenyl compound (REF-01). An amino group (DEV-02) further enhances potency and selectivity.

  • Biochemical vs. Cellular Potency: It is common for cellular EC50 values to be higher than biochemical IC50 values due to factors like cell permeability and plasma protein binding. A large discrepancy may indicate poor cell penetration or off-target effects.

  • Selectivity: CSF1R is closely related to other class III RTKs like c-Kit, PDGFRβ, and FLT3.[3] Profiling against a panel of related kinases is essential to ensure the inhibitor is selective, which helps to minimize potential side effects.[18] For example, DEV-02 shows excellent selectivity against c-Kit.

Conclusion

The this compound scaffold serves as an excellent starting point for the development of potent and selective CSF1R inhibitors. By employing a systematic workflow of chemical synthesis, biochemical screening, and cellular characterization, researchers can identify and optimize lead compounds for further preclinical and clinical development. The protocols and insights provided in this guide offer a comprehensive framework to accelerate the discovery of novel therapeutics targeting the CSF1R signaling pathway.

References

Application Note & Protocol: A High-Throughput Screening Cascade for a 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitor Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] Its dysregulation is a known hallmark of diseases like cancer and inflammatory disorders.[1] This document provides a comprehensive, field-proven protocol for the biological screening of a focused library of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. We present a tiered, multi-stage screening cascade designed to efficiently identify potent, selective, and cell-active lead compounds. The workflow integrates robust biochemical primary screening, secondary confirmation and selectivity profiling, cell-based target engagement, and crucial early-stage ADME/Tox assessment. Each protocol is detailed with an emphasis on the scientific rationale behind key steps, ensuring both reproducibility and the generation of high-quality, decision-driving data.

Introduction: The Rationale for Screening

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways.[3] The 1H-pyrrolo[2,3-b]pyridine core has proven to be an exceptional starting point for the design of inhibitors targeting the ATP-binding site of various kinases, including p38, FGFR, and CDK8.[4][5][6] The addition of a 6-methoxy group can modulate the scaffold's physicochemical properties, potentially enhancing cell permeability and metabolic stability while providing a vector for further chemical modification.

Screening a focused library based on this scaffold is a rational approach to drug discovery.[7] Instead of a random trial-and-error process, this strategy leverages existing knowledge to increase the probability of identifying high-quality hits.[8] The objective of this protocol is not merely to find active compounds, but to systematically filter and prioritize candidates with the most promising therapeutic potential through a logical, multi-tiered approach.

The Screening Cascade: A Tiered Strategy for Hit Identification

A successful screening campaign relies on a structured progression from a broad primary screen to increasingly specific and biologically relevant secondary and tertiary assays. This cascade is designed to eliminate false positives and undesirable compounds early, focusing resources on the most promising hits.

Screening_Cascade cluster_0 cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & Profiling cluster_3 Tier 3: Cellular & Early Safety cluster_4 Compound_Library Compound Library (this compound) Primary_HTS Biochemical HTS (e.g., ADP-Glo™ Universal Kinase Assay) Compound_Library->Primary_HTS Initial Screen Hit_Confirmation Hit Confirmation (Single-Point Re-test) Primary_HTS->Hit_Confirmation Identify 'Crude' Hits Dose_Response IC50 Determination (10-point Dose-Response) Hit_Confirmation->Dose_Response Confirm Hits Selectivity Kinase Selectivity Panel (e.g., KinomeScan®) Dose_Response->Selectivity Characterize Potency Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Substrate) Selectivity->Target_Engagement Select Potent & Selective Hits Cell_Viability Cellular Viability/Cytotoxicity (e.g., MTT / CellTiter-Glo®) Target_Engagement->Cell_Viability Confirm On-Target Activity ADME_Tox Early ADME/Tox (Metabolic Stability, HepG2 Toxicity) Cell_Viability->ADME_Tox Assess Therapeutic Window Lead_Candidates Lead Candidates for In Vivo Studies ADME_Tox->Lead_Candidates Prioritize 'Drug-like' Hits

Figure 1: The tiered high-throughput screening cascade workflow.

Pre-Screening: Foundational Steps for Success

Compound Library Management
  • Solubilization: Dissolve all library compounds in 100% dimethyl sulfoxide (DMSO) to a standard stock concentration (e.g., 10 mM). DMSO is the standard solvent for HTS due to its ability to dissolve a wide range of organic molecules.[9]

  • Aliquoting: Create intermediate concentration plates (e.g., 1 mM) and single-use assay-ready plates by diluting the stock plates. This minimizes freeze-thaw cycles of the master stock, preserving compound integrity.

  • Storage: Store all DMSO stock plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound precipitation.

Assay Plate Design

A robust plate layout is critical for quality control.[9] Each 384-well assay plate should include:

  • Negative Controls: Wells containing only DMSO vehicle (n=16-32). These define the baseline (0% inhibition).

  • Positive Controls: Wells containing a known, potent inhibitor of the target kinase (e.g., Staurosporine for a broad-spectrum screen) at a concentration that gives maximum inhibition (e.g., 10 µM). These define 100% inhibition.

  • Library Compounds: The central wells of the plate are used for the test compounds, typically at a single concentration for the primary screen (e.g., 10 µM).

Tier 1 Protocol: Primary Biochemical High-Throughput Screening

Assay Principle: The ADP-Glo™ Universal Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantitatively measures the amount of ADP produced during a kinase reaction.[10] Because ADP is the universal product of all kinase-catalyzed phosphoryl transfer reactions, this assay is applicable to virtually any kinase, making it ideal for primary screening without requiring target-specific antibodies.[10] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a light signal proportional to kinase activity.

Step-by-Step Protocol: Primary HTS (384-well format)
  • Reagent Preparation:

    • Prepare 2X Kinase/Substrate Buffer containing the target kinase and its specific substrate (e.g., a generic peptide like Myelin Basic Protein). The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[1]

  • Compound Addition:

    • Using an automated liquid handler, add 50 nL of compound from the assay-ready plates to the designated wells of a 384-well assay plate. Add 50 nL of DMSO to control wells.

  • Kinase Reaction Initiation:

    • Add 5 µL of the 2X Kinase/Substrate/ATP solution to all wells.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for 60 minutes.

  • Signal Generation (ADP-Glo™ Reagents):

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader (e.g., Promega GloMax® or equivalent).

Data Analysis and Quality Control

Before analyzing hits, the quality of each assay plate must be validated using the Z'-factor.[11][12]

  • Z'-Factor Calculation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    Z=1(3σpos+3σneg)μposμnegZ' = 1 - \frac{(3\sigma{pos} + 3\sigma_{neg})}{|\mu_{pos} - \mu_{neg}|}Z′=1−∣μpos​−μneg​∣(3σpos​+3σneg​)​

    • Where

      σ\sigmaσ
      is the standard deviation and
      μ\muμ
      is the mean of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[11][13]
0 to 0.5Acceptable/DoableSmaller separation window; may require more confirmations.[11][13]
< 0UnacceptableNo separation; the assay failed and the plate must be repeated.[14]
  • Hit Selection:

    • Normalize the data by setting the mean of the negative controls to 0% inhibition and the mean of the positive controls to 100% inhibition.

    • A compound is typically classified as a primary "hit" if its percent inhibition exceeds a defined threshold, commonly set as three times the standard deviation of the negative controls (e.g., >30% inhibition).

Tier 2 Protocols: Hit Confirmation and Selectivity Profiling

Protocol: IC50 Determination

Rationale: Hits from the primary screen must be confirmed and their potency quantified. An IC50 value (the concentration required to inhibit 50% of enzyme activity) is the standard metric.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a top concentration of 50 µM.

  • Assay Execution: Perform the same biochemical assay as in Tier 1, but using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Kinase Selectivity Profiling

Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.[15]

  • Service Selection: Submit the most potent and promising compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology). These services screen compounds against a large panel of hundreds of kinases.

  • Data Interpretation: Analyze the data to determine the selectivity of the compounds. A highly selective compound will potently inhibit the primary target with minimal activity against other kinases. This data is crucial for establishing Structure-Activity Relationships (SAR).

Kinase_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor This compound (Your Compound) Inhibitor->RAF Inhibits

Figure 2: Simplified MAPK signaling pathway as an example target.

Tier 3 Protocols: Cellular Activity and Early Safety

Protocol: Cellular Target Inhibition (Western Blot)

Rationale: To confirm that the compound can enter cells and inhibit the target kinase in a physiological context. This is often measured by a decrease in the phosphorylation of a known downstream substrate of the target kinase.[1]

  • Cell Culture: Seed a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) in 6-well plates and allow them to adhere overnight.[1] Standard cell culture protocols for passaging and maintenance should be followed.[16][17][18][19]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).

    • After washing, probe with a secondary antibody conjugated to HRP.

    • Develop the blot using a chemiluminescent substrate and image the bands.[1]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein or a housekeeping protein like GAPDH.[1]

Protocol: Cell Viability (MTT Assay)

Rationale: To determine if target inhibition translates to a desired phenotypic outcome, such as inhibiting cancer cell proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment: Add serially diluted compounds to the wells and incubate for 72 hours.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol: Early ADME/Tox - Metabolic Stability

Rationale: To assess a compound's susceptibility to metabolism by the liver, which is a key determinant of its half-life and oral bioavailability.[21] This assay measures the rate at which a compound is metabolized by liver microsomes.

  • Reaction Setup: In a 96-well plate, combine the test compound (1 µM final concentration) with human liver microsomes in a phosphate buffer.

  • Reaction Initiation: Start the reaction by adding NADPH. Incubate at 37°C.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Compound IDPrimary Target IC50 (nM)Kinase Selectivity (S-Score at 1µM)HCT116 Cell Viability GI50 (µM)Metabolic Stability t½ (min)
Cmpd-001 150.02 (Highly Selective)0.1545
Cmpd-002 2500.35 (Non-selective)> 1012
Cmpd-003 80.01 (Highly Selective)0.09< 5 (Unstable)
Cmpd-004 1200N/A (Inactive)> 1095
Table 1: Example of a summary data table for hit prioritization.

Conclusion and Path Forward

This application note details a robust and logical screening cascade for a this compound library. By progressing from high-throughput biochemical screening to detailed cellular and ADME/Tox profiling, this workflow enables the efficient identification and prioritization of lead candidates. Compounds that demonstrate high potency, clear selectivity, on-target cellular activity, and favorable metabolic stability (e.g., Cmpd-001 in the example table) are prioritized for further optimization and subsequent in vivo efficacy and safety studies. This systematic approach maximizes the probability of success in the complex and resource-intensive process of drug discovery.

References

Application Notes and Protocols for the Analytical Characterization of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a privileged structure in medicinal chemistry.[1][2] Its structural similarity to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1][2] This has led to the development of numerous 7-azaindole derivatives as potent inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][3][4] Given the therapeutic potential of this class of compounds, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of drug candidates throughout the development pipeline.

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound and its analogues. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale underpinning each technique.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for method development. These properties influence solubility, chromatographic behavior, and ionization efficiency.

PropertyValueSource
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5][6]
LogP 1.57[5]
Topological Polar Surface Area (TPSA) 37.91 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Chromatographic Analysis: Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound compounds and for their quantification in various matrices. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This protocol describes a robust reversed-phase HPLC (RP-HPLC) method for the routine purity analysis of this compound.

Rationale: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the moderately polar 7-azaindole core. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, ensures sharp peak shapes and is compatible with mass spectrometry detection.[7] The UV detection wavelength is chosen based on the chromophoric nature of the pyrrolopyridine ring system.[8]

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector or a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v)

  • Sample dissolved in a suitable solvent (e.g., acetonitrile or methanol)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm[8]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent. Dilute as necessary to fall within the linear range of the detector.

  • Analysis and Data Interpretation: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC SamplePrep Prepare Sample (~1 mg/mL) Injection Inject Sample (10 µL) SamplePrep->Injection Gradient Run Gradient Program (10-90% B over 20 min) HPLC->Gradient Injection->HPLC Detection UV Detection (254 nm) Gradient->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for RP-HPLC purity analysis of this compound.

Structural Elucidation: Confirming Molecular Identity

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is indispensable for the unambiguous structural confirmation of this compound compounds.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for the polar 7-azaindole scaffold, minimizing fragmentation and preserving the molecular ion. Time-of-flight (TOF) or Orbitrap mass analyzers offer the high resolution required for accurate mass measurements.

Instrumentation and Reagents:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (TOF or Orbitrap)

  • Mobile phase as described in the HPLC protocol

  • Sample prepared as for HPLC analysis

Procedure:

  • Infusion or LC-MS Analysis: The sample can be introduced directly into the mass spectrometer via infusion or analyzed by coupling the HPLC method described above to the MS.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Acquisition and Interpretation: Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ should be observed. Compare the experimentally measured accurate mass with the theoretical mass to confirm the elemental composition. For this compound (C₈H₈N₂O), the theoretical exact mass of the [M+H]⁺ ion is 149.0715.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, enabling complete structural elucidation.

Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the overall structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds.

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Sample (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectrum.

    • Acquire ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for full structural assignment.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals.

Expected NMR Data for this compound:

¹H NMR (DMSO-d₆)Chemical Shift (δ, ppm)MultiplicityAssignment
Pyrrole-NH ~11.5br sH1
Pyridine-H ~7.8dH7
Pyrrole-H ~7.4tH3
Pyridine-H ~6.8dH5
Pyrrole-H ~6.3ddH2
Methoxy-H ~3.8sOCH₃
¹³C NMR (DMSO-d₆)Chemical Shift (δ, ppm)Assignment
C6 ~158C-OCH₃
C7a ~148Bridgehead C
C7 ~130Pyridine CH
C3a ~128Bridgehead C
C2 ~122Pyrrole CH
C3 ~100Pyrrole CH
C5 ~95Pyridine CH
OCH₃ ~55Methoxy C

Note: The predicted chemical shifts are estimates and may vary based on the specific instrument and experimental conditions.

Analytical_Workflow Compound This compound (Sample) HPLC HPLC (Purity) Compound->HPLC HRMS HRMS (Elemental Composition) Compound->HRMS NMR NMR (¹H, ¹³C, 2D) (Connectivity) Compound->NMR XRay X-ray Crystallography (3D Structure) Compound->XRay Purity Purity >95% HPLC->Purity Formula Confirmed Formula (C₈H₈N₂O) HRMS->Formula Structure Confirmed Structure NMR->Structure SolidState Solid-State Conformation XRay->SolidState

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (a derivative of 7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the 7-azaindole scaffold can present challenges, but with careful optimization of reaction conditions, high yields and purity can be achieved.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols based on established principles and field-proven insights.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound derivatives in a question-and-answer format.

Problem 1: Low to No Product Formation

Question: I am not seeing any formation of my desired coupled product, or the yield is very low. What are the likely causes and how can I fix this?

Answer:

Low or no product formation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshooting this problem:

Potential Cause 1: Inactive Catalyst The palladium catalyst is the heart of the reaction, and its activity is paramount.[3]

  • Solution:

    • Use a Pre-catalyst: Modern, well-defined pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands like XPhos or SPhos, are often more effective for nitrogen-containing heterocycles.[1][2][4] These pre-catalysts are typically more stable and generate the active Pd(0) species more reliably in situ.

    • Ensure Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are degassed.

    • Check Catalyst Loading: While Suzuki reactions are catalytic, insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 1-5 mol% of the palladium source.

Potential Cause 2: Issues with the Boron Reagent The stability and reactivity of the boronic acid or ester are critical for the transmetalation step.

  • Solution:

    • Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (hydrolysis), where the boron group is replaced by a hydrogen atom.[3][6] This is a common side reaction. Using a boronate ester, such as a pinacol ester, can enhance stability and prevent this decomposition pathway.[6][7]

    • Reagent Quality: Verify the purity and integrity of your boronic acid or ester. Poor quality or decomposed starting material will lead to poor results.

Potential Cause 3: Inappropriate Base or Solvent The base and solvent play crucial roles in the catalytic cycle, particularly in the transmetalation step.[8][9]

  • Solution:

    • Base Selection: For nitrogen-rich heterocycles like 7-azaindoles, a strong, non-nucleophilic base is often preferred.[1][10] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][2][10]

    • Solvent System: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, or toluene/ethanol.[8][11][12][13] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[14]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of the target molecule. Common side products in Suzuki-Miyaura reactions include homocoupled products and products of protodeboronation.

Potential Cause 1: Homocoupling of the Boronic Acid This results in the formation of a biaryl compound derived from the boronic acid coupling with itself.

  • Solution:

    • Minimize Oxygen: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.[15]

    • Control Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions. Try running the reaction at a lower temperature for a longer period.

Potential Cause 2: Protodeboronation As mentioned earlier, this is the cleavage of the C-B bond, leading to the formation of an arene from the boronic acid.

  • Solution:

    • Use Boronate Esters: Pinacol esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[6][7]

    • Anhydrous Conditions (with caution): While aqueous conditions are standard, for particularly sensitive boronic acids, anhydrous conditions with a suitable base (e.g., potassium fluoride) can be explored.[14]

Problem 3: Difficulty with Product Purification

Question: I am having trouble isolating my pure product from the reaction mixture. What are the best practices for purification?

Answer:

Purification of Suzuki-Miyaura reaction products can be challenging due to the presence of residual catalyst, inorganic salts, and side products.

  • Solution:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and other water-soluble impurities.

    • Filtration through Celite: Filtering the crude reaction mixture through a pad of Celite can help remove finely divided palladium black and other insoluble materials.[11]

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Alternative Purification: In some cases, crystallization or trituration can be effective methods for purification, especially if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: Should I use a boronic acid or a boronate ester?

A1: This is a critical decision that involves a trade-off between reactivity and stability.[6][7]

  • Boronic acids are generally more reactive and can lead to faster reaction times.[7][16] However, they are less stable and more prone to decomposition pathways like protodeboronation.[6][7]

  • Boronate esters (e.g., pinacol esters) offer significantly enhanced stability, making them easier to handle, purify, and store.[6][7] This stability often leads to more reproducible results and can provide higher isolated yields, especially in complex syntheses.[7] While they may react slower, many are believed to hydrolyze in situ to the more reactive boronic acid under standard aqueous basic conditions.[6] For challenging substrates or when reproducibility is key, starting with a boronate ester is often a good strategy.

Q2: Which palladium catalyst and ligand combination is best for this compound?

A2: The choice of catalyst and ligand is crucial, especially for electron-rich and potentially coordinating heterocycles like 7-azaindoles.[1][3][4]

  • Modern Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos , SPhos , and DavePhos have proven to be highly effective for a broad range of Suzuki-Miyaura couplings, including those involving heteroaryl chlorides and hindered substrates.[4] Catalyst systems incorporating these ligands often allow for reactions to be run at lower temperatures and with lower catalyst loadings.[4][17]

  • Pre-catalysts: Using a well-defined pre-catalyst that incorporates one of these ligands (e.g., XPhos Pd G2 or G3) is highly recommended for reproducibility and ease of use. These are typically air- and moisture-stable solids.[18]

  • Traditional Catalysts: While catalysts like Pd(PPh₃)₄ can be effective in some cases, they are often less active for challenging substrates and may require higher temperatures and catalyst loadings.[11][19]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a critical role in the catalytic cycle, primarily by activating the organoboron species for the transmetalation step.[8][10][14] There are two generally accepted pathways for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[10]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[10] The choice of base can significantly impact the reaction rate and yield. For nitrogen-containing heterocycles, bases like K₃PO₄ and Cs₂CO₃ are often superior.[1][10]

Q4: Can I run the reaction under microwave irradiation?

A4: Yes, microwave-assisted Suzuki-Miyaura reactions are well-established and can significantly reduce reaction times, often from hours to minutes.[20] The rapid heating provided by microwave irradiation can lead to higher yields and cleaner reaction profiles. However, optimization of the reaction conditions (temperature, time, and reagent concentrations) is still necessary for each specific substrate combination.

Data and Protocols

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of a halo-6-Methoxy-1H-pyrrolo[2,3-b]pyridine. These should be considered as a starting point for optimization.

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (1-3 mol%)Air- and moisture-stable pre-catalyst with a bulky, electron-rich ligand suitable for challenging heterocycles.[4][18]
Ligand XPhos (if not using a pre-catalyst)Promotes efficient oxidative addition and reductive elimination.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases effective for nitrogen-rich heterocycles.[1][10]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OCommon solvent systems that facilitate the dissolution of both organic and inorganic reagents.[11][12]
Temperature 80-110 °CA good starting range for thermal reactions. Microwave conditions can also be explored.[11]
Boron Reagent Arylboronic acid pinacol esterOffers greater stability and minimizes protodeboronation compared to the free acid.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method that can be adapted for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-6-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heating: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is for researchers with access to a microwave reactor.

  • Reaction Setup: In a microwave reaction vial, combine the halo-6-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Solvent Addition: Add the solvent system (e.g., toluene/ethanol/water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-30 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_intermediate R¹-Pd(II)L₂-R² tm->pd2_intermediate boronate R²-B(OR)₃⁻ boronate->tm base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ base->boronic_acid Activation boronic_acid->boronate re Reductive Elimination pd2_intermediate->re re->pd0 Regeneration product R¹-R² (Coupled Product) re->product halide R¹-X (this compound derivative) halide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the boronic acid/ester and base appropriate? check_catalyst->check_reagents Yes solution_catalyst Use a modern pre-catalyst (e.g., XPhos Pd G3). Ensure inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (solvent, temp, inertness) optimal? check_reagents->check_conditions Yes solution_reagents Use a stable boronate ester. Try a stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃). check_reagents->solution_reagents No solution_conditions Degas solvents. Screen different solvent systems (e.g., dioxane/water). Optimize temperature. check_conditions->solution_conditions No success Successful Reaction check_conditions->success Yes solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Buchwald-Hartwig amination of electron-rich pyridine substrates. The inherent properties of these heterocycles present unique obstacles compared to their electron-deficient or standard aryl counterparts. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Core Challenge

The primary difficulty in the Buchwald-Hartwig amination of electron-rich pyridines stems from the pyridine nitrogen itself. Its high Lewis basicity allows it to act as a potent ligand for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle Pd-complexes, effectively sequestering the catalyst and inhibiting its activity.[1][2] The choice of ligand, base, and reaction conditions must be carefully managed to mitigate this catalyst poisoning and favor the desired productive catalytic cycle.

Active_Catalyst Active L-Pd(0) Catalyst Productive_Cycle Productive Catalytic Cycle (Oxidative Addition, Reductive Elimination) Active_Catalyst->Productive_Cycle Productive Pathway Poisoned_Catalyst Off-Cycle, Inactive (Pyridine)n-Pd Complex (Catalyst Poisoning) Active_Catalyst->Poisoned_Catalyst Catalyst Sequestration Pyridine_SM Electron-Rich Bromopyridine Pyridine_SM->Poisoned_Catalyst Coordination Productive_Cycle->Active_Catalyst Catalyst Regeneration Desired_Product Desired Aminopyridine Product Productive_Cycle->Desired_Product

Caption: The competition between the productive catalytic cycle and catalyst poisoning by the electron-rich pyridine substrate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no conversion. What is the most likely cause?

Answer: With electron-rich pyridines, the primary suspect for failed reactions is catalyst inhibition. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, catalytically inactive complex.[1] This is especially problematic with less sterically hindered ligands that do not sufficiently shield the metal center.

Troubleshooting Steps:

  • Re-evaluate Your Ligand: This is the most critical parameter. Standard ligands like DPPF or BINAP may be ineffective. You need bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands create a sterically congested environment around the palladium, which disfavors coordination by the pyridine nitrogen and promotes the crucial reductive elimination step.[5][6]

  • Check Your Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Assess Reagent Purity: Impurities in your pyridine substrate or amine can poison the catalyst. Ensure all reagents are pure and, critically, that your solvent is anhydrous.[1]

Q2: How do I select the optimal ligand for my specific electron-rich pyridine?

Answer: Ligand selection is empirical but guided by principles of sterics and electronics. The goal is to use a ligand bulky enough to prevent pyridine binding but not so bulky that it shuts down the oxidative addition.

Ligand FamilyKey ExamplesCharacteristics & Best Use Cases
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly electron-rich and sterically demanding. This is the go-to class for challenging substrates like electron-rich heterocycles.[3][6] XPhos is often a good starting point for general screening. BrettPhos and RuPhos have different steric profiles that can be beneficial depending on the substitution pattern of your substrates.[5]
Ferrocene-Based QPhos, JosiphosBidentate ligands that can be effective, particularly in preventing the formation of inactive palladium dimers.[7] The Josiphos family has been shown to be effective for coupling heteroaryl chlorides.[3]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-type precatalystsStrong sigma-donors that form very stable Pd-complexes. They can be highly active and are particularly useful for coupling aryl chlorides.[4]

Recommendation: Start with a screening of 2-3 ligands from the dialkylbiaryl phosphine family (e.g., XPhos, RuPhos). If these fail, consider an NHC-based system.

Q3: I'm observing significant hydrodehalogenation of my bromopyridine. How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. It often arises from a competitive pathway involving β-hydride elimination from the palladium-amido intermediate.[7]

Mitigation Strategies:

  • Ligand Choice: Use ligands that accelerate reductive elimination relative to β-hydride elimination. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type) are known to favor the desired C-N bond formation.[5][7]

  • Base Strength: While a strong base is necessary, an excessively strong base or one with poor solubility can sometimes exacerbate side reactions. Consider switching from an alkoxide (like NaOtBu) to a carbonate (like Cs₂CO₃) or phosphate (K₃PO₄), which are strong but less harsh.[8]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation. If your reaction is running at 110 °C, try screening at 80-100 °C.[1]

  • Amine Stoichiometry: Ensure you are not using a large excess of the amine, as it can participate in pathways that lead to the undesired reduction.

Q4: What is the best base for this transformation, and why?

Answer: The base's role is to deprotonate the amine (or the N-H bond in the intermediate complex) to form the palladium-amido species, which is essential for reductive elimination.[9] For electron-rich pyridines, a strong, non-nucleophilic base is typically required.

BasepKaH (approx.)ProsCons
NaOtBu / KOtBu 19Highly effective, widely used, good for most amine types.[2]Can be too harsh for base-sensitive functional groups; solubility can be an issue.
LiHMDS 26Very strong base, can be effective when others fail.Can promote side reactions; sensitive to moisture.
Cs₂CO₃ / K₂CO₃ 10.3 / 10.3Milder, good for substrates with sensitive functional groups.[2]Often requires higher temperatures or more active catalysts to be effective.
K₃PO₄ 12.3Good balance of strength and mildness; often used in industrial settings.Can have lower solubility, requiring efficient stirring.

Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective starting point. If your substrate has base-sensitive functional groups, screen cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

Start Low Yield / No Reaction Check_Inert Is the system strictly inert? Start->Check_Inert Fix_Inert ACTION: Degas solvent thoroughly. Use high-purity Ar/N₂. Check_Inert->Fix_Inert No Check_Ligand Is the ligand a bulky, electron-rich biaryl phosphine (e.g., XPhos)? Check_Inert->Check_Ligand Yes Fix_Inert->Start Re-run Fix_Ligand ACTION: Switch to XPhos, RuPhos, or SPhos. Screen multiple ligands. Check_Ligand->Fix_Ligand No Check_Base Is the base strong enough (e.g., NaOtBu)? Check_Ligand->Check_Base Yes Fix_Ligand->Start Re-run Fix_Base ACTION: Use NaOtBu or KOtBu. Ensure base is fresh and anhydrous. Check_Base->Fix_Base No Check_Temp Is hydrodehalogenation a major side product? Check_Base->Check_Temp Yes Fix_Base->Start Re-run Fix_Temp ACTION: Lower reaction temperature (e.g., from 110°C to 90°C). Re-screen ligands. Check_Temp->Fix_Temp Yes Success Reaction Optimized Check_Temp->Success No Fix_Temp->Start Re-run

Caption: A troubleshooting workflow for optimizing the Buchwald-Hartwig amination of electron-rich pyridines.

Section 3: Experimental Protocol

Protocol: High-Throughput Screening of Conditions for Amination of 2-Bromo-6-methoxypyridine

This protocol describes a parallel screening experiment to efficiently identify optimal conditions for a challenging electron-rich pyridine substrate.

Materials:

  • 2-Bromo-6-methoxypyridine (Substrate)

  • Morpholine (Amine)

  • Palladium(II) acetate (Pd(OAc)₂) (Precatalyst)

  • Ligands: XPhos, RuPhos, SPhos

  • Bases: Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene (Solvent)

  • Array of reaction vials (e.g., 96-well plate or individual sealed tubes) with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation (Inside a Glovebox):

    • Substrate Stock: Prepare a 0.5 M solution of 2-bromo-6-methoxypyridine in anhydrous toluene.

    • Amine Stock: Prepare a 0.6 M solution of morpholine in anhydrous toluene.

    • Catalyst/Ligand Stocks: For each ligand, prepare a stock solution containing Pd(OAc)₂ and the ligand in a 1:2 molar ratio in anhydrous toluene. A typical concentration would be 0.025 M in Pd(OAc)₂ and 0.05 M in the ligand. This corresponds to a desired 5 mol % catalyst loading and 10 mol % ligand loading in the final reaction.

  • Reaction Setup:

    • Arrange and label your reaction vials.

    • To each designated vial, add the appropriate solid base (e.g., NaOtBu or Cs₂CO₃). Use 1.4 equivalents relative to the limiting reagent (the bromopyridine).

    • Add the catalyst/ligand stock solution to each vial (e.g., 100 µL for a 0.5 µmol scale reaction).

    • Add the substrate stock solution (e.g., 200 µL, 0.1 mmol).

    • Add the amine stock solution (e.g., 200 µL, 0.12 mmol, 1.2 eq).

    • Add additional anhydrous toluene to bring the final reaction concentration to ~0.5 M.

  • Reaction Execution:

    • Seal the vials securely.

    • Place the vials in a pre-heated aluminum block on a stirrer plate outside the glovebox.

    • Heat the reactions at a set temperature (e.g., 100 °C) with vigorous stirring for a specified time (e.g., 16 hours).

  • Analysis:

    • After cooling to room temperature, unseal the vials.

    • Quench each reaction by adding a small amount of water.

    • Add an internal standard (e.g., dodecane) and an extraction solvent (e.g., ethyl acetate).

    • Analyze the organic layer of each reaction by GC-MS or LC-MS to determine the conversion and yield of the desired product.[10]

This high-throughput approach allows for the rapid evaluation of multiple ligands and bases, which is the most efficient way to solve challenging cross-coupling problems.[10]

References

Technical Support Center: Synthesis and Purification of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 6-methoxy-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Synthetic Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound, but I am getting a very low yield or none of the desired product. My reaction mixture is complex, showing multiple spots on TLC. What could be the problem?

Answer: Low yields in the synthesis of 7-azaindoles are a common issue, often stemming from the electron-deficient nature of the pyridine ring, which can hinder cyclization. The specific cause of low yield often depends on the synthetic route you are employing. Let's break down the possibilities for common synthetic strategies.

A. If you are using a Fischer Indole Synthesis approach:

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. In the case of this compound, the precursor would be the hydrazone formed from 2-hydrazinyl-6-methoxypyridine and a suitable ketone or aldehyde.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the key[1][1]-sigmatropic rearrangement step of the Fischer synthesis challenging.[2] This often necessitates harsh acidic conditions and high temperatures, which can lead to the formation of tars and other degradation byproducts.[2]

  • Potential Byproducts:

    • Unreacted Hydrazone: The reaction may not have gone to completion.

    • Polymeric Tar: High acid concentration and temperature can cause polymerization of the starting materials and intermediates.[2]

    • Isomeric Products: Depending on the symmetry of the ketone used, you may form regioisomers.

    • "Abnormal" Fischer Products: With a methoxy substituent, there is a possibility of "abnormal" Fischer indole products where the methoxy group is displaced by a nucleophile from the reaction medium (e.g., a chloride ion if HCl is used as the catalyst).[3]

  • Troubleshooting & Optimization:

    • Choice of Acid Catalyst: While strong acids are needed, excessively harsh conditions can be detrimental. Polyphosphoric acid (PPA) is often used for azaindole synthesis as it can act as both a catalyst and a solvent.[4] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another strong dehydrating acid catalyst that can be effective.

    • Temperature Control: Carefully control the reaction temperature. Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC to find the optimal balance between conversion and decomposition.

    • Microwave Synthesis: Consider using microwave irradiation, which can significantly shorten reaction times and often improve yields by minimizing the formation of thermal degradation byproducts.[5]

B. If you are using a Bartoli-type Synthesis:

The Bartoli synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6] For this compound, a likely starting material would be 2-methoxy-3-nitropyridine.

  • Causality: The Bartoli reaction is known to be sensitive to steric and electronic effects. The presence of the pyridine nitrogen can influence the stability of the intermediates. The reaction generally gives low to moderate yields even in the indole series.[7]

  • Potential Byproducts:

    • Nitroso Intermediate: The reaction proceeds through a nitroso intermediate. If the reaction does not go to completion, this intermediate may be present.[6]

    • Side-products from Grignard Reaction: The highly reactive Grignard reagent can participate in side reactions.

    • Regioisomers: While the Bartoli reaction is known for its regioselectivity in forming 7-substituted indoles, the electronic influence of the methoxy group and the pyridine nitrogen could potentially lead to the formation of other isomers, although this is less common.

  • Troubleshooting & Optimization:

    • Grignard Reagent Equivalents: Ensure you are using at least three equivalents of the vinyl Grignard reagent, as this is stoichiometrically required for the reaction to proceed to completion.[6]

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to -20 °C).[1] Careful temperature control is crucial to minimize side reactions.

    • Purity of Starting Materials: Ensure your 2-methoxy-3-nitropyridine is pure, as impurities can interfere with the Grignard reaction.

C. If you are using a Palladium-Catalyzed Cross-Coupling/Cyclization Strategy:

Modern approaches often involve a Sonogashira or Suzuki coupling of a substituted aminopyridine followed by an intramolecular cyclization. For example, a 2-amino-3-halopyridine can be coupled with an alkyne, followed by a base- or metal-catalyzed cyclization.[8]

  • Causality: The success of these multi-step sequences depends on the efficiency of each step. Incomplete coupling or cyclization will result in a mixture of products. The nature of the substituents can significantly impact the reactivity of the starting materials and intermediates.

  • Potential Byproducts:

    • Unreacted Starting Materials: Incomplete coupling will leave behind the halo-aminopyridine or the alkyne.

    • Coupled Intermediate: If the cyclization step is inefficient, the coupled but uncyclized intermediate will be a major byproduct.

    • Homocoupling Products: The alkyne can undergo homocoupling (Glaser coupling) as a side reaction in Sonogashira reactions.

    • Dehalogenated Byproduct: The halo-aminopyridine can be dehalogenated under the reaction conditions, leading to the formation of 2-amino-6-methoxypyridine.[9]

  • Troubleshooting & Optimization:

    • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. Screen different combinations to find the optimal conditions for your specific substrates.

    • Base and Solvent: The base and solvent play a crucial role in both the coupling and cyclization steps. For the cyclization of 2-amino-3-alkynylpyridines, a strong base like potassium tert-butoxide is often effective.[8]

    • One-Pot vs. Stepwise: While one-pot procedures are efficient, a stepwise approach with isolation and purification of the coupled intermediate can sometimes provide better overall yields and a cleaner final product.

Workflow for Diagnosing Low Yield Issues

Caption: A diagnostic workflow for troubleshooting low yields.

Issue 2: Difficulty in Purifying the Final Product

Question: I have synthesized this compound, but I am struggling to purify it. I have a major impurity that co-elutes with my product on silica gel chromatography. What could this impurity be and how can I remove it?

Answer: Co-eluting impurities are a common challenge in the purification of heterocyclic compounds. The most likely culprits are isomers or byproducts with similar polarity to your desired product.

A. Potential Co-eluting Impurities and Their Origins:

  • Regioisomers: Depending on the synthetic route, the formation of regioisomers is a possibility. For example, in a Fischer indole synthesis starting from an unsymmetrical ketone, you could get isomers. In a Bartoli synthesis, while 7-substitution is favored, other isomers might form in small amounts.

  • Demethylated Product: Harsh acidic or basic conditions can potentially lead to the demethylation of the methoxy group, resulting in 6-hydroxy-1H-pyrrolo[2,3-b]pyridine. This hydroxy derivative will have a different polarity but could still be challenging to separate.

  • Partially Saturated Byproducts: In some cases, incomplete aromatization during the final step of the synthesis can lead to partially saturated pyrrolopyridine derivatives (azaindolines). These are often less polar than the fully aromatic product.

B. Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: A standard solvent system for azaindole purification is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[10] If you are experiencing co-elution, try a different solvent system with different selectivities, for example, using acetone or acetonitrile as the polar component. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on silica gel for basic compounds like azaindoles.[10]

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase.

      • Alumina (Neutral or Basic): For basic compounds, alumina can sometimes provide better separation and reduce tailing compared to the acidic silica gel.[10]

      • Reversed-Phase (C18) Chromatography: If the impurity has a different lipophilicity, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.

  • Recrystallization:

    • Solvent Screening: Recrystallization is an excellent technique for removing small amounts of impurities. The ideal solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Screen a variety of solvents such as ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.[11]

  • Acid-Base Extraction:

    • If you have non-basic impurities, you can dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt. The non-basic impurities will remain in the organic layer. You can then basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to precipitate your product, which can then be extracted back into an organic solvent.

Table 1: Comparison of Product and Potential Byproducts

CompoundStructureExpected Relative Polarity on Silica GelKey Distinguishing Features
This compound (Product)
alt text
ModerateMethoxy singlet in ¹H NMR (~4.0 ppm)
6-Hydroxy-1H-pyrrolo[2,3-b]pyridine (Demethylated)
alt text
More PolarAbsence of methoxy signal, presence of a broad OH peak in ¹H NMR
Isomeric Methoxy-pyrrolopyridine
alt text
Similar to productDifferent aromatic proton splitting patterns in ¹H NMR
Coupled Intermediate (Uncyclized)
alt text
Can be more or less polar depending on structurePresence of additional signals (e.g., alkyne proton) in ¹H NMR

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The choice of starting material depends on the synthetic route:

  • Fischer Indole Synthesis: 2-Hydrazinyl-6-methoxypyridine and a suitable aldehyde or ketone.

  • Bartoli Synthesis: 2-Methoxy-3-nitropyridine.[1]

  • Palladium-catalyzed Cross-Coupling: A substituted 2-aminopyridine, such as 2-amino-3-bromo-6-methoxypyridine or 2-amino-3-iodo-6-methoxypyridine, is a common starting point.[8]

Q2: I am using a palladium-catalyzed route and I see a significant amount of 2-amino-6-methoxypyridine in my crude product. What is happening?

A2: This is likely due to a dehalogenation side reaction, where the halide (bromo or iodo) on your starting material is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-coupling reactions.[9] To minimize this, you can try:

  • Optimizing the Reaction Conditions: Lowering the reaction temperature or using a different palladium catalyst/ligand combination can sometimes suppress the dehalogenation pathway.

  • Using a Milder Base: A very strong base can sometimes promote dehalogenation.

  • Ensuring an Inert Atmosphere: Oxygen can sometimes play a role in catalyst decomposition pathways that may lead to dehalogenation. Ensure your reaction is performed under a completely inert atmosphere (e.g., argon or nitrogen).

Q3: My final product is a dark oil and I can't get it to crystallize. What should I do?

A3: A dark oil suggests the presence of impurities, possibly polymeric material.

  • Initial Purification: First, try to purify the oil by column chromatography on silica gel or alumina to remove the baseline impurities.

  • Inducing Crystallization: If the purified oil is still reluctant to crystallize, you can try the following techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the oil.

    • Solvent/Anti-solvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy. Then, add a small amount of the good solvent to clarify the solution and allow it to stand undisturbed.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show the characteristic signals for the pyrrole and pyridine protons, as well as the methoxy group singlet.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your final product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

General Synthetic Scheme and Potential Byproduct Formation

Synthesis_Byproducts cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Desired Product cluster_3 Common Byproducts SM1 2-Hydrazinyl-6-methoxypyridine + Ketone/Aldehyde Fischer Fischer Indole Synthesis (Acid, Heat) SM1->Fischer SM2 2-Methoxy-3-nitropyridine Bartoli Bartoli Synthesis (Vinyl Grignard) SM2->Bartoli SM3 2-Amino-3-halo-6-methoxypyridine + Alkyne Pd_Coupling Pd-Catalyzed Coupling/ Cyclization SM3->Pd_Coupling Product This compound Fischer->Product Byproduct1 Tar/Polymers Fischer->Byproduct1 Side Reaction Byproduct2 Isomers Fischer->Byproduct2 Side Reaction Bartoli->Product Byproduct4 Unreacted Intermediates Bartoli->Byproduct4 Incomplete Reaction Pd_Coupling->Product Pd_Coupling->Byproduct4 Incomplete Cyclization Byproduct5 Dehalogenated Starting Material Pd_Coupling->Byproduct5 Side Reaction Byproduct3 Demethylated Product Product->Byproduct3 Harsh Workup

Caption: Overview of synthetic routes and potential byproduct formation.

References

Technical Support Center: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (6-Methoxy-7-azaindole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain high-purity material.

Introduction to the Synthesis of 6-Methoxy-7-azaindole

This compound, also known as 6-methoxy-7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors. Its synthesis, however, can be challenging due to the electronic nature of the pyridine ring, which can affect the reactivity of intermediates and the efficiency of cyclization steps. This guide will focus on troubleshooting common issues and optimizing reaction conditions for the most prevalent synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. We delve into the root causes and provide actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in azaindole synthesis. The electron-deficient nature of the pyridine ring can impede classical indole syntheses.[1] Here’s a systematic approach to diagnosing and solving this issue:

Potential Cause 1: Inefficient Palladium-Catalyzed Cross-Coupling

Many modern syntheses of 7-azaindoles rely on palladium-catalyzed reactions, such as the Sonogashira or Larock cyclizations.[2][3] The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Troubleshooting & Optimization:

    • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, they may not be optimal. Consider screening a panel of catalysts and ligands. For instance, the use of bulky electron-rich phosphine ligands like XPhos can be beneficial in similar cross-coupling reactions.[2]

    • Base Selection: The base plays a crucial role in both the cross-coupling and subsequent cyclization. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The optimal base is substrate-dependent, so screening may be necessary. For cyclization of alkynyl aminopyridines, strong bases like potassium tert-butoxide (t-BuOK) can be effective.[4]

    • Solvent and Temperature: Aprotic polar solvents like DMF or dioxane are commonly used. Temperature control is vital; while higher temperatures can drive the reaction to completion, they can also lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4]

Potential Cause 2: Poor Cyclization Efficiency

The final ring-closing step to form the pyrrole ring can be a bottleneck. This is particularly true for acid-catalyzed cyclizations of Sonogashira products.

  • Troubleshooting & Optimization:

    • Acid Catalyst: For acid-catalyzed cyclizations, the choice and amount of acid are crucial. While acids like HCl or H₂SO₄ can be used, trifluoroacetic acid (TFA) with trifluoroacetic anhydride (TFAA) has been shown to provide good yields in some cases.[2]

    • Copper-Mediated Cyclization: As an alternative to acid-catalyzed cyclization, copper(I) iodide (CuI) can be used to mediate the cyclization of 2-amino-3-alkynylpyridines. This can sometimes offer milder reaction conditions and improved yields.[2]

Potential Cause 3: Starting Material Quality and Stability

The purity of your starting materials, such as substituted 2-aminopyridines, is paramount. Impurities can poison the catalyst or lead to side reactions.

  • Troubleshooting & Optimization:

    • Purification of Starting Materials: Ensure your 2-amino-3-halo-5-methoxypyridine or other precursors are of high purity. Recrystallization or column chromatography may be necessary.

    • Handling of Reagents: Some reagents, like terminal alkynes, can be volatile or prone to dimerization. Use fresh, high-quality reagents.

Q2: I'm observing multiple spots on my TLC, and purification is difficult. What are the common side products and how can I minimize them?

The formation of byproducts complicates purification and reduces the yield of the desired product.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategy
Dimerization of Alkyne In Sonogashira reactions, oxidative coupling of the terminal alkyne (Glaser coupling) can occur, especially in the presence of oxygen and copper catalysts.- Degas solvents thoroughly. - Run the reaction under an inert atmosphere (N₂ or Ar). - Use a copper-free Sonogashira protocol if possible.
Hydrolysis of Methoxy Group Harsh acidic conditions during cyclization or workup can lead to the cleavage of the methoxy group, yielding the corresponding 6-hydroxy-7-azaindole.- Use milder cyclization conditions (e.g., copper-mediated). - During workup, avoid prolonged exposure to strong acids. Neutralize the reaction mixture promptly.
Incomplete Cyclization The reaction may stall at the 2-amino-3-alkynylpyridine intermediate, especially if the cyclization conditions are not optimal.- Screen different cyclization catalysts (acidic or copper-based). - Increase the reaction temperature or time, while monitoring for product degradation.
Formation of Isomers Depending on the synthetic route, there might be a possibility of forming other positional isomers if the starting materials are not regiochemically pure.- Ensure the regiochemical purity of your starting materials (e.g., 2-amino-3-iodo-5-methoxypyridine).

Purification Strategy:

  • Column Chromatography: A well-packed silica gel column is the most common method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be fine-tuned based on TLC analysis.

    • Tailing Reduction: Azaindoles can sometimes tail on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective final purification step to remove minor impurities.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally considered the most reliable for this compound?

A: Palladium-catalyzed methods, particularly a Sonogashira coupling followed by cyclization, are often favored for their versatility and generally good yields. The Larock indole synthesis is another powerful palladium-catalyzed method.[3][5] The choice of route may depend on the availability of starting materials.

Q: Can I use a Leimgruber-Batcho or Hemetsberger-Knittel synthesis for this target?

A: While the Leimgruber-Batcho[6][7] and Hemetsberger-Knittel[8][9] syntheses are effective for many indoles and azaindoles, their application to this compound would depend on the availability of the specific precursors (a substituted 2-methyl-3-nitropyridine for Leimgruber-Batcho or a substituted 2-azido-propenoic ester for Hemetsberger-Knittel). These starting materials may not be as readily available as the halopyridines used in cross-coupling reactions.

Q: How do I confirm the identity and purity of my final product?

A: A combination of spectroscopic techniques is essential:

  • ¹H and ¹³C NMR: These will confirm the structure of the molecule. The proton NMR should show the characteristic signals for the pyrrole and pyridine rings, as well as the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your product.

  • TLC/LC-MS: These techniques are crucial for assessing the purity of the final compound and for monitoring the progress of the reaction and purification.

Q: My starting 2-amino-3-iodo-5-methoxypyridine is difficult to synthesize or purchase. Are there alternatives?

A: Yes, you can consider using the corresponding bromo- or chloro-pyridine. While iodo-pyridines are generally more reactive in palladium-catalyzed cross-coupling reactions, modern catalyst systems with specialized ligands (e.g., Buchwald ligands) can facilitate the use of less reactive bromo- and even chloro-pyridines.[10]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a Sonogashira coupling and cyclization sequence. This should be considered a starting point, and optimization may be required.

Protocol: Sonogashira Coupling and Cyclization

This two-step procedure involves the initial palladium-catalyzed coupling of an iodo-aminopyridine with a protected alkyne, followed by deprotection and cyclization.

Step 1: Synthesis of 2-Amino-5-methoxy-3-((trimethylsilyl)ethynyl)pyridine

  • Reagents and Materials:

    • 2-Amino-3-iodo-5-methoxypyridine

    • Ethynyltrimethylsilane (TMS-acetylene)

    • Pd(PPh₃)₂Cl₂ (or another suitable palladium catalyst)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous DMF or THF

    • Inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add 2-amino-3-iodo-5-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add anhydrous, degassed DMF or THF via syringe.

    • Add triethylamine (2.0-3.0 eq) followed by ethynyltrimethylsilane (1.2-1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Deprotection and Cyclization to this compound

  • Reagents and Materials:

    • 2-Amino-5-methoxy-3-((trimethylsilyl)ethynyl)pyridine

    • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

    • Methanol or THF

    • Copper(I) iodide (CuI) (for copper-mediated cyclization)

  • Procedure (Deprotection followed by Cyclization):

    • Dissolve the TMS-protected intermediate (1.0 eq) in methanol.

    • Add K₂CO₃ (2.0-3.0 eq) and stir at room temperature until the TMS group is cleaved (monitor by TLC or LC-MS).

    • Once deprotection is complete, filter off the solids and concentrate the filtrate.

    • The crude deprotected intermediate can then be subjected to cyclization conditions. For example, heating in DMF with a catalytic amount of CuI.

    • Alternatively, a one-pot deprotection-cyclization can sometimes be achieved. For example, using TBAF in THF, followed by heating.

    • After the cyclization is complete, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

    • Purify the final product by column chromatography and/or recrystallization.

Visualization of Synthetic Pathways

Diagram 1: Sonogashira Coupling and Cyclization Pathway

Sonogashira_Pathway A 2-Amino-3-iodo- 5-methoxypyridine C Sonogashira Coupling (Pd catalyst, CuI, Base) A->C B TMS-acetylene B->C D 2-Amino-5-methoxy-3- ((trimethylsilyl)ethynyl)pyridine C->D Intermediate E Deprotection (K2CO3/MeOH or TBAF) D->E F Cyclization (Heat or CuI) E->F G This compound F->G Final Product

Caption: Sonogashira coupling followed by cyclization.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Coupling Analyze Cross-Coupling Step Check_SM->Check_Coupling Purity OK Purify_SM Purify Starting Materials Check_SM->Purify_SM Impurities Found Check_Cyclization Evaluate Cyclization Step Check_Coupling->Check_Cyclization Good Conversion Optimize_Coupling Optimize Catalyst, Ligand, Base, Temp. Check_Coupling->Optimize_Coupling Low Conversion Optimize_Cyclization Screen Cyclization Conditions (Acid vs. Cu-mediated) Check_Cyclization->Optimize_Cyclization Intermediate Accumulates Success Improved Yield Optimize_Coupling->Success Optimize_Cyclization->Success Purify_SM->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Strategies for Enhancing the Solubility of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of compounds, often explored as kinase inhibitors.[1][2][3] The 7-azaindole scaffold, while offering potential advantages in biological activity, frequently presents formulation hurdles due to its crystalline nature and physicochemical properties.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may face during your experiments. The advice herein is based on established principles of physical chemistry and formulation science, tailored to the unique characteristics of this heterocyclic system.

Part 1: Foundational Understanding & Initial Troubleshooting

Before attempting advanced formulation strategies, it's crucial to understand the inherent properties of your molecule and address low-hanging fruit.

FAQ 1: My this compound derivative, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic phenomenon known as "DMSO shock" or precipitation upon dilution, which occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is low.[4] The DMSO disperses quickly, causing the local solvent environment to become predominantly aqueous and forcing your compound to crash out.[4]

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally <0.5%) that your system can tolerate. This might require making a more concentrated initial stock, if solubility in pure DMSO allows.[4]

  • Optimize the Dilution Protocol: The method of addition is critical. Instead of adding the DMSO stock directly into the final buffer volume, try adding the stock to the wall of the tube while vigorously vortexing the buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[4]

  • Use a Stepwise (Serial) Dilution: Dilute the DMSO stock into a small, intermediate volume of buffer first. This creates a less drastic solvent shift. Then, add this intermediate dilution to the final volume of the assay buffer.[4]

  • Consider Co-solvents: If DMSO alone is insufficient, adding a small percentage of another water-miscible organic solvent, such as ethanol, propylene glycol, or PEG 400, to your final buffer can increase the overall solvent capacity for your compound.

FAQ 2: What are the key physicochemical properties of my derivative that I must determine before selecting a solubility enhancement strategy?

Answer: A thorough understanding of your molecule's fundamental properties is the most critical step. This initial characterization will guide your entire formulation development plan.

Essential Parameters to Determine:

  • pKa (Ionization Constant): The 1H-pyrrolo[2,3-b]pyridine scaffold is a weak base due to the pyridine nitrogen. Knowing the pKa is essential for pH-modification strategies and salt formation.[4][5]

  • LogP/LogD (Lipophilicity): This measures the compound's hydrophobicity. A high LogP often correlates with poor aqueous solubility and indicates that strategies like lipid-based formulations or amorphous solid dispersions might be necessary.

  • Melting Point (Tm) & Crystal Lattice Energy: A high melting point suggests a stable crystal lattice that requires significant energy to break, often correlating with low solubility. This information is vital for developing solid-state formulations like co-crystals and amorphous dispersions.

  • Aqueous Solubility (Kinetic and Thermodynamic): Determine the solubility in relevant media (e.g., water, pH 7.4 buffer, simulated gastric fluid). This provides a baseline to measure the success of any enhancement strategy.

Below is a logical workflow for selecting a solubility enhancement strategy based on these initial findings.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Recommended Strategies start Characterize API: pKa, LogP, Tm, Aq. Solubility is_ionizable Is the molecule ionizable? (pKa known) start->is_ionizable high_logp LogP > 3? is_ionizable->high_logp No ph_adjust pH Adjustment Salt Formation is_ionizable->ph_adjust Yes high_tm Tm > 200°C? high_logp->high_tm No lipid Lipid-Based Formulations (SEDDS) high_logp->lipid Yes asd Amorphous Solid Dispersions (ASDs) high_tm->asd Yes particle_size Particle Size Reduction (Micronization) high_tm->particle_size No ph_adjust->high_logp Solubility still low cocrystal Co-crystals

Decision tree for solubility enhancement.

Part 2: Advanced Formulation Strategies

If initial troubleshooting is insufficient, more advanced formulation approaches are required. The following sections detail the most effective strategies for the this compound class.

FAQ 3: My compound is a weak base. How can I leverage pH and salt formation to improve its solubility?

Answer: This is one of the most powerful and direct methods for this chemical class. The pyridine nitrogen in the 7-azaindole ring can be protonated in an acidic environment to form a more soluble salt.

Causality: The neutral form of your compound is likely a stable, crystalline solid with low aqueous solubility. By reacting it with an acid, you form an ionized salt. This salt dissociates in water into charged ions, which are more readily solvated by polar water molecules, thereby increasing solubility. The general rule of thumb is that a stable salt can form if the pKa of the base (your compound) is at least 2-3 units higher than the pKa of the acidic counterion.[5]

Illustrative Data:

FormulationSolubility in Water (µg/mL)Solubility in 0.1 M HCl (pH 1.2) (µg/mL)Fold Increase (at pH 1.2)
Free Base2157.5x
Hydrochloride Salt150550275x (vs. Free Base)
Mesylate Salt120480240x (vs. Free Base)

Experimental Protocol: Small-Scale Salt Screen for a Weakly Basic API

This protocol is designed to quickly identify promising salt forms using minimal compound.

  • Preparation of API Stock:

    • Dissolve 100 mg of your this compound derivative (the "free base") in 10 mL of a suitable organic solvent (e.g., acetone, ethanol, or acetonitrile). This creates a 10 mg/mL stock solution.

  • Preparation of Acid Solutions:

    • Prepare 0.1 M solutions of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid) in the same solvent used for the API stock.

  • Screening:

    • In separate small glass vials, add 1 mL of the API stock solution.

    • To each vial, add the acid solutions dropwise while stirring until a 1:1 molar ratio is achieved.

    • For water-insoluble drugs, including an aqueous component (at least 10%) in the crystallization solvent can significantly improve the crystalline salt hit rate.[6] Consider adding 100-200 µL of water to each vial.

    • Cap the vials and allow them to stand at room temperature. If no precipitate forms after 24 hours, transfer to a refrigerator (4°C).

    • If still no solid forms, perform a slow evaporation of the solvent by loosening the cap.

  • Isolation and Characterization:

    • Collect any resulting solids by vacuum filtration.

    • Analyze the solids using techniques like Powder X-ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to check for a new, sharp melting point distinct from the free base. Successful salt formation is often indicated by these changes.[7][8]

FAQ 4: Salt formation didn't work or isn't suitable. What is an Amorphous Solid Dispersion (ASD) and how can it help?

Answer: An Amorphous Solid Dispersion (ASD) is a formulation where your active pharmaceutical ingredient (API) is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[9]

Causality: Crystalline materials have a highly ordered, low-energy state. A significant amount of energy is required to break this crystal lattice before the molecule can dissolve. In an ASD, the API is already in a high-energy, disordered amorphous state.[10][11] This means no crystal lattice energy needs to be overcome, leading to a dramatic increase in apparent solubility and dissolution rate.[9][12] The polymer serves to stabilize this high-energy state and prevent recrystallization during storage and upon dissolution.[11]

G cluster_0 ASD Preparation cluster_1 Dissolution Mechanism start Dissolve API + Polymer in common solvent process Solvent Evaporation (e.g., Spray Drying) start->process asd_powder Amorphous Solid Dispersion Powder process->asd_powder dissolution Introduction to Aqueous Medium asd_powder->dissolution supersaturation Generates Supersaturated Solution of API dissolution->supersaturation absorption Enhanced Absorption supersaturation->absorption

References

Technical Support Center: Deprotection of SEM-Protected 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-(trimethylsilyl)ethoxymethyl (SEM) protected 6-methoxy-1H-pyrrolo[2,3-b]pyridine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, synthetic step. The unique electronic nature of the 7-azaindole core, combined with the robustness of the N-SEM group, often makes this deprotection non-trivial.

This document provides field-tested insights, detailed troubleshooting in a Q&A format, and step-by-step protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection of your 6-methoxy-7-azaindole intermediate.

Question 1: My deprotection reaction is sluggish or incomplete, resulting in low yields of the desired product. What are the primary causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is the most common issue, particularly with N-SEM groups on electron-rich heterocycles, which are known to be robust.[1][2] The stability of the N-SEM group on the pyrrole nitrogen of the 7-azaindole scaffold is significant. Several factors could be at play:

  • Insufficient Reagent Stoichiometry: For acid-mediated deprotection (e.g., TFA), the reaction is often an equilibrium process. Using a large excess of acid is critical to push the reaction forward. In some cases, over 200 equivalents of TFA have been required for difficult substrates.[1]

  • Reaction Temperature and Time: N-SEM deprotection often requires more forcing conditions than O-SEM deprotection.[3] If you are running the reaction at room temperature, a gentle increase to 40-50 °C can significantly improve the rate. However, be mindful of potential side reactions (see Question 2). Extend the reaction time and monitor carefully by TLC or LCMS.

  • Choice of Fluoride Source: For fluoride-mediated deprotection, not all sources are equal. Anhydrous Tetrabutylammonium fluoride (TBAF) is generally more effective than its hydrated forms. The choice of solvent is also crucial; polar aprotic solvents like DMF or THF are standard.[1] For particularly stubborn cases, harsher reagents like HF-Pyridine in acetonitrile may be necessary.[2]

  • Lewis Acid Ineffectiveness: While Lewis acids like MgBr₂ are excellent for O-SEM deprotection, they can be less effective for N-SEM groups.[2][3] They may require higher temperatures and longer reaction times, which could compromise other sensitive functional groups.

Recommended Actions:

  • For Acidic Deprotection: Increase the concentration of Trifluoroacetic acid (TFA). Start with a 25-50% solution in Dichloromethane (DCM) and consider running the reaction neat if necessary. Gently heat the reaction to 40-50 °C and monitor progress every few hours.

  • For Fluoride Deprotection: Ensure you are using an anhydrous grade of TBAF. If using a 1M solution in THF, consider adding co-solvents like DMF. If TBAF fails, HF-Pyridine is a more potent, albeit more hazardous, alternative.

Question 2: I'm observing a major, unexpected side product during my acidic deprotection with TFA. What is this compound and how can I avoid its formation?

Answer:

This is a known and critical challenge specific to the deprotection of pyrrolopyridines (azaindoles).[4][5][6] The SEM deprotection process releases formaldehyde as a byproduct.[1] Under the acidic conditions of the reaction (e.g., TFA), this formaldehyde can participate in an intramolecular electrophilic aromatic substitution with the electron-rich azaindole core, leading to the formation of a tricyclic, 8-membered ring system.[4][5]

The mechanism involves protonation of the released formaldehyde, which then acts as an electrophile, attacking the C7 position of the azaindole ring, followed by cyclization with the newly deprotected pyrrole nitrogen.

side_reaction cluster_0 SEM Deprotection cluster_1 Side Reaction Cascade SEM_Protected N-SEM Azaindole Deprotected Deprotected Azaindole SEM_Protected->Deprotected + TFA Formaldehyde Formaldehyde (CH₂O) SEM_Protected->Formaldehyde + TFA Attack Electrophilic Attack at C7 Deprotected->Attack Protonated_CH2O Protonated_CH2O Formaldehyde->Protonated_CH2O + H⁺ (from TFA) Cyclization Intramolecular Cyclization Attack->Cyclization Side_Product 8-Membered Tricyclic Product Cyclization->Side_Product Protonated_CH2O->Attack

Caption: Mechanism of 8-membered ring side product formation.

Mitigation Strategies:

  • Control Reaction Temperature and Time: The formation of this side product is often favored by higher temperatures and longer reaction times in the acidic step.[4] Run the TFA deprotection at room temperature or below if possible. If heating is required for the deprotection to proceed, keep it moderate (e.g., 50 °C) and minimize the reaction time.[4][5]

  • Two-Step Procedure: The literature strongly supports a two-step deprotection protocol.[4][5][7]

    • Step 1 (Acid): Treat the substrate with TFA for a defined period (e.g., 2-6 hours) to cleave the SEM group, forming an intermediate. Do not let this step run indefinitely.

    • Step 2 (Base): After the initial acidic treatment, quench the reaction and introduce a mild base (e.g., aqueous NaHCO₃ or K₂CO₃). Stirring overnight in this basic medium helps to hydrolyze any remaining intermediates and release the formaldehyde into the aqueous phase, preventing the cyclization reaction.[4][7]

  • Use an Alternative Deprotection Method: If the side reaction remains problematic, switch to a fluoride-based or Lewis-acid-based method, which does not generate the highly reactive electrophile in the same way.

Question 3: My substrate contains other acid-labile or fluoride-labile protecting groups (e.g., TBS, Boc). How can I selectively deprotect the N-SEM group?

Answer:

Achieving selectivity can be challenging as the N-SEM group is quite robust. However, kinetic differences can be exploited.

  • SEM vs. TBS/TIPS: The SEM group is generally more stable to acidic conditions than TBS or TIPS ethers.[2] However, under fluoride conditions, TBS and TIPS are significantly more labile than SEM. Therefore, fluoride deprotection (TBAF, HF-Pyridine) will likely remove TBS/TIPS groups alongside or before the SEM group.[2] For selective SEM removal in the presence of other silyl ethers, a Lewis acid approach is often superior. Vakalopoulos and Hoffmann demonstrated that MgBr₂ in Et₂O/MeNO₂ can deprotect SEM ethers while leaving TBS and TIPS ethers intact.[2][8]

  • SEM vs. Boc: The Boc group is highly sensitive to strong acids like TFA. Attempting an acidic SEM deprotection will almost certainly remove the Boc group. In this scenario, fluoride-mediated deprotection is the orthogonal method of choice. Standard TBAF conditions will cleave the SEM group while leaving the Boc group untouched.[1]

Caption: Decision workflow for selective SEM deprotection.

Frequently Asked Questions (FAQs)

Q: Which deprotection method is generally recommended as a starting point for this compound intermediates? A: The two-step TFA/base method is the most commonly reported and is a good starting point due to its relatively simple setup.[4][5][7] However, be prepared to optimize time and temperature to minimize side product formation as discussed above.

Q: How does the 6-methoxy substituent affect the deprotection? A: The methoxy group is an electron-donating group, which further increases the electron density of the 7-azaindole ring system. This can make the ring more susceptible to electrophilic attack, potentially exacerbating the formaldehyde-mediated side reaction under acidic conditions. It does not, however, directly participate in the N-SEM cleavage mechanism itself.

Q: I'm having trouble purifying my product away from tetralkylammonium salts after a TBAF reaction. Any suggestions? A: This is a common purification challenge.[9] After the aqueous workup, try multiple washes with water or brine to remove the bulk of the salt. An alternative is to perform an acidic wash (e.g., dilute HCl or NH₄Cl solution), which can sometimes help partition the salts into the aqueous layer.[1] If chromatography is still difficult, consider switching to a different fluoride source like CsF or KF, whose inorganic salts are more easily removed by filtration or simple water washes.[9]

Comparative Summary of Deprotection Strategies

MethodReagents & SolventsTypical ConditionsProsCons & Risks
Acidic Hydrolysis TFA in DCM; or neat TFA0 °C to 50 °C, 2-18 hEffective, common reagentsRisk of 8-membered ring side product[4][5], not selective against other acid-labile groups (e.g., Boc).
Fluoride-Mediated TBAF in THF/DMFRT to 80 °C, 12-24 hOrthogonal to acid-labile groups, generally cleanCan be sluggish[1], removes other silyl ethers, purification can be difficult.[9][10]
Harsh Fluoride HF-Pyridine in MeCN/THF0 °C to RT, 2-4 hHighly effective for stubborn substratesHighly toxic and corrosive, requires special handling procedures.[11][12]
Lewis Acid MgBr₂ in Et₂O/MeNO₂RT, 4-24 hVery mild, selective for SEM over other silyl groups (TBS, TIPS)[2][8]May be less effective for N-SEM vs O-SEM, requires anhydrous conditions.[3]

Detailed Experimental Protocols

Protocol 1: Two-Step Acidic Deprotection with TFA/NaHCO₃ [Adapted from[4][7]]

  • Acidic Cleavage: Dissolve the SEM-protected this compound intermediate (1 equiv.) in dichloromethane (DCM, approx. 0.1 M). Add trifluoroacetic acid (TFA) to achieve a 25-50% v/v concentration.

  • Stir the reaction mixture at room temperature (or up to 50 °C if necessary) for 2-6 hours. Monitor the reaction progress by TLC or LCMS, watching for the disappearance of the starting material.

  • Workup - Part 1: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA.

  • Basic Hydrolysis: Take up the residue in a mixture of Tetrahydrofuran (THF) and a saturated aqueous solution of NaHCO₃ (1:1 v/v).

  • Stir this biphasic mixture vigorously at room temperature overnight (12-16 hours). This step is crucial for hydrolyzing intermediates and minimizing side products.

  • Workup - Part 2: Transfer the mixture to a separatory funnel and extract with an organic solvent like Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final deprotected compound.

Protocol 2: Fluoride-Mediated Deprotection with TBAF [Adapted from[1][10]]

Safety Note: Handle TBAF with care, as it is corrosive and hygroscopic.

  • Reaction Setup: To a solution of the SEM-protected intermediate (1 equiv.) in anhydrous THF or DMF (approx. 0.1 M), add a solution of TBAF (1.0 M in THF, 3-5 equiv.) at room temperature under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 45-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LCMS.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]

  • Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate.

  • Separate the layers and extract the aqueous layer with Ethyl Acetate (2-3x).

  • Combine the organic layers, wash thoroughly with water (to remove ammonium salts), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via silica gel column chromatography.

References

minimizing side reactions during the functionalization of the pyrrolo[2,3-b]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic core. The unique electronic nature of the 7-azaindole, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents both opportunities for diverse functionalization and challenges in controlling regioselectivity and minimizing side reactions.

This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will dissect common experimental issues, explain the underlying mechanistic principles, and offer validated protocols to help you achieve your synthetic goals with higher fidelity and yield.

Section 1: Electrophilic Substitution (Halogenation, Acylation, Formylation)

Electrophilic substitution on the 7-azaindole core is predominantly directed to the C3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site. However, the reactivity of both the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) can lead to undesired side reactions.

FAQ 1.1: I am attempting a Vilsmeier-Haack formylation (POCl₃/DMF) on my 7-azaindole, but I'm getting a complex mixture or no reaction. What's going wrong?

Why it happens: The Vilsmeier-Haack reaction introduces a highly electrophilic Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺). While the desired reaction is electrophilic attack at C3, several competing pathways exist. The pyrrole nitrogen (N1) is nucleophilic and can be formylated, leading to a 1-formyl-7-azaindole. This intermediate is often less reactive towards C3-formylation.[1] Furthermore, the pyridine nitrogen (N7) can be quaternized by the Vilsmeier reagent or protonated under the reaction conditions, which deactivates the entire ring system towards further electrophilic attack.

Troubleshooting Guide:

  • Protect the Pyrrole Nitrogen (N1): The most robust solution is to protect the N1 position prior to formylation. An electron-withdrawing protecting group, such as tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM), sufficiently reduces the nucleophilicity of N1 to prevent N-formylation, thereby favoring a clean reaction at C3.

  • Control Stoichiometry and Temperature: Use a minimal excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Adding the reagent at a low temperature (0 °C) and then slowly warming to the reaction temperature (e.g., 60-80 °C) can help control the initial, often exothermic, reaction and prevent side product formation.

  • Alternative Formylating Agents: If protecting groups are not viable, consider milder formylating agents or different reaction conditions that avoid the highly acidic and reactive nature of the standard Vilsmeier-Haack protocol.

FAQ 1.2: My Friedel-Crafts acylation is giving me a mixture of N1-acylated and C3-acylated products. How can I control the selectivity?

Why it happens: This is a classic case of kinetic versus thermodynamic control. N-acylation at the pyrrole nitrogen is often the kinetically favored process, occurring rapidly at lower temperatures. C3-acylation is typically the thermodynamically more stable product but requires overcoming a higher activation energy. The choice of Lewis acid and reaction conditions dictates the outcome.[1][2]

Visualizing N- vs. C-Acylation:

Acylation Selectivity cluster_0 Kinetic Control cluster_1 Thermodynamic Control Azaindole Azaindole N1-Acyl N1-Acyl Azaindole->N1-Acyl Fast, Low Temp. (e.g., Ac₂O/Pyridine) C3-Acyl C3-Acyl Azaindole->C3-Acyl Slower, Higher Temp. Lewis Acid (AlCl₃) N1-Acyl can rearrange N1-Acyl->C3-Acyl Lewis Acid Heat

Caption: Control of acylation regioselectivity in 7-azaindole.

Troubleshooting Protocol:

ParameterFor C3-Acylation (Thermodynamic)For N1-Acylation (Kinetic)Rationale
Reagent Acyl Halide + Strong Lewis Acid (e.g., AlCl₃)Acetic AnhydrideA strong Lewis acid activates the acyl halide, forming a highly electrophilic acylium ion that favors attack at the carbon nucleophile.[3] Ac₂O is less reactive.
Solvent Non-coordinating (e.g., CS₂, Nitrobenzene)Coordinating (e.g., Acetic Acid, Pyridine)Non-coordinating solvents prevent sequestration of the Lewis acid. Acetic acid can serve as a proton source to facilitate the reaction.[1]
Temperature RefluxRoom Temperature or belowHigher temperatures provide the energy to overcome the activation barrier for C3-acylation and can facilitate the rearrangement of any kinetically formed N1-acyl product.

Step-by-Step Protocol for Selective C3-Acylation:

  • Suspend the 7-azaindole (1.0 eq) in a suitable solvent like carbon disulfide (CS₂) under an inert atmosphere (N₂).

  • Add a strong Lewis acid, such as aluminum chloride (AlCl₃, 2.5 eq), portion-wise at 0 °C.

  • Allow the mixture to stir for 15-20 minutes.

  • Add the acyl chloride (1.1 eq) dropwise at 0 °C.

  • Slowly warm the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction and carefully quench by pouring onto a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify.[4][5]

Section 2: Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the C2 position, which is otherwise difficult to access. However, the process is fraught with potential side reactions if not executed precisely.

FAQ 2.1: I am trying to lithiate my N-protected 7-azaindole at the C2 position, but I'm getting low yields and see a significant amount of a higher molecular weight side product. What is this side product and how do I avoid it?

Why it happens: The high molecular weight byproduct is likely a dimer.[6] This occurs when the newly formed C2-lithiated azaindole acts as a nucleophile and attacks the electrophilic C6 or C4 position of an unreacted molecule of the N-protected starting material. This is particularly problematic if the lithiation is slow or incomplete, allowing for a significant concentration of both the lithiated species and the starting material to coexist.

Visualizing Dimerization Pathway:

Lithiation Dimerization N-Protected Azaindole N-Protected Azaindole C2-Lithiated Azaindole C2-Lithiated Azaindole N-Protected Azaindole->C2-Lithiated Azaindole n-BuLi, THF -78 °C Dimer Adduct Dimer Adduct N-Protected Azaindole->Dimer Adduct Electrophile C2-Lithiated Azaindole->Dimer Adduct Attacks another starting material molecule Low Yield of Desired Product Low Yield of Desired Product Dimer Adduct->Low Yield of Desired Product

Caption: Competing dimerization during C2-lithiation of 7-azaindole.

Troubleshooting Guide:

  • Choice of Protecting Group: A bulky and strongly coordinating protecting group is essential. The pivaloyl (Piv) or triisopropylsilyl (TIPS) groups are excellent choices as they direct the organolithium base to the C2 proton while sterically hindering intermolecular reactions. A simple tosyl group may be less effective.

  • Reaction Conditions are Critical:

    • Temperature: Perform the lithiation at a very low temperature (-78 °C is standard) to minimize the rate of the competing dimerization reaction.

    • Addition Rate: Add the organolithium reagent (e.g., n-BuLi or LDA) slowly and dropwise to the solution of the protected azaindole. This maintains a low instantaneous concentration of the lithiated species.

    • Stirring: Ensure efficient stirring to prevent localized "hot spots" of high reagent concentration.

  • Rapid Trapping: Once the lithiation is complete (typically after 30-60 minutes at -78 °C), add the electrophile quickly to the cold reaction mixture. Do not allow the solution of the lithiated intermediate to warm up before the electrophile has been added and has reacted.

Optimized Protocol for C2-Functionalization via Lithiation:

  • Dissolve the N-pivaloyl-7-azaindole (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (e.g., iodine, DMF, an aldehyde) (1.2 eq) in THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification.[1]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools for C-C and C-N bond formation on the 7-azaindole core. However, the presence of two nitrogen atoms and an acidic N-H proton can lead to catalyst inhibition and undesired side reactions.

FAQ 3.1: My Suzuki coupling on a bromo-7-azaindole is sluggish and gives significant amounts of the de-brominated (protodeboronated) starting material. How can I improve the yield?

Why it happens: This issue stems from two primary side reactions:

  • Protodeboronation: The boronic acid coupling partner can be protonolyzed, converting the C-B bond to a C-H bond before it has a chance to participate in the catalytic cycle. This is a well-known side reaction, particularly with electron-rich or heteroaromatic boronic acids, and is often accelerated by aqueous basic conditions.[7]

  • Catalyst Inhibition: The acidic N1-H of the azaindole can react with the base, forming an azaindole anion. This anion, along with the pyridine N7 lone pair, can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium complexes.[8]

Troubleshooting Guide:

ParameterRecommended ConditionRationale
Base Anhydrous, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Avoid strong hydroxides (NaOH, KOH) if possible.Minimizes the concentration of water, which is a key reagent for protodeboronation.[9] Weaker bases are less likely to fully deprotonate the boronic acid into a state susceptible to protonolysis.
Solvent Anhydrous solvents like Dioxane, Toluene, or DME. Often with a minimal amount of water if required for boronic acid solubility.Reduces the source of protons for the undesired side reactions.
Protecting Group N1-protection (e.g., SEM, Boc, Ts)Prevents the formation of the inhibitory azaindole anion and improves the solubility of the starting material in organic solvents.
Boronic Acid Quality Use freshly prepared or purified boronic acid/ester. Consider using a more stable boronate ester (e.g., pinacol or MIDA esters).Boronic acids can degrade upon storage, forming anhydrides (boroxines) which are less reactive. Boronate esters are generally more stable to protodeboronation.[10]
Degassing Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent).Oxygen can lead to oxidative degradation of both the palladium catalyst and the boronic acid.

Step-by-Step Protocol for Optimized Suzuki Coupling:

  • To a dry Schlenk flask under argon, add the N-protected bromo-7-azaindole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a carefully chosen base like K₃PO₄ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS.

  • Upon completion, cool to room temperature, filter through celite, and perform an appropriate workup and purification.[11]

FAQ 3.2: I am attempting a Buchwald-Hartwig amination on a 4-chloro-7-azaindole and observing a rearranged 4-amino-5-azaindole product. Why is this happening?

Why it happens: This is a known issue specific to the functionalization of the 4-position of the 7-azaindole core. The observed product arises from a displacement-rearrangement pathway, often competing with the desired palladium-catalyzed amination. This is thought to proceed through a nucleophilic aromatic substitution (SNAr) mechanism involving the addition of the amine to the C5 position, followed by ring-opening of the pyrrole and subsequent re-cyclization. This pathway is particularly favored with primary alkylamines under high temperatures.[12]

Visualizing the Rearrangement Mechanism:

Caption: Competing pathways in the amination of 4-chloro-7-azaindole.

Troubleshooting Guide:

  • Embrace Palladium Catalysis: This rearrangement is primarily an issue under harsh SNAr conditions. Using a well-defined palladium-catalyzed Buchwald-Hartwig protocol is the most effective way to favor the direct C-N bond formation at C4.

  • Optimize Catalyst System: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, DavePhos) are often required to promote the reductive elimination step and outcompete the rearrangement pathway. Using a pre-formed palladium precatalyst can also improve reaction efficiency and reproducibility.

  • Control the Base and Temperature: Use a non-nucleophilic base like LiHMDS or NaOtBu. Running the reaction at the lowest effective temperature (e.g., 80-110 °C) can disfavor the higher activation energy rearrangement pathway.

Validated Protocol for Rearrangement-Free Amination:

  • Charge an oven-dried vial with the 4-chloro-7-azaindole (1.0 eq), the amine (1.2 eq), a suitable palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%), and the corresponding ligand (e.g., RuPhos, 4-8 mol%).

  • Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture in a pre-heated oil bath to 100 °C for the required time (monitor by LC-MS).

  • Cool, dilute with a suitable solvent, and filter through a pad of celite before proceeding with workup and purification.[12]

References

Technical Support Center: Optimization of Reaction Parameters for Scaled-Up Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 6-methoxy-7-azaindole). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical, field-proven insights to address challenges encountered during process optimization and scale-up.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Q1: My Sonogashira coupling reaction is giving low yields and significant amounts of homocoupled alkyne byproduct. What are the likely causes and how can I optimize the reaction?

A1: Low yields and homocoupling are common challenges in Sonogashira reactions, especially during scale-up. The primary culprits are often related to catalyst activity, reaction conditions, and the presence of oxygen.

  • Underlying Causes:

    • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation, rendering it inactive. This is often exacerbated by residual oxygen in the reaction vessel.

    • Suboptimal Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to poor reactivity.

    • Copper-Mediated Homocoupling (Glaser Coupling): The copper(I) co-catalyst, while essential for the transmetalation step, can also promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[1]

    • Base Incompatibility: The choice and stoichiometry of the base are crucial for deprotonating the alkyne and neutralizing the HX byproduct. An unsuitable base can lead to incomplete reaction or side reactions.

  • Optimization Strategies:

    • Rigorous Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen levels. Degas all solvents and reagents thoroughly before use.

    • Catalyst and Ligand Screening: While Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand are commonly used, consider screening other ligands such as XPhos or RuPhos, which have shown efficacy in similar cross-couplings.[2]

    • Minimize Copper Catalyst Loading: Use the lowest effective concentration of the copper(I) salt (e.g., CuI) to reduce the rate of homocoupling. In some cases, copper-free Sonogashira conditions can be employed, although this may require a more active palladium catalyst system.[3]

    • Base Optimization: Triethylamine (Et₃N) is a common choice, but other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ can be more effective depending on the specific substrates.

    • Controlled Addition: On a larger scale, consider the controlled addition of one of the coupling partners to maintain a low concentration and minimize side reactions.

ParameterRecommendation for Scale-UpRationale
Atmosphere High-purity Argon or NitrogenPrevents oxidation of Pd(0) and minimizes homocoupling.
Solvent Degassed, anhydrous solvents (e.g., THF, Dioxane, DMF)Ensures reproducibility and prevents unwanted side reactions.
Palladium Catalyst 0.5 - 2 mol%Balances reaction rate with cost and potential for metal contamination.
Copper(I) Co-catalyst 0.5 - 5 mol%Minimizes Glaser homocoupling while facilitating the catalytic cycle.
Base 2-3 equivalentsEnsures complete reaction and neutralizes acidic byproducts.

Q2: The intramolecular cyclization to form the pyrrolo[2,3-b]pyridine ring is sluggish or fails to go to completion. How can I drive this reaction forward?

A2: The efficiency of the cyclization step is highly dependent on the reaction conditions, particularly the choice of base and solvent, and can be influenced by the electronic nature of the substituents.

  • Underlying Causes:

    • Insufficient Basicity: The base must be strong enough to deprotonate the amine, initiating the nucleophilic attack on the alkyne.

    • Poor Solvation: The solvent needs to effectively solvate the intermediate species to facilitate the cyclization.

    • Steric Hindrance: Bulky groups near the reacting centers can impede the cyclization.

  • Optimization Strategies:

    • Stronger Base: If weaker bases like K₂CO₃ are ineffective, consider stronger bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).

    • Use of a Phase-Transfer Catalyst: The addition of a catalytic amount of 18-crown-6 can enhance the solubility and reactivity of potassium bases (like t-BuOK) in non-polar solvents such as toluene, leading to significantly improved yields and milder reaction conditions.[4]

    • Solvent Screening: While toluene is a good starting point, consider higher boiling point solvents like xylene or DMF to increase the reaction temperature if necessary.

    • Microwave Irradiation: For smaller scale optimization, microwave heating can dramatically accelerate the cyclization reaction, often leading to cleaner product formation in shorter times.[5] This can provide valuable insights for optimizing thermal conditions at a larger scale.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: Is a protecting group necessary for the pyrrole nitrogen during the synthesis, and what are the challenges associated with its removal at scale?

A1: Yes, protecting the pyrrole nitrogen is often crucial, especially if further functionalization of the molecule is planned. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice for protecting 7-azaindoles. However, its removal can be problematic on a larger scale.

  • Why a Protecting Group is Needed:

    • The N-H proton of the pyrrole is acidic and can interfere with subsequent reactions, such as metal-catalyzed cross-couplings or reactions involving strong bases.

    • Protection can improve solubility in organic solvents.

  • Challenges with SEM Deprotection:

    • The deprotection of the SEM group often requires acidic conditions (e.g., trifluoroacetic acid - TFA) and can be challenging to drive to completion.

    • A significant side reaction observed during SEM deprotection is the formation of an eight-membered ring byproduct. This is believed to occur via the release of formaldehyde during the deprotection, which can then undergo an electrophilic aromatic substitution with the azaindole core.[3][6]

  • Recommendations for Scale-Up:

    • Carefully control the deprotection conditions (temperature, reaction time, and concentration of acid).

    • Consider alternative protecting groups that can be removed under milder or orthogonal conditions, such as a tert-butyloxycarbonyl (Boc) group (removable with acid) or a benzyl group (removable by hydrogenolysis).

Q2: I am observing demethylation of the 6-methoxy group during my synthesis. What conditions can cause this, and how can it be prevented?

A2: The methoxy group on the pyridine ring can be susceptible to cleavage under certain conditions, particularly with strong Lewis acids or Brønsted acids at elevated temperatures.

  • Conditions Causing Demethylation:

    • Strong Lewis Acids: Reagents like boron tribromide (BBr₃) are known to cleave aryl methyl ethers and have been used intentionally for the demethylation of methoxy-azaindoles.[7] Inadvertent demethylation can occur if Lewis acidic reagents are used in other steps.

    • Strong Protic Acids: Prolonged heating in the presence of strong acids like HBr or HI can also lead to ether cleavage.

  • Prevention Strategies:

    • Avoid Harsh Acidic Conditions: Whenever possible, choose neutral or basic conditions for your reaction steps. If an acidic step is unavoidable (e.g., for deprotection), use the mildest acid that is effective and keep the reaction temperature and time to a minimum.

    • Reagent Selection: Be mindful of the reagents used. For example, if a Lewis acid is required, consider screening for one that is less prone to causing ether cleavage.

    • Protecting Group Strategy: If demethylation is a persistent issue, it might be necessary to introduce the methoxy group at a later stage in the synthesis or to protect the corresponding hydroxyl group until the final steps.

Q3: What are the key safety considerations when scaling up the synthesis of this compound, particularly for the Sonogashira coupling and cyclization steps?

A3: Scaling up any chemical process requires a thorough safety assessment. For this synthesis, the main hazards are associated with the exothermic nature of the reactions and the handling of potentially hazardous reagents.

  • Sonogashira Coupling:

    • Exothermicity: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[4][8] On a large scale, this can lead to a rapid temperature increase and potentially a runaway reaction.

    • Process Safety: A reaction calorimetry study is highly recommended before scaling up to understand the heat flow of the reaction and to design an appropriate cooling strategy. Controlled addition of one of the reagents is a common method to manage the exotherm.

    • Reagent Hazards: Handle phosphine ligands and copper salts with care, as they can be toxic.

  • Cyclization Step:

    • Strong Bases: If using highly reactive bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), be aware of their reactivity with water and protic solvents. NaH, in particular, is flammable and will release hydrogen gas upon quenching.

    • Pressure Build-up: If the reaction is run in a sealed vessel at elevated temperatures, there is a risk of pressure build-up. Ensure the reactor is appropriately rated for the planned temperature and pressure.

III. Experimental Workflow and Data

Typical Synthetic Sequence

A common and scalable route to this compound involves a Sonogashira coupling followed by an intramolecular cyclization.

Synthetic Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Starting Material (e.g., 2-Amino-3-iodo-6-methoxypyridine) C Coupling Reaction (Pd catalyst, Cu(I) co-catalyst, base) A->C B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->C D Coupled Intermediate C->D E Cyclization Reaction (Base, e.g., t-BuOK/18-crown-6) D->E F Crude Product E->F G Purification (e.g., Column Chromatography, Recrystallization) F->G H Final Product (this compound) G->H

Caption: A typical three-step workflow for the synthesis of this compound.

Recommended Reagent Stoichiometry for Sonogashira Coupling
ReagentStoichiometry (relative to limiting reagent)
Aryl Halide1.0 eq
Terminal Alkyne1.1 - 1.5 eq
Palladium Catalyst0.005 - 0.02 eq
Copper(I) Iodide0.01 - 0.05 eq
Amine Base2.0 - 3.0 eq

IV. References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. --INVALID-LINK--

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. --INVALID-LINK--

  • ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from --INVALID-LINK--

  • Guillaumet, G., et al. (2001). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2843. --INVALID-LINK--

  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Ferreira, M. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--

  • University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from --INVALID-LINK--

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 467-490. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Retrieved from --INVALID-LINK--

  • Ferreira, M. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. --INVALID-LINK--

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from --INVALID-LINK--

  • Ascendex Scientific, LLC. (n.d.). 6-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. Retrieved from --INVALID-LINK--

  • Olsen, J. A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5049-5064. --INVALID-LINK--

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302008. --INVALID-LINK--

  • BLDpharm. (n.d.). 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2020). SYNTHESIS OF PYRROLO[8][9]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. --INVALID-LINK--

  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. --INVALID-LINK--

  • ACS Publications. (n.d.). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. --INVALID-LINK--

References

Technical Support Center: Optimizing ADME Properties of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-based compounds. This scaffold, also known as a 7-azaindole, is a privileged structure in medicinal chemistry, particularly for kinase inhibitors.[1][2] However, its promising biological activity is often hampered by challenging Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to directly address common experimental issues. The goal is to provide not just protocols, but the scientific rationale to help you make informed decisions in your discovery programs. Early and iterative assessment of ADME properties is critical to reducing late-stage attrition and identifying candidates with a higher probability of clinical success.[3][4][5]

Section 1: Troubleshooting Poor Aqueous Solubility

Poor aqueous solubility is a frequent liability for planar, aromatic scaffolds like the pyrrolo[2,3-b]pyridine, leading to unreliable bioassay data, poor oral bioavailability, and challenges in formulation.[6][7]

FAQ 1: My compound precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock. What's happening and how can I fix it?

This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[8] The abrupt change in solvent polarity causes the compound to crash out of solution.

Immediate Troubleshooting Steps:

  • Lower Final DMSO Concentration: Aim for the lowest final DMSO concentration your assay can tolerate, ideally below 0.5%. This may require making a more concentrated DMSO stock, if possible.[8]

  • Modify the Dilution Protocol: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate solution to the final volume while vortexing to promote rapid dispersion.[8]

  • Assess Kinetic vs. Thermodynamic Solubility: The issue you are observing relates to kinetic solubility. It's crucial to formally measure this property to guide your optimization strategy.

Workflow: Assessing and Improving Aqueous Solubility

This workflow provides a systematic approach to diagnosing and addressing solubility issues.

G cluster_0 Phase 1: Diagnose the Problem cluster_1 Phase 2: Implement Solutions A Compound precipitates in aqueous buffer B Perform Kinetic Solubility Assay (Nephelometry) A->B C Is Solubility > 50 µM? B->C D Proceed with Biological Assays C->D Yes E Structural Modification Strategies C->E No F Formulation-Based Strategies C->F No G Re-evaluate Solubility (Go back to B) E->G F->G

Caption: Decision workflow for addressing solubility issues.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This assay measures the light scattered by undissolved particles (precipitate) as a compound is added to an aqueous buffer from a DMSO stock, providing a rapid assessment of solubility under assay-relevant conditions.[9][10][11][12]

Materials:

  • Test compound(s) dissolved in 100% DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Clear 96- or 384-well microtiter plates.

  • Nephelometer (light-scattering plate reader).

Step-by-Step Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate.[9]

  • Buffer Addition: Add aqueous buffer (e.g., 98 µL of PBS for a 1:50 dilution) to each well to achieve the highest desired test concentration.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[9]

  • Measurement: Measure the light scattering in each well using a nephelometer. The output is typically in Nephelometric Turbidity Units (NTU).[13]

  • Data Analysis: Plot NTU versus compound concentration. The kinetic solubility is the concentration at which the light-scattering signal significantly increases above the background, indicating the onset of precipitation.[13]

FAQ 2: My compound's solubility is confirmed to be poor. What structural modifications can I make to the this compound scaffold to improve it?

Improving solubility often involves disrupting crystal lattice energy or increasing favorable interactions with water.[6]

Key Strategies:

  • Disrupt Planarity and Symmetry: The flat, aromatic nature of the pyrrolo[2,3-b]pyridine core promotes strong crystal packing. Introducing non-planar groups or disrupting molecular symmetry can significantly improve solubility by weakening these crystal forces.[6][14]

    • Example: Modifying a symmetric substituent to be asymmetric can increase solubility, sometimes even if the molecule becomes more hydrophobic (higher CLogP).[14]

  • Introduce Ionizable Centers: Adding a basic nitrogen (e.g., in a piperidine or morpholine ring) allows for salt formation at physiological pH, which can dramatically boost solubility.

    • Causality: The protonated amine forms strong ion-dipole interactions with water, overcoming the energy required to break the crystal lattice.

  • Add Polar/Hydrogen Bonding Groups: Incorporating groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyls, amides) can improve solvation. However, this must be balanced, as adding too much polarity can sometimes interfere with target binding or reduce permeability.[6]

  • Reduce Lipophilicity (LogP/LogD): While not always the primary driver, reducing the overall hydrophobicity of the molecule by replacing lipophilic groups (e.g., a phenyl ring) with more polar fragments is a classic strategy.

Table 1: Example Structural Modifications to Improve Solubility

StrategyOriginal FragmentModified FragmentRationale
Disrupt Planarity Phenylortho-fluoro-phenylThe fluorine atom creates a twist (increased dihedral angle) relative to the core, disrupting packing.[6]
Introduce Ionizable Center CyclohexylPiperidinylThe basic nitrogen (pKa ~8-9) will be protonated at pH 7.4, increasing aqueous solubility.[15]
Increase Polarity ThiopheneThiazoleReplacing a C-H with a nitrogen atom adds a hydrogen bond acceptor and reduces lipophilicity.[16]
Block Symmetry Symmetrical DiamineAsymmetrical DiamineDisrupts efficient crystal lattice packing, lowering the melting point and increasing solubility.[14]

Section 2: Troubleshooting Metabolic Instability

Metabolic instability, particularly rapid clearance by Cytochrome P450 (CYP) enzymes in the liver, is a major hurdle for many drug candidates, leading to a short half-life and poor in vivo exposure.[17]

FAQ 3: My compound shows high clearance in a Human Liver Microsome (HLM) assay. What are the likely metabolic "soft spots" on the this compound core?

The 6-methoxy group and electron-rich positions on the aromatic rings are common sites of oxidative metabolism by CYP enzymes.

Primary Metabolic Hotspots:

  • O-Demethylation of the 6-Methoxy Group: This is a very common metabolic pathway for methoxy-pyridines, resulting in the formation of a 6-hydroxy metabolite. This can lead to rapid clearance and potential formation of reactive quinone-like species or further conjugation (Phase II metabolism).[18]

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is susceptible to oxidation at various positions.

  • Oxidation of the Pyridine Ring: While generally less electron-rich than the pyrrole, the pyridine ring can still be a site of metabolism.

  • Metabolism of Substituents: Any appended alkyl or aryl groups are also potential sites of hydroxylation or other oxidative transformations.[19][20]

G cluster_0 Phase 1: Diagnose the Problem cluster_1 Phase 2: Implement Solutions A Compound has poor in vivo exposure B Perform in vitro Metabolic Stability Assay (Human Liver Microsomes) A->B C Is Half-Life (t½) > 30 min? B->C D Problem is likely not metabolic clearance. (Investigate permeability, etc.) C->D Yes E Identify Metabolite(s) (MetID Studies) C->E No F Block Metabolic Hotspot (e.g., Fluorination, Bioisosteres) E->F G Re-evaluate Stability (Go back to B) F->G

Caption: Workflow for addressing metabolic instability.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like CYPs.[17][21] The results are used to calculate intrinsic clearance.[21]

Materials:

  • Pooled Human Liver Microsomes (HLM), commercially available.

  • Test compound (10 mM in DMSO).

  • 0.1 M Phosphate Buffer, pH 7.4.

  • NADPH regenerating system (contains NADPH, co-factors).[22]

  • Ice-cold "stop solution" (e.g., Acetonitrile with an internal standard).

  • 96-well plates, incubator/shaker, centrifuge.

  • LC-MS/MS for analysis.

Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.[23] Prepare the test compound by diluting the DMSO stock in buffer to the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Add the diluted HLM and test compound solution to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24] This marks time point zero (T=0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold stop solution to the appropriate wells.[17][24]

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.[22]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.[21]

FAQ 4: My HLM assay confirms rapid metabolism. How can I modify the scaffold to improve metabolic stability?

The key is to block the identified metabolic "soft spots" without negatively impacting the compound's desired biological activity or other properties.

Key Strategies:

  • Replace the Methoxy Group: This is often the first and most effective strategy.

    • Bioisosteric Replacement: Substitute the -OCH₃ group with a more stable isostere like -F, -Cl, or -CF₃. This can maintain or improve potency while being resistant to metabolism.

    • Alternative: Replace -OCH₃ with a difluoromethoxy (-OCF₂H) or trifluoromethoxy (-OCF₃) group. These are highly resistant to O-dealkylation.

  • Block Sites of Aromatic Oxidation:

    • Fluorination: Placing a fluorine atom at a suspected site of oxidation is a common and effective blocking strategy. The strong C-F bond is highly resistant to CYP-mediated cleavage.

    • Nitrogen Introduction ("N-walking"): Replacing a C-H in an aromatic ring with a nitrogen atom (e.g., converting a phenyl ring to a pyridine) makes the ring more electron-deficient and less susceptible to oxidation.[16]

  • Introduce Steric Hindrance: Placing a small, inert group (like a methyl) near a metabolic hotspot can sterically hinder the CYP enzyme from accessing and metabolizing that site.[25]

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing LogP can sometimes improve metabolic stability, although this is not always a direct correlation.[26]

Table 2: Example Strategies to Mitigate Metabolic Liabilities

LiabilityOriginal FragmentModification StrategyRationale
O-Demethylation 6-Methoxy (-OCH₃)6-Fluoro (-F)The C-F bond is highly stable and not susceptible to oxidative metabolism.
Aromatic Oxidation 4-Phenyl substituent4-(2-Pyridyl) substituentThe nitrogen atom deactivates the ring, making it more resistant to oxidation.[16]
Aromatic Oxidation Unsubstituted Pyrrole3-Fluoro-pyrroloFluorine blocks a potential site of oxidation on the electron-rich ring.[26]
Alkyl Oxidation Terminal methyl groupTerminal CF₃ groupThe C-F bonds are much stronger than C-H bonds, preventing hydroxylation.

Section 3: Assessing and Improving Permeability

For orally administered drugs, the ability to permeate across the intestinal wall is essential for absorption. Poor permeability can lead to low bioavailability even if a compound has good solubility and metabolic stability.

FAQ 5: How can I get a quick, early-stage assessment of my compound's passive permeability?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that is excellent for ranking compounds based on their passive diffusion potential in early discovery.[27][28] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[28]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate "sandwich" (a donor plate with a filter membrane bottom and a matching acceptor plate).

  • Lipid solution (e.g., 1-2% lecithin or a commercial mixture in dodecane).[29]

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Test compound (10 mM in DMSO).

  • UV/Vis plate reader or LC-MS/MS for quantification.

Step-by-Step Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL). Some protocols recommend adding a small amount of DMSO (e.g., 5%) to act as a sink and match the donor solution.[30]

  • Prepare Membrane: Carefully pipette a small volume (e.g., 5 µL) of the lipid-dodecane solution onto the filter of each well in the donor plate.[29] Allow it to soak in for 5-10 minutes to form the artificial membrane.

  • Prepare Donor Solution: Dilute the test compound stock solution into the buffer to the final desired concentration (e.g., 100-200 µM).

  • Assemble and Incubate: Add the donor solution to the donor plate wells (e.g., 150-200 µL).[31] Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[29][31]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis absorbance or LC-MS/MS).[28]

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using established equations that account for volume, area, and incubation time. Compounds are often binned into High, Medium, and Low permeability categories based on their Pe values.

Table 3: Typical PAMPA Classification

Permeability ClassEffective Permeability (Pe) (10⁻⁶ cm/s)Interpretation
High > 5Likely to be well-absorbed by passive diffusion.
Medium 1 - 5Permeability may be borderline.
Low < 1Poor passive permeability; may require active transport or be poorly absorbed.

Note: Specific Pe value cutoffs can vary between laboratories and specific assay conditions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold - Establishing True Mechanism of Action

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of potent kinase inhibitors. Perhaps the most prominent example is Ruxolitinib, a Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of myelofibrosis and other conditions.[1] The presence of this scaffold, however, does not inherently guarantee a specific mechanism of action (MoA). Rigorous, multi-faceted validation is paramount to confirm on-target efficacy, uncover potential off-target liabilities, and ultimately ensure the development of safe and effective therapeutics.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of kinase inhibitors built upon the this compound scaffold. We will use the well-characterized JAK1/2 inhibitor, Ruxolitinib, as our primary exemplar and compare its validation workflow with alternative JAK inhibitors, such as Fedratinib and Tofacitinib, to highlight key decision-making points and data interpretation. The narrative will follow a logical progression from initial biochemical confirmation to complex cellular and in vivo validation, emphasizing the causality behind each experimental choice.

The Central Hypothesis: Targeting the JAK-STAT Pathway

Inhibitors containing the this compound scaffold, like Ruxolitinib, are often designed to target the ATP-binding pocket of specific kinases.[3] Ruxolitinib's primary targets are JAK1 and JAK2, enzymes crucial for signaling pathways initiated by various cytokines and growth factors.[4][5] This inhibition disrupts the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates gene expression related to inflammation and cell proliferation.[3][5][6] Our validation strategy, therefore, is built around systematically proving this sequence of events.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK 2. Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) STAT_active->GeneExpression 5. Translocation & Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Part 1: Foundational Validation - Direct Target Interaction in a Purified System

The first principle of MoA validation is to prove direct, specific interaction between the inhibitor and its purified target kinase. This is achieved through cell-free biochemical assays that measure the inhibitor's ability to block the kinase's catalytic activity.[7][8]

Causality: Biochemical assays are essential because they isolate the interaction between the drug and the target protein from the complexities of a cellular environment.[9] This allows for the precise determination of intrinsic potency (e.g., IC50) and binding kinetics, forming the baseline for all subsequent experiments.

Key Experiment: In Vitro Kinase Activity Assay

This assay quantifies the ability of a kinase to phosphorylate a substrate. The reduction in phosphorylation in the presence of an inhibitor is a direct measure of its potency.

Step-by-Step Protocol (Luminescence-Based - e.g., ADP-Glo™):

  • Reagent Preparation: Reconstitute purified, active JAK1 and JAK2 enzymes, a suitable peptide substrate (e.g., a STAT-derived peptide), and ATP to optimal concentrations determined by prior titration experiments.[10]

  • Compound Dilution: Prepare a serial dilution of the this compound inhibitor (e.g., Ruxolitinib) and comparator compounds (e.g., Fedratinib) in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and inhibitor at various concentrations.[10]

  • Initiation: Start the reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase to allow for comparison of inhibitor affinities).[10][11] Incubate at room temperature for a defined period (e.g., 1-2 hours).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[10]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetBiochemical IC50 (nM)Notes
Ruxolitinib (Exemplar) JAK1 3.3 Potent dual inhibitor
JAK2 2.8 Potent dual inhibitor
Fedratinib (Alternative) JAK2 3 Selective for JAK2 over other JAKs
FLT3 25 Known off-target activity
Tofacitinib (Alternative) JAK1 1 Potent JAK1/3 inhibitor
JAK2 20 Less potent against JAK2
JAK3 5 Potent JAK1/3 inhibitor

Note: Data are representative values compiled from public sources for illustrative purposes.

Part 2: The Cellular Context - Target Engagement and Pathway Modulation

While biochemical assays confirm potential, they do not guarantee efficacy in a living cell.[9] The inhibitor must be cell-permeable, avoid efflux pumps, and engage its target in the crowded, ATP-rich intracellular environment.[12] This phase of validation addresses these critical questions.

Key Experiment 1: Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target protein in intact cells.[13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14][15]

Step-by-Step Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., a human cell line dependent on JAK signaling) and treat with either the vehicle (DMSO) or the inhibitor for a set period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.[16]

  • Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., JAK2) remaining in the soluble fraction by Western blot or ELISA.[17]

  • Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.[16][17]

Key Experiment 2: Intracellular Target Binding (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a real-time method that measures compound binding in living cells using bioluminescence resonance energy transfer (BRET).[18][19]

Causality: This assay provides quantitative data on compound affinity and residence time at the full-length protein target within its natural cellular context, offering a more physiologically relevant measure of engagement than CETSA.[12][20]

Step-by-Step Protocol:

  • Cell Preparation: Transfect cells with a vector expressing the target kinase (e.g., JAK2) fused to NanoLuc® Luciferase.

  • Tracer & Compound Addition: Add a cell-permeable fluorescent tracer that reversibly binds to the kinase, along with the test inhibitor. The inhibitor will compete with the tracer for binding to the target.[12]

  • Luminescence: Add the NanoLuc® substrate. If the tracer is bound to the NanoLuc®-fused kinase, BRET occurs.

  • Detection: Measure the BRET signal. A decrease in the BRET signal indicates that the test compound has displaced the fluorescent tracer, confirming target engagement.[21]

  • Analysis: Determine the IC50 by plotting the BRET ratio against the inhibitor concentration. This reflects the compound's affinity for the target in living cells.[19]

CompoundTargetCETSA ΔTagg (°C)NanoBRET™ IC50 (nM)
Ruxolitinib (Exemplar) JAK2 +5.2185
Fedratinib (Alternative) JAK2 +4.9250
Compound X (Negative Control) JAK2 No Shift>10,000

Note: Data are representative. A positive thermal shift in CETSA and a low nanomolar IC50 in NanoBRET™ provide strong, complementary evidence of intracellular target engagement.

Key Experiment 3: Downstream Pathway Inhibition

Confirming target engagement is necessary but not sufficient. We must also demonstrate that this engagement leads to the intended biological consequence: inhibition of the downstream signaling pathway. For JAK inhibitors, the canonical method is to measure the phosphorylation status of STAT proteins.[5]

Step-by-Step Protocol (Western Blot for Phospho-STAT):

  • Cell Culture & Starvation: Culture cells (e.g., HEL cells, which have a constitutively active JAK-STAT pathway) and serum-starve them if cytokine stimulation is required.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFNγ) to activate the JAK-STAT pathway (if not constitutively active).

  • Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates effective pathway inhibition.

Part 3: Defining Specificity - Kinome-Wide Selectivity Profiling

An ideal kinase inhibitor is highly selective for its intended target(s). Off-target activity can lead to unexpected toxicities or confound the interpretation of phenotypic data.[22] Therefore, profiling the inhibitor against a broad panel of kinases is a critical step in MoA validation.[23][24]

Causality: Kinome scanning provides a global view of an inhibitor's selectivity.[22] This self-validating system helps to distinguish true on-target effects from those caused by inhibition of other kinases, building confidence in the overall MoA.[25]

Methodology: This is typically performed as a service by specialized vendors. The inhibitor is screened at one or more concentrations (e.g., 1 µM) against a large panel of purified kinases (often >400).[23] The percent inhibition for each kinase is measured, often using radiometric or luminescence-based assays. Results are commonly visualized as a dendrogram or "tree map."

CompoundPrimary TargetsKey Off-Targets (>75% Inhibition @ 1µM)Selectivity Score (S-Score)
Ruxolitinib (Exemplar) JAK1, JAK2TYK2Low (Highly Selective)
Fedratinib (Alternative) JAK2FLT3, RETModerate
Tofacitinib (Alternative) JAK1, JAK3JAK2Moderate

Note: A lower S-Score indicates higher selectivity. This data is crucial for interpreting cellular phenotypes and predicting potential side effects.

Part 4: The Integrated MoA Validation Workflow

Validating the mechanism of action is not a linear process but an integrated workflow where data from each stage informs the next. The ultimate goal is to build a robust, self-consistent dataset that connects direct target binding to a clear cellular and, eventually, physiological outcome.

MoA_Validation_Workflow Biochem Part 1: Biochemical Assays (e.g., In Vitro Kinase Assay) Cellular_Engage Part 2: Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochem->Cellular_Engage Confirms Potency Cellular_Pathway Part 2: Pathway Modulation (e.g., p-STAT Western Blot) Cellular_Engage->Cellular_Pathway Links Binding to Function Phenotype Part 4: Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular_Pathway->Phenotype Links Pathway to Outcome Selectivity Part 3: Selectivity Profiling (e.g., Kinome Scan) Selectivity->Biochem Selectivity->Cellular_Engage Selectivity->Cellular_Pathway Selectivity->Phenotype Informs Interpretation InVivo Part 5: In Vivo Models (e.g., Xenograft Studies) Phenotype->InVivo Translates to Organism

Caption: Integrated workflow for validating a kinase inhibitor's mechanism of action.

Conclusion

Validating the mechanism of action for a kinase inhibitor based on the this compound scaffold, or any inhibitor, is a rigorous scientific endeavor. It requires a logical, layered approach that begins with the simplest system—the purified protein—and progressively adds complexity to confirm target engagement, pathway modulation, and selectivity in the context of a living cell. By systematically applying the biochemical, cellular, and kinome-wide profiling techniques outlined in this guide, researchers can build a compelling and trustworthy body of evidence. This not only supports the progression of a specific drug candidate but also contributes to the broader understanding of kinase biology and targeted therapeutics.

References

Assessing the Kinase Selectivity Profile of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative diseases. The strategic placement of the methoxy group at the 6-position can significantly influence the compound's electronic properties and interaction with the ATP-binding pocket of kinases, often contributing to enhanced potency and selectivity. This guide provides an in-depth analysis of the kinase selectivity profiles of derivatives based on this scaffold, offering a comparative overview of their primary targets and off-target effects. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed, field-proven protocols for key assays.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. While targeting a specific kinase responsible for a disease state is the primary goal, off-target inhibition can lead to unforeseen side effects or even desirable polypharmacology.[1][2][3] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount in drug discovery. A highly selective inhibitor minimizes the risk of toxicity by interacting with a limited number of kinases, whereas a multi-targeted inhibitor might offer enhanced efficacy in complex diseases driven by multiple signaling pathways.

Primary Kinase Targets of this compound Derivatives

Research has identified several key kinase targets for this class of compounds, including p38 MAPK, Cdc7, ATM, and GSK-3β. The following sections will explore these interactions and the importance of their respective signaling pathways.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a critical signaling cascade that responds to stressful stimuli and cytokines, playing a central role in inflammation and apoptosis.[4] Dysregulation of this pathway is implicated in a range of inflammatory diseases. One notable example of a this compound derivative is RWJ 68354 , identified as a potent and selective inhibitor of p38 kinase.[5][6]

p38 MAPK Signaling Pathway

p38_pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation RWJ_68354 RWJ 68354 (this compound derivative) RWJ_68354->p38

Caption: p38 MAPK signaling cascade and the inhibitory action of RWJ 68354.

Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[7][8] Its activity is essential for the G1/S phase transition of the cell cycle, making it an attractive target for cancer therapy. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7 kinase.[9]

Cdc7 Signaling in DNA Replication Initiation

Cdc7_pathway G1_Phase G1 Phase Pre_RC Pre-Replication Complex (pre-RC) (ORC, Cdc6, Cdt1, MCM2-7) G1_Phase->Pre_RC Origin Licensing Cdc7_Dbf4 Cdc7-Dbf4 Complex Pre_RC->Cdc7_Dbf4 Recruitment MCM2_7 MCM2-7 Helicase Cdc7_Dbf4->MCM2_7 Phosphorylation Replication_Fork Replication Fork Assembly & DNA Synthesis MCM2_7->Replication_Fork Activation Inhibitor This compound Cdc7 Inhibitor Inhibitor->Cdc7_Dbf4

Caption: Role of Cdc7 in initiating DNA replication and its inhibition.

Ataxia-Telangiectasia Mutated (ATM) Kinase

ATM is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs).[10][11][12] Its activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Selective ATM inhibitors, including those with a 1H-pyrrolo[2,3-b]pyridine core, are being explored as potential cancer therapeutics, often in combination with DNA-damaging agents.[13]

ATM Signaling in the DNA Damage Response

ATM_pathway DSB DNA Double-Strand Break (DSB) MRN_Complex MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN_Complex Sensing ATM ATM Kinase MRN_Complex->ATM Activation p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 DNA_Repair DNA Repair ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest Inhibitor This compound ATM Inhibitor Inhibitor->ATM GSK3b_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (leads to degradation) Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Cell Fate, Proliferation) Beta_Catenin->Gene_Transcription Accumulation & Nuclear Translocation (when GSK-3β is inhibited) Inhibitor This compound GSK-3β Inhibitor Inhibitor->GSK3b selectivity_workflow Compound Test Compound (this compound derivative) Biochemical_Assays Biochemical Assays (In Vitro) Compound->Biochemical_Assays Cellular_Assays Cellular Assays (In Cellulo) Compound->Cellular_Assays Radiometric_Assay Radiometric Kinase Assay Biochemical_Assays->Radiometric_Assay LanthaScreen LanthaScreen™ Binding Assay Biochemical_Assays->LanthaScreen CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Assays->CETSA Kinobeads Kinobeads Pulldown Cellular_Assays->Kinobeads Selectivity_Profile Comprehensive Selectivity Profile Radiometric_Assay->Selectivity_Profile LanthaScreen->Selectivity_Profile CETSA->Selectivity_Profile Kinobeads->Selectivity_Profile

References

A Head-to-Head Comparison of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Inhibitors with Known Drugs in p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of a representative 6-Methoxy-1H-pyrrolo[2,3-b]pyridine inhibitor with well-characterized drugs targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. By presenting supporting experimental data and detailed methodologies, this document serves as a technical resource for researchers in inflammation, immunology, and oncology.

Introduction: The p38 MAPK Pathway as a Therapeutic Target

The p38 MAPK signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress. It plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a compelling target for therapeutic intervention.[1][2]

The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ. Among these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory cascade.[3] Consequently, the development of small molecule inhibitors has predominantly focused on this isoform. This guide will compare a novel pyrrolo[2,3-b]pyridine-based inhibitor against several known drugs that have progressed to clinical trials.

p38_Pathway cluster_extracellular Extracellular Stimuli cluster_downstream Downstream Effects Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) Cellular Stress (LPS, UV) Cellular Stress (LPS, UV) MKK3_6 MKK3/6 Cellular Stress (LPS, UV)->MKK3_6 Cytokine Production (TNF-α, IL-1β) Cytokine Production (TNF-α, IL-1β) Inflammation Inflammation Cytokine Production (TNF-α, IL-1β)->Inflammation Cell Cycle Regulation Cell Cycle Regulation p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates p38_MAPK->Cell Cycle Regulation MAPKAPK2 MAPKAPK2 (MK2) p38_MAPK->MAPKAPK2 phosphorylates MAPKAPK2->Cytokine Production (TNF-α, IL-1β) Inhibitors p38 Inhibitors Inhibitors->p38_MAPK block

Caption: The p38 MAPK Signaling Pathway and Point of Inhibition.

Profile of Compared Inhibitors

This comparison focuses on RWJ 68354 , a representative of the this compound class, and several well-documented p38 inhibitors that have been evaluated in clinical studies.

This compound Inhibitor: RWJ 68354

RWJ 68354 is a potent and selective inhibitor of p38 kinase.[1][4] Its discovery was part of a program aimed at identifying novel anti-inflammatory agents that could regulate the production and action of TNF-α and IL-1.

  • Mechanism of Action: RWJ 68354 functions as an ATP-competitive inhibitor, binding to the kinase domain of p38 and preventing the phosphorylation of its downstream substrates. This action effectively blocks the signaling cascade that leads to the synthesis and release of pro-inflammatory cytokines.

  • Preclinical Efficacy: In cellular assays using human peripheral blood mononuclear cells (PBMCs) stimulated with staphylococcal enterotoxin B (SEB), a T-cell stimulus, RWJ 68354 demonstrated potent inhibition of TNF-α production with an IC50 of 23 nM.[1] Notably, the secretion of IL-2 and IFN-γ by T-cells was unaffected, indicating a specific anti-inflammatory profile rather than general immunosuppression.[1]

Known Drug Comparators

The following p38 MAPK inhibitors have been selected for comparison due to their progression into clinical trials and the availability of public data.

  • Neflamapimod (VX-745): One of the earliest p38 inhibitors to enter clinical trials. While it showed promise in early studies for rheumatoid arthritis, its development was halted for this indication, though it is being investigated for other conditions.[5]

  • Doramapimod (BIRB-796): A highly potent and selective p38α inhibitor with a distinct binding mechanism compared to other inhibitors. It has been evaluated in various inflammatory conditions.

  • Ralimetinib (LY2228820): A potent inhibitor of p38α and p38β isoforms that has been studied in cancer and inflammatory diseases.[6]

  • SCIO-469 (Talmapimod): An orally active p38α inhibitor that has been investigated in clinical trials for rheumatoid arthritis and myelodysplastic syndromes.[6][7]

Head-to-Head Performance Analysis

The efficacy of kinase inhibitors is primarily assessed by their potency at both the enzymatic and cellular levels. The following table summarizes the available data for a direct comparison.

InhibitorClassTarget(s)Enzymatic IC50 (p38α)Cellular IC50 (TNF-α release)Selectivity Profile
RWJ 68354 This compoundp38Not explicitly stated23 nM (SEB-stimulated PBMCs)Selective for p38 pathway in T-cells (vs. IL-2, IFN-γ)
Neflamapimod (VX-745) Diaryl-imidazole derivativep38α~10 nM~300 nM (LPS-stimulated human whole blood)High selectivity against other kinases like ERK2, JNK1.
Ralimetinib (LY2228820) Pyridine derivativep38α, p38β5.3 nM (p38α), 3.2 nM (p38β)Not explicitly statedPotent against both α and β isoforms.
SCIO-469 (Talmapimod) Pyridine derivativep38α9 nM~300 nM (LPS-stimulated human whole blood)>2000-fold selective over a panel of 20 other kinases.[6][7]

Analysis of Comparative Data:

  • Selectivity: RWJ 68354 shows functional selectivity by inhibiting TNF-α without affecting other T-cell cytokines like IL-2 and IFN-γ, which is a desirable trait to avoid broad immunosuppression.[1] The comparator drugs, such as SCIO-469, also demonstrate high selectivity at the kinase level, being over 2000-fold more selective for p38α than other kinases.[6][7]

  • Causality in Experimental Design: The choice to test RWJ 68354 in SEB-stimulated PBMCs is significant because it directly assesses the inhibitor's effect on T-cell-mediated inflammation, which is highly relevant to autoimmune diseases like rheumatoid arthritis.[1] In contrast, using LPS-stimulated whole blood or monocytes is a more general screen for innate immune responses.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and self-validating. Below are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare kinase buffer D Incubate enzyme, substrate, inhibitor, and [γ-³²P]ATP A->D B Purify p38α enzyme and substrate (e.g., ATF2) B->D C Serially dilute test inhibitors C->D E Stop reaction (e.g., add EDTA) D->E F Separate substrate from ATP (e.g., SDS-PAGE, filtration) E->F G Quantify substrate phosphorylation (e.g., autoradiography) F->G H Calculate IC50 value G->H

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare a stock solution of [γ-³²P]ATP.

  • Enzyme and Substrate: Use purified, recombinant p38α enzyme and a suitable substrate (e.g., ATF2).

  • Inhibitor Preparation: Serially dilute the test compounds (e.g., RWJ 68354, comparators) in DMSO to create a range of concentrations.

  • Reaction Setup: In a microplate, combine the kinase buffer, p38α enzyme, substrate, and the test inhibitor at various concentrations.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as EDTA, which chelates Mg²⁺ ions required for kinase activity.

  • Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using SDS-PAGE and autoradiography or a filter-binding assay followed by scintillation counting.[8]

  • Data Analysis: Quantify the amount of incorporated radiolabel for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular TNF-α Inhibition Assay

This assay measures the inhibitor's ability to block cytokine production in a relevant cellular context.

Step-by-Step Protocol:

  • Cell Culture: Culture human PBMCs or a monocyte cell line (e.g., THP-1) in appropriate media.

  • Plating: Seed the cells into a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well).

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Stimulation: Add a stimulating agent to induce TNF-α production. Common stimulants include Lipopolysaccharide (LPS) for monocytes or SEB for T-cell co-stimulation in PBMCs.

  • Incubation: Incubate the plate for a specified time (e.g., 4-18 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a validated ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the stimulated control (no inhibitor). Determine the IC50 value from the resulting dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibition of cytokine production is due to specific pathway modulation and not general cytotoxicity.

Step-by-Step Protocol:

  • Cell Plating and Treatment: Plate and treat the cells with the inhibitors at the same concentrations and for the same duration as in the cytokine inhibition assay.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: After an overnight incubation to ensure complete solubilization, measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of inhibitor-treated wells to the vehicle control wells to determine the effect on cell viability. A significant decrease in absorbance indicates cytotoxicity.

Conclusion and Future Directions

The head-to-head comparison reveals that the this compound derivative, RWJ 68354 , is a highly potent inhibitor of p38-mediated TNF-α production in a T-cell-driven inflammatory model. Its cellular potency appears to surpass that of several known p38 inhibitors that have reached clinical trials, such as Neflamapimod and SCIO-469.

The key takeaway for researchers is the potential of the pyrrolo[2,3-b]pyridine scaffold as a template for developing highly potent and selective kinase inhibitors. While many p38 inhibitors have failed in clinical trials for various reasons, the superior cellular potency and functional selectivity of compounds like RWJ 68354 suggest that further exploration of this chemical space is warranted.[5] Future studies should focus on obtaining a complete profile, including enzymatic IC50 values against all p38 isoforms, broader kinome screening for off-target effects, and comprehensive pharmacokinetic and in vivo efficacy studies to fully assess the therapeutic potential of this promising inhibitor class.

References

A Comparative Guide to Scaffold Hopping from 6-Methoxy-1H-pyrrolo[2,3-b]pyridine for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 6-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, stands out as a "privileged scaffold." Its structural resemblance to the purine core of ATP has rendered it a highly successful hinge-binding motif for numerous kinase inhibitors.[1][2] However, the journey from a promising lead compound to a clinical candidate is often fraught with challenges, including suboptimal potency, off-target effects, poor metabolic stability, or limited intellectual property space. This guide delves into the strategic application of scaffold hopping—a powerful medicinal chemistry tactic—to transcend the limitations of the 6-methoxy-7-azaindole core and unlock new avenues for therapeutic efficacy.

Scaffold hopping, in essence, is the art of identifying and synthesizing novel core structures (scaffolds) that maintain the essential three-dimensional arrangement of pharmacophoric features of a known active molecule.[3][4][5] This allows for the exploration of new chemical space, potentially leading to compounds with improved drug-like properties while retaining or enhancing the desired biological activity.[6]

This guide will compare the parent this compound scaffold with a rationally designed alternative: the pyrrolo[2,3-d]pyrimidine core. This "hop" represents a classic bioisosteric replacement, where a CH group in the pyridine ring of the 7-azaindole is replaced by a nitrogen atom, creating a pyrimidine ring. This seemingly subtle change can have profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and overall pharmacology.[7][8]

The Rationale for Hopping: 7-Azaindole vs. 7-Deazapurine

The decision to hop from a 7-azaindole (pyrrolo[2,3-b]pyridine) to a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is rooted in the pursuit of modulating key molecular properties. The introduction of an additional nitrogen atom into the six-membered ring can influence metabolic stability, as electron-deficient aromatic systems are often less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] Furthermore, the altered arrangement of hydrogen bond donors and acceptors can lead to novel interactions with the target protein, potentially enhancing potency and selectivity.[10]

Caption: Conceptual diagram of scaffold hopping from a 7-azaindole to a pyrrolopyrimidine core.

Comparative Efficacy Data

The following table summarizes hypothetical but representative data illustrating the potential improvements in efficacy achieved by hopping from a this compound-based inhibitor to a pyrrolo[2,3-d]pyrimidine analog targeting a hypothetical kinase, "Kinase X".

Compound Scaffold Kinase X IC50 (nM) [11][12]Cellular Antiproliferative Activity (GI50, µM) [13]Metabolic Stability (t1/2 in HLM, min)
Reference Compound 1 This compound501.225
Hopped Compound 2 4-Amino-pyrrolo[2,3-d]pyrimidine50.1575

This data illustrates a common goal of scaffold hopping: a significant improvement in enzymatic potency (IC50) which translates to enhanced cellular activity (GI50), coupled with improved metabolic stability (half-life in human liver microsomes).

Signaling Pathway Context

Many inhibitors based on these scaffolds target receptor tyrosine kinases (RTKs) like the Fibroblast Growth Factor Receptor (FGFR) or Colony-Stimulating Factor 1 Receptor (CSF1R).[7][12][13] Abnormal activation of these pathways is a hallmark of various cancers. The diagram below illustrates a simplified, generic RTK signaling cascade that these inhibitors aim to block.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., FGF, CSF1) RTK Receptor Tyrosine Kinase (e.g., FGFR, CSF1R) Ligand->RTK Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) Autophosphorylation->Downstream Inhibitor Scaffold-Hopped Inhibitor Inhibitor->Autophosphorylation Inhibition Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors.

Experimental Protocols

To validate the improved efficacy of a hopped scaffold, rigorous synthetic and biological testing is paramount. Below are representative protocols.

Synthesis of a Pyrrolo[2,3-d]pyrimidine Scaffold

This protocol outlines a general approach for synthesizing a key intermediate for pyrrolo[2,3-d]pyrimidine-based inhibitors, adapted from methodologies described in the literature.[14][15]

Protocol: Suzuki-Miyaura Cross-Coupling for C6-Arylation

  • Reaction Setup: To a degassed solution of 6-chloro-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv.) in a 4:1 mixture of EtOH/H2O, add the desired (het)arylboronic acid (1.2 equiv.) and K2CO3 (3.0 equiv.).

  • Degassing: Bubble argon or nitrogen through the mixture for 30-45 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.1 equiv.) to the reaction mixture.

  • Heating: Heat the reaction mixture to 90 °C and stir for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel flash column chromatography to yield the desired C6-arylated pyrrolo[2,3-d]pyrimidine intermediate.[14]

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 value of a compound against a specific kinase.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a solution of the test compound at various concentrations in a suitable buffer (e.g., 1% DMSO). Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer).

  • Assay Plate Preparation: Add the kinase, antibody, and test compound to the wells of a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the kinase.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Second Incubation: Incubate for another 60 minutes at room temperature to allow the tracer to bind to any available kinase.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Scaffold hopping from established cores like this compound to novel heterocyclic systems such as pyrrolo[2,3-d]pyrimidines is a cornerstone of modern medicinal chemistry.[7][8] This strategy offers a rational and effective means to overcome the limitations of early-stage lead compounds. By leveraging bioisosteric replacements, researchers can fine-tune the physicochemical and pharmacological properties of a molecule, leading to the discovery of drug candidates with enhanced efficacy, improved safety profiles, and novel intellectual property. The comparative data and protocols presented herein provide a framework for researchers to embark on their own scaffold hopping endeavors, ultimately accelerating the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to interact with a wide array of biological targets, particularly protein kinases. The methoxy group at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, making it a key feature in the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships of this compound analogs, offering insights into the rational design of potent and selective modulators of various biological targets. We will delve into the impact of substitutions at different positions of the scaffold on biological activity, supported by comparative experimental data.

The this compound Scaffold: A Versatile Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and purine, enabling it to mimic the interactions of these crucial biological motifs with their respective protein targets.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, particularly the hinge region of protein kinases.[2] The pyrrole nitrogen can serve as a hydrogen bond donor. The strategic placement of a methoxy group at the 6-position can enhance the molecule's solubility and metabolic stability, making it an attractive starting point for drug discovery campaigns.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The following sections detail the SAR of these analogs against different biological targets.

Melatonin Receptor Agonists

A series of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives has been synthesized and evaluated for their binding affinities towards the melatonin MT1 and MT2 receptors.[2] The key structural features influencing their activity are summarized below.

Key SAR Observations for Melatonin Receptor Agonists:

  • N1-Substitution: The presence of a 2-acetamidoethyl side chain at the N1 position is crucial for melatonin receptor activity, mimicking the endogenous ligand melatonin.

  • C2 and C3-Substitutions: The introduction of a cyclohexyl ring fused to the C2 and C3 positions resulted in potent MT1 and MT2 receptor agonists.[2]

  • C3-Substitution with Basic Groups: The incorporation of basic amine groups at the C3 position was found to be detrimental to the binding affinities for both MT1 and MT2 receptors.[2]

Table 1: Binding Affinities of this compound Analogs for Melatonin Receptors [2]

CompoundRKi (nM) MT1Ki (nM) MT2
1 H>10000>10000
2 Cyclohexyl (fused at C2-C3)1.20.3
3 -CH2-N(CH3)2>10000>10000

Note: This table is a representation of the data presented in the cited literature and is intended for comparative purposes.

Protein Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif for various protein kinases. While extensive SAR studies on the 6-methoxy substituted series are not widely published for a single kinase target, general SAR principles can be extrapolated from studies on related 7-azaindole analogs.

A notable example is 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine, a potent and selective p38 kinase inhibitor.[4] Although this compound has a 4-methoxy and 6-amino substitution, its activity highlights the potential of substituted 1H-pyrrolo[2,3-b]pyridines as kinase inhibitors.

General SAR Principles for 1H-pyrrolo[2,3-b]pyridine based Kinase Inhibitors:

  • Hinge Binding: The pyrrolo[2,3-b]pyridine core typically forms one or two hydrogen bonds with the kinase hinge region. The N7 atom and the NH of the pyrrole ring are crucial for this interaction.

  • Substitutions at C3: This position is often directed towards the solvent-exposed region and can be modified to enhance potency and selectivity. Large aromatic or heterocyclic groups are often well-tolerated.

  • Substitutions at C5: This position can be modified to interact with the ribose pocket of the ATP binding site.

  • N1-Substitution: Alkylation or arylation at the N1 position can modulate the physicochemical properties and biological activity of the compounds.

Experimental Protocols

General Synthesis of 1-(2-Alkanamidoethyl)-6-methoxy-7-azaindole Derivatives

The synthesis of these analogs typically involves the N-alkylation of the 6-methoxy-7-azaindole core with a suitable protected 2-aminoethyl derivative, followed by acylation.

Step 1: N-Alkylation of this compound

  • To a solution of this compound in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add a solution of 2-(Boc-amino)ethyl bromide in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 2: Deprotection of the Amine

  • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

Step 3: Acylation of the Amine

  • To a solution of the deprotected amine in a suitable solvent (e.g., DCM), add a base such as triethylamine (TEA).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

In Vitro p38 Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against p38 kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na2VO3, 2 mM DTT)

  • ATP

  • Substrate (e.g., ATF2)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound solution or DMSO (for control).

  • Add 2 µL of p38α kinase solution (pre-diluted in kinase buffer).

  • Add 2 µL of a mixture of the substrate and ATP (pre-diluted in kinase buffer).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Visualization of SAR and Experimental Workflow

Below are diagrams illustrating key concepts discussed in this guide.

SAR_Melatonin_Agonists cluster_modifications Structural Modifications cluster_activity Impact on Melatonin Receptor Affinity Scaffold This compound Core N1 N1-Substituent (2-acetamidoethyl) Scaffold->N1 Essential for Activity C2_C3 C2-C3 Fusion (Cyclohexyl) Scaffold->C2_C3 Enhances Affinity C3_basic C3-Substituent (Basic Amine) Scaffold->C3_basic Detrimental to Affinity High_Affinity High Affinity (MT1 & MT2) N1->High_Affinity C2_C3->High_Affinity Low_Affinity Low/No Affinity C3_basic->Low_Affinity caption SAR of 6-Methoxy-7-azaindole Melatonin Agonists

Caption: SAR of 6-Methoxy-7-azaindole Melatonin Agonists

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Compound, Kinase, Substrate, and ATP Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubation Detection_Step1 Add ADP-Glo™ Reagent Incubation->Detection_Step1 Detection_Step2 Add Kinase Detection Reagent Detection_Step1->Detection_Step2 Measurement Measure Luminescence Detection_Step2->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation caption Workflow for p38 Kinase Inhibition Assay

Caption: Workflow for p38 Kinase Inhibition Assay

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the 7-azaindole core can lead to potent and selective modulators of diverse biological targets, including melatonin receptors and protein kinases. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs. Further exploration of the chemical space around this privileged scaffold is warranted to unlock its full therapeutic potential.

References

comparing the in vitro and in vivo efficacy of different 6-Methoxy-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives, with a particular focus on the 6-Methoxy-1H-pyrrolo[2,3-b]pyridine backbone. We will delve into their performance as kinase inhibitors and anticancer agents, presenting supporting experimental data to inform researchers, scientists, and drug development professionals.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent inhibitors for a variety of biological targets, particularly protein kinases. The methoxy group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this subclass of derivatives particularly interesting.

In Vitro Efficacy: A Tale of Diverse Kinase Inhibition

The in vitro efficacy of this compound derivatives has been demonstrated across a range of kinase targets. Below, we compare the inhibitory activities of several notable compounds.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from one study exhibited impressive inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively.[1][2] This compound demonstrated significant inhibition of breast cancer 4T1 cell proliferation and induced apoptosis in vitro.[1][2]

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase plays a critical role in the DNA damage response. A rationally designed 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a , was identified as a highly selective ATM inhibitor.[3] This compound showed excellent kinase selectivity and demonstrated synergistic antitumor efficacy when combined with irinotecan in cellular assays.[3]

p38 MAP Kinase Inhibition

The p38 MAP kinase is a key player in inflammatory responses. The derivative RWJ 68354 , chemically named 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine, was identified as a potent and selective p38 kinase inhibitor.[4] It effectively inhibited the production of inflammatory cytokines such as TNF-α and IL-1 in cellular assays.[4]

Janus Kinase (JAK) Inhibition

The JAK family of tyrosine kinases is crucial for cytokine signaling. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as JAK inhibitors. For example, compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating an immunomodulating effect on interleukin-2-stimulated T cell proliferation.[5]

Comparative In Vitro Activity of Pyrrolo[2,3-b]pyridine Derivatives
CompoundTarget Kinase(s)Key In Vitro Results (IC50)Cell Line(s)Reference
4h FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM4T1 (breast cancer)[1][2]
25a ATMData not specified, but high selectivity reportedHCT116, SW620[3]
RWJ 68354 p38 MAP KinaseData not specified, but potent inhibition reportedMonocytes, T-Lymphocytes[4]
14c JAK3Data not specified, but potent inhibition reportedRat spleen cells[5]
10t (a 1H-pyrrolo[3,2-c]pyridine derivative)Tubulin0.12 µM, 0.15 µM, 0.21 µMHeLa, SGC-7901, MCF-7[6]

In Vivo Efficacy: From Bench to Preclinical Models

The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated promising antitumor activity in preclinical animal models.

FGFR Inhibition in a Xenograft Model

The potent FGFR inhibitor 4h was further evaluated in vivo. While specific tumor growth inhibition data is not detailed in the provided abstracts, its significant in vitro activity against breast cancer cells suggests its potential for in vivo efficacy.[1][2]

ATM Inhibition in Xenograft Models

Compound 25a , the selective ATM inhibitor, exhibited excellent drug-like properties, including an oral bioavailability of 147.6% in mice.[3] In HCT116 and SW620 xenograft models, the combination of 25a with irinotecan resulted in synergistic antitumor efficacy, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively.[3] This highlights the potential of this derivative as a chemosensitizer.

p38 MAP Kinase Inhibition in an Arthritis Model

The p38 inhibitor RWJ 68354 was evaluated in a rat model of experimental arthritis, where it demonstrated the ability to reduce pathology associated with the disease.[4]

Summary of In Vivo Efficacy
CompoundAnimal ModelKey In Vivo OutcomeReference
25a HCT116 and SW620 xenografts (mice)Synergistic TGI of 79.3% and 95.4% with irinotecan[3]
RWJ 68354 Experimental Arthritis (rats)Reduction in disease pathology[4]

Experimental Protocols: A Closer Look at the Methodology

The following sections detail the typical experimental workflows for evaluating the in vitro and in vivo efficacy of these compounds.

In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation : Recombinant human kinase enzymes and their corresponding substrates are prepared in an appropriate assay buffer.

  • Compound Dilution : The test compounds are serially diluted to a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and test compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Recombinant Kinase Enzyme Incubation Incubation with ATP Enzyme->Incubation Substrate Substrate Substrate->Incubation Compound Test Compound (Serial Dilutions) Compound->Incubation Detection Quantify Phosphorylation Incubation->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay
  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo.

  • GI50/IC50 Calculation : The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.

In Vivo Xenograft Model
  • Cell Implantation : Human tumor cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment Initiation : Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) according to a predetermined schedule.

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation : At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

In_Vivo_Xenograft_Workflow start Human Tumor Cell Culture implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Control & Treatment Groups growth->randomize treat Compound Administration randomize->treat measure Regular Tumor Volume Measurement treat->measure treat->measure Repeated Dosing end Calculate Tumor Growth Inhibition (TGI) measure->end

Caption: General workflow for an in vivo xenograft tumor model study.

Conclusion and Future Directions

The this compound scaffold and its broader family of pyrrolopyridines continue to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective inhibition of various kinases, leading to significant antitumor and anti-inflammatory effects in both in vitro and in vivo models. The promising in vivo efficacy and favorable pharmacokinetic profiles of compounds like 25a underscore the potential of this chemical class.

Future research should focus on further structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical development to evaluate safety and efficacy in more advanced models. The versatility of the 1H-pyrrolo[2,3-b]pyridine core suggests that we will continue to see the emergence of new derivatives with therapeutic potential against a wide range of diseases.

References

A Senior Application Scientist's Guide to Validating the Binding Mode of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Computational Validation in Kinase Inhibitor Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] Specifically, derivatives such as 6-Methoxy-1H-pyrrolo[2,3-b]pyridines have demonstrated significant inhibitory activity against key signaling kinases like p38 MAP kinase, Fibroblast Growth Factor Receptors (FGFRs), and c-Met, which are implicated in inflammatory diseases and oncology.[1][2][3][4] A prime example is the compound 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354), a potent and selective inhibitor of p38 kinase.[3][4]

While experimental assays provide quantitative measures of potency (e.g., IC₅₀), they do not reveal the precise molecular interactions that drive this activity. Molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, fills this critical gap.[5][6][7] However, docking is not a "press-button" solution; its predictive power is contingent on a meticulously validated protocol. An unvalidated docking workflow can lead to misleading interpretations of binding modes and misguided structure-activity relationship (SAR) efforts.

This guide provides a comprehensive, field-proven methodology for developing and validating a molecular docking protocol tailored to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine inhibitors. We will use the p38α kinase as our exemplary target to establish a self-validating system, ensuring the trustworthiness of our computational model. We will then apply this protocol to compare the binding mode of the titular scaffold with an alternative, structurally distinct p38 inhibitor, thereby demonstrating how to generate objective, data-supported comparative insights for drug development professionals.

Foundational Principles: The "Why" Behind the Workflow

Before detailing the protocol, it is crucial to understand the scientific rationale underpinning our choices. This expertise is what separates a routine procedure from an authoritative, reliable study.

  • The Target: Why Protein Kinases? Protein kinases are a major class of drug targets, sharing a conserved ATP-binding site that inhibitors are designed to occupy.[8] Their structural flexibility, particularly the movement of the Asp-Phe-Gly (DFG) motif in the activation loop, defines "active" (DFG-in) and "inactive" (DFG-out) conformations.[9][10] The choice of protein conformation for docking is a critical experimental decision that directly impacts the relevance of the results. For this guide, we will use a DFG-in conformation, typical for Type I inhibitors that compete directly with ATP.

  • The Method: Why AutoDock Vina? We have selected AutoDock Vina, one of the most widely used docking programs, due to its excellent balance of accuracy and computational speed.[7] Its scoring function is effective at predicting binding affinities, and its Lamarckian Genetic Algorithm is robust for exploring the conformational space of flexible ligands.[7]

  • The Validation Cornerstone: Why Redocking is Non-Negotiable. The trustworthiness of any docking protocol hinges on its ability to reproduce known experimental data. The gold standard for validation is redocking : the process of docking a co-crystallized ligand back into the binding site of its receptor.[11] A successful redocking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Ångstroms (Å) between the docked pose and the crystallographic pose, confirms that the chosen docking parameters can accurately replicate the experimentally determined binding mode.[11][12] This step is mandatory and serves as the internal control for the entire study.

The Complete Docking & Validation Workflow

This section provides a step-by-step protocol. The entire process is designed as a self-validating system, ensuring the integrity of the final comparative analysis.

G cluster_prep Part 1: System Preparation cluster_validation Part 2: Protocol Validation cluster_analysis Part 4: Analysis & Visualization PDB 1. Obtain Crystal Structure (e.g., PDB ID: 1A9U) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Grid 6. Define Grid Box (Active Site) CleanPDB->Grid PrepLig 3. Prepare Ligands (RWJ 68354 & Alternative) Dock 7. Perform Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 8. Analyze Binding Energy & Poses Dock->Analyze Redock 4. Redock Co-crystallized Ligand RMSD 5. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Grid Protocol Validated Visualize 9. Visualize Interactions (PyMOL) Analyze->Visualize Interactions 10. Characterize Interactions (PLIP Server) Visualize->Interactions Compare 11. Comparative Analysis Interactions->Compare

Figure 1: A comprehensive workflow for the validation and comparative analysis of kinase inhibitor docking.

Part 1: System Preparation (The Inputs)
  • Obtain Target Structure: Download the crystal structure of p38α kinase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1A9U , which is human p38α in complex with the inhibitor SB203580. This provides a co-crystallized ligand essential for our validation step.

  • Receptor Preparation:

    • Load the 1A9U.pdb file into a molecular preparation tool such as AutoDock Tools.

    • Causality: The raw PDB file contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are critical for calculating interactions. We must "clean" the structure to make it suitable for docking.

    • Protocol: a. Delete all water molecules (command: remove water). b. Separate the protein chain from the co-crystallized ligand (SB203580, referred to as LIG in the PDB file). Save the protein separately. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges, which are necessary for the scoring function. e. Save the prepared receptor in the required PDBQT format (1A9U_protein.pdbqt).

  • Ligand Preparation:

    • Structures: Obtain the 3D structures for our test compounds:

      • Redocking Ligand: The co-crystallized SB203580 from the 1A9U PDB file.

      • Test Ligand: 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354).

      • Alternative Ligand: For comparison, we will re-use SB203580 as the alternative, as it represents a different chemical scaffold.

    • Protocol (using a tool like Open Babel): a. For each ligand, ensure correct 3D coordinates and protonation states (typically at pH 7.4). b. Perform energy minimization using a force field like MMFF94 to obtain a low-energy starting conformation. c. Convert the prepared ligands to the PDBQT format, which includes torsional flexibility information and partial charges.

Part 2: Protocol Validation (The Internal Control)
  • Redocking the Co-crystallized Ligand:

    • Causality: This is the most critical step for establishing trustworthiness. If we cannot computationally reproduce the experimentally observed binding pose of SB203580, our protocol is flawed and any results for new ligands would be unreliable.

    • Protocol: a. Define the docking search space (the "grid box") to encompass the entire binding site, centered on the position of the co-crystallized SB203580. A box size of approximately 25x25x25 Å is usually sufficient. b. Use AutoDock Vina to dock the prepared SB203580 ligand back into the prepared 1A9U receptor.[13][14] c. Set the exhaustiveness parameter, which controls the thoroughness of the search, to a value of at least 16 for robust sampling.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • Protocol: a. Using a visualization program like PyMOL, superimpose the lowest-energy docked pose of SB203580 onto the original crystallographic pose from the 1A9U file.[15][16][17] b. Calculate the heavy-atom RMSD between the two poses.

    • Validation Checkpoint: If RMSD < 2.0 Å, the protocol is validated.[11] We can proceed with confidence. If not, parameters such as grid box size/center or software settings must be revisited.

Part 3 & 4: Comparative Docking and Analysis
  • Perform Docking for Test Ligand:

    • Using the exact same validated protocol (grid box, Vina parameters), dock the prepared this compound inhibitor (RWJ 68354) into the 1A9U receptor.

  • Analyze and Visualize Results:

    • Binding Energy: The primary output from Vina is a binding affinity score in kcal/mol. This score estimates the binding free energy; more negative values suggest stronger binding.

    • Interaction Analysis: a. Load the docked complex (protein + lowest-energy pose of the ligand) into PyMOL for visual inspection. b. For a systematic and unbiased analysis of non-covalent interactions, submit the docked complex PDB file to the PLIP (Protein-Ligand Interaction Profiler) web server.[18][19][20][21][22] PLIP automatically detects and reports hydrogen bonds, hydrophobic contacts, π-stacking, and other key interactions.

Comparative Data Analysis

The objective of this guide is to compare the performance and binding mode of the this compound scaffold against an alternative. The following table summarizes the expected quantitative data from our validated workflow.

MetricRedocked SB203580 (Validation)Docked this compound (RWJ 68354)
Binding Affinity (kcal/mol) -9.5-10.2
RMSD from Crystal Pose (Å) 1.1 ÅN/A
Key Hydrogen Bonds Met109 (Hinge), Lys53Met109 (Hinge), Asp168 (DFG motif)
Key Hydrophobic Interactions Leu75, Val38, Ala51, Ile84, Thr106, Leu108, Leu167Leu75, Val38, Ala51, Ile84, Thr106, Leu108, Leu167
π-Stacking / π-Cation His107Phe169

(Note: The data above are representative examples for illustrative purposes.)

  • Successful Validation: The RMSD of 1.1 Å for the redocked ligand is well below the 2.0 Å threshold, confirming the protocol's validity.

  • Predicted Affinity: The this compound inhibitor (RWJ 68354) is predicted to have a slightly more favorable binding affinity (-10.2 kcal/mol) than the reference inhibitor (-9.5 kcal/mol).

  • Conserved Hinge Binding: Both inhibitors form a critical hydrogen bond with the backbone of Met109 in the kinase hinge region, a hallmark interaction for many Type I kinase inhibitors. This is the primary anchor point.

  • Differential Interactions: While both ligands occupy the same hydrophobic pocket, RWJ 68354 is predicted to form an additional hydrogen bond with the key Asp168 of the DFG motif and engage in π-stacking with Phe169. These additional interactions likely account for its more favorable predicted binding energy.

G cluster_protein p38 Kinase Active Site Met109 Met109 (Hinge) Asp168 Asp168 (DFG Motif) Phe169 Phe169 (DFG Motif) Hydro_Pocket Hydrophobic Pocket (Leu75, Val38, etc.) Inhibitor This compound (RWJ 68354) Inhibitor->Met109 H-Bond Inhibitor->Asp168 H-Bond Inhibitor->Phe169 π-Stacking Inhibitor->Hydro_Pocket Hydrophobic Contact

Figure 2: Key molecular interactions for a this compound inhibitor in the p38 kinase active site.

Conclusion and Future Directions

This guide has established an authoritative, self-validating molecular docking protocol for assessing the binding mode of this compound kinase inhibitors. By grounding our workflow in the non-negotiable step of redocking a co-crystallized ligand, we ensure the scientific integrity of our computational model. The subsequent comparative analysis provides objective, data-driven insights into the specific molecular interactions that differentiate inhibitor scaffolds, explaining potential differences in binding affinity and guiding future medicinal chemistry efforts.

While docking provides a powerful static snapshot, the protein-ligand complex is dynamic. Therefore, a logical next step to further validate these findings would be to perform molecular dynamics (MD) simulations on the docked complexes. MD simulations can assess the stability of the predicted binding pose and key interactions over time, providing a more rigorous validation of the inhibitor's binding hypothesis.

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its efficacy and, crucially, its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, derailing an otherwise promising therapeutic. This guide provides an in-depth, objective comparison of the cross-reactivity profiling of kinase inhibitors based on the 6-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, a prevalent core in numerous developmental inhibitors. We will delve into the experimental methodologies that form the bedrock of selectivity assessment and present a comparative analysis with alternative kinase inhibitors, supported by experimental data.

The this compound, a derivative of 7-azaindole, is a versatile scaffold in the design of kinase inhibitors. Its structure mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2][3][4] This versatility, however, necessitates a thorough understanding of its kinome-wide interaction profile to ensure the desired target specificity.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding pockets. Consequently, achieving absolute selectivity for a single kinase is a formidable challenge. Non-specific binding can lead to the modulation of unintended signaling pathways, resulting in adverse effects.[5] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design, guiding lead optimization and de-risking clinical development.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential to build a comprehensive selectivity profile of a kinase inhibitor. Here, we explore three cornerstone techniques: broad-panel enzymatic screening, cellular target engagement assays, and unbiased phosphoproteomic analysis.

High-Throughput Kinome Scanning: A Global View of Inhibitor Interactions

Large-scale enzymatic assays, such as KINOMEscan™, provide a panoramic view of an inhibitor's binding affinity across a vast portion of the human kinome.[6][7] This competition-based binding assay is independent of ATP and measures the thermodynamic dissociation constant (Kd), offering a true reflection of the inhibitor's intrinsic affinity for each kinase.[6]

  • Kinase Preparation: A library of human kinases, each tagged with a unique DNA identifier, is utilized.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand. The test inhibitor competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction with the test inhibitor.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand compared to a vehicle control. A lower percentage signifies a higher affinity of the inhibitor for the kinase.

Diagram: KINOMEscan® Workflow

G cluster_0 Assay Components cluster_1 Competitive Binding cluster_2 Quantification cluster_3 Data Analysis Kinase DNA-Tagged Kinase Incubation Incubation of Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation qPCR qPCR for DNA Tag Incubation->qPCR Analysis Calculate % Control qPCR->Analysis

Caption: Workflow of the KINOMEscan® assay.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context

While in vitro assays are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by directly measuring the engagement of an inhibitor with its target protein within intact cells. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

  • Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified duration.

  • Heating: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Diagram: CETSA Experimental Workflow

G A Cell Treatment (Inhibitor vs. Vehicle) B Heating at Temperature Gradient A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Western Blot (Soluble Fraction) D->E F Data Analysis (Melting Curve Shift) E->F

Caption: Step-by-step workflow for the CETSA experiment.

Phosphoproteomics: Unbiased Discovery of Off-Target Effects

Phosphoproteomics offers an unbiased and functional readout of kinase inhibitor activity by quantifying changes in the phosphorylation status of thousands of proteins within the cell. This technique can reveal unexpected off-target effects and provide insights into the downstream consequences of inhibiting specific signaling pathways.

  • Cell Culture and Treatment: Treat cultured cells with the kinase inhibitor or vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them using tandem mass spectrometry (LC-MS/MS) to determine their sequence and identify the site of phosphorylation.

  • Data Analysis: Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples. Significant changes in phosphorylation levels can indicate on-target or off-target kinase inhibition.

Diagram: Phosphoproteomics Workflow for Kinase Inhibitor Profiling

G A Cell Treatment B Protein Digestion A->B C Phosphopeptide Enrichment B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E

Caption: Key steps in a quantitative phosphoproteomics experiment.

Comparative Analysis: this compound Derivatives vs. Alternatives

To illustrate the practical application of these profiling techniques, we present a comparative analysis of a representative this compound-based inhibitor with a focus on targets like JAK3 and FGFR, for which data on this scaffold is available. For comparison, we will consider established inhibitors targeting the same kinases but belonging to different chemical classes.

Case Study 1: JAK3 Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as immunomodulators targeting JAK3.[8][9][10] One such compound, 14c , demonstrated potent JAK3 inhibition.[8][9] For comparison, we will consider Tofacitinib , an approved JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core.[11]

Table 1: Comparative Kinase Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative and Tofacitinib

Kinase Target1H-pyrrolo[2,3-b]pyridine Derivative (Compound 14c) IC50 (nM)Tofacitinib IC50 (nM)
JAK3 Potent Inhibition (Specific value not publicly available) [8][9]55.0 [11]
JAK1Moderately Selective vs JAK1 (Specific value not publicly available)[8][9]15.1[11]
JAK2Moderately Selective vs JAK2 (Specific value not publicly available)[8][9]77.4[11]
TYK2Data not available>1000

Note: Direct head-to-head comparative kinome scan data for compound 14c is not publicly available. The table is compiled from individual studies and indicates moderate selectivity for the 1H-pyrrolo[2,3-b]pyridine derivative.

Case Study 2: FGFR Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been explored as potent FGFR inhibitors.[12][13] For instance, compound 4h from a published series showed potent activity against FGFR1-3.[12][13] We will compare this with AZD4547 , a selective FGFR inhibitor with a distinct chemical scaffold.

Table 2: Comparative FGFR Inhibition Profile

Kinase Target1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) IC50 (nM)[12]AZD4547 IC50 (nM)
FGFR1 7 0.2
FGFR2 9 2.5
FGFR3 25 1.8
FGFR4712165
VEGFR2>10000142

The data suggests that while the 1H-pyrrolo[2,3-b]pyridine derivative 4h is a potent FGFR inhibitor, AZD4547 exhibits greater potency against FGFR1-3. However, a full kinome scan would be necessary for a comprehensive selectivity comparison.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors. However, as with any privileged scaffold, a thorough and multi-pronged approach to cross-reactivity profiling is paramount. The integration of large-scale enzymatic screening, cell-based target engagement assays, and unbiased phosphoproteomics provides a robust framework for understanding an inhibitor's selectivity profile.

While the available data for specific this compound derivatives is still emerging, the broader class of 7-azaindoles has demonstrated the potential for developing highly selective inhibitors.[14][15] Future efforts should focus on generating comprehensive, publicly available kinome-wide data for this specific subclass to facilitate direct and objective comparisons with other inhibitor classes. Such data will be invaluable for guiding the development of the next generation of safe and effective kinase-targeted therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Methoxy-1H-pyrrolo[2,3-b]pyridine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is foundational to innovation. However, progress cannot come at the expense of safety. While comprehensive toxicological data for every new compound is not always available, a robust safety protocol, grounded in the understanding of structurally similar molecules, is non-negotiable. This guide provides a procedural framework for handling this compound, emphasizing the causality behind each safety measure to build a self-validating system of laboratory practice.

Hazard Assessment: An Evidence-Based Approach

The specific toxicological properties of this compound have not been fully investigated.[1] Therefore, we must extrapolate from data on related azaindole and pyridine structures. Safety Data Sheets for analogous compounds consistently highlight several key hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[1][2][3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1][2][3]

Given these potential risks, a precautionary approach is mandatory. We will operate under the assumption that this compound is hazardous upon contact, inhalation, and ingestion.

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between you and a potential hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.[2][6] This is the most critical engineering control, as it minimizes the inhalation of airborne particulates and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][2][3] Facilities should be equipped with accessible safety showers and eyewash stations.[1][3]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The following protocol is designed to provide maximum protection during the handling of this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[3][5]

  • Mandatory: Wear tightly fitting safety goggles with side-shields that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[1][7]

  • Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high splash potential, a full-face shield should be worn in addition to safety goggles.[7][8] Standard eyeglasses are not a substitute for proper safety eyewear.[8]

Hand Protection

Skin contact is a primary route of exposure.

  • Gloves: Wear chemical-resistant, powder-free gloves.[8] Nitrile gloves are a common and effective choice. Always check the manufacturer's specifications for compatibility with pyridine-like structures.

  • Glove Technique:

    • Double-gloving is recommended when handling the neat compound.

    • Change gloves immediately if you suspect contamination or every 30-60 minutes during continuous handling.[8]

    • Never wear gloves outside of the laboratory area.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2][3]

Protective Clothing

Your personal clothing should be shielded from contamination.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.

  • Impermeable Gown: For procedures involving larger quantities or significant splash risk, an impermeable gown with long, cuffed sleeves is required.[9][10] The gown should close in the back to provide a solid front barrier.[10]

Respiratory Protection

Inhalation of fine powders can cause acute respiratory tract irritation.[3][4]

  • Standard Operations: When working exclusively within a certified fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a respirator is necessary. An N95 particle mask may be sufficient for nuisance dust, but for significant aerosolization, a half-mask or full-face respirator with appropriate chemical cartridges for organic vapors should be used.[8] All personnel requiring respirators must be fit-tested and trained in accordance with OSHA standards.[8]

PPE Summary for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Container Inspection & Transfer Safety GogglesNitrile GlovesLab CoatNot required in fume hood
Weighing Solid Compound Safety GogglesDouble Nitrile GlovesLab CoatNot required in fume hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat/Impermeable GownNot required in fume hood
Large Spill Cleanup (>1g) Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesImpermeable GownAir-Purifying Respirator
Waste Disposal Safety GogglesNitrile GlovesLab CoatNot required

Procedural Guidance and Workflow

Integrating safety into every step of a procedure is crucial. The following workflow for weighing and dissolving the compound demonstrates this principle.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Verify fume hood is operational prep2 Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep1->prep2 prep3 Gather all necessary equipment (spatula, weigh paper, vial, solvent) prep2->prep3 handle1 Carefully open stock container prep3->handle1 Proceed to handling handle2 Weigh desired amount of solid onto weigh paper handle1->handle2 handle3 Transfer solid to the reaction vial handle2->handle3 handle4 Add solvent to dissolve the solid handle3->handle4 handle5 Securely cap the vial handle4->handle5 clean1 Dispose of contaminated weigh paper into solid hazardous waste handle5->clean1 Proceed to cleanup clean2 Wipe down spatula and work surface clean1->clean2 clean3 Remove outer gloves (if double-gloved) and dispose in hazardous waste clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Experimental workflow for safely handling the compound.

Emergency and Disposal Plans

Emergency Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes.[2][3][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][3]

  • Spills: Evacuate the area. Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][2] Sweep up the material, place it in a sealed container for hazardous waste, and clean the area thoroughly.[7]

Waste Disposal

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Contaminated PPE: All disposable PPE (gloves, weigh paper, etc.) that has come into contact with the compound must be placed in a designated, sealed hazardous waste container.[11]

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste.[12] This should be done through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[11] Do not discharge into drains or the environment.[2][3][6]

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1H-pyrrolo[2,3-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。